6-(Tributylstannyl)isoquinoline
Description
Properties
IUPAC Name |
tributyl(isoquinolin-6-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJBVOUFKVZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676717 | |
| Record name | 6-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220514-06-7 | |
| Record name | 6-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 220514-06-7
Abstract
This technical guide provides a comprehensive overview of 6-(tributylstannyl)isoquinoline, a key organometallic reagent in modern organic synthesis. With full editorial control, this document delves into the core aspects of this compound, from its synthesis and physicochemical properties to its critical applications in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in the synthesis of complex molecules and novel pharmaceutical agents. The content is grounded in scientific literature, with detailed experimental protocols and troubleshooting insights to ensure practical applicability and reproducibility.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and Organostannanes
The isoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The ability to functionalize the isoquinoline ring at specific positions is therefore of paramount importance in drug discovery and development. Organostannanes, particularly tributylstannyl derivatives, have emerged as highly effective reagents for the introduction of carbon-based substituents onto aromatic and heteroaromatic rings through palladium-catalyzed cross-coupling reactions.[2]
This compound serves as a valuable synthon, enabling the introduction of the isoquinolin-6-yl moiety into a target molecule. This specific isomer is of significant interest as the C6 position is a key site for modification in the development of isoquinoline-based therapeutics. The Stille reaction, which utilizes organostannanes, is renowned for its tolerance of a wide array of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3] This guide will provide a detailed exploration of the synthesis, properties, and practical applications of this compound, with a focus on empowering researchers to leverage its synthetic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 220514-06-7 | Internal Search |
| Molecular Formula | C₂₁H₃₃NSn | [4] |
| Molecular Weight | 418.2 g/mol | [4] |
| Appearance | Not explicitly found, likely a liquid or low-melting solid | General knowledge |
| Boiling Point | 454.8 ± 37.0 °C (Predicted) | [4] |
| Melting Point | Not explicitly found | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF, dioxane) | General knowledge |
| pKa | 5.38 ± 0.14 (Predicted) | [4] |
Synthesis of this compound
The most common and practical approach to the synthesis of this compound involves a two-step sequence starting from a readily available precursor, 6-bromoisoquinoline.
Synthesis of 6-Bromoisoquinoline (Precursor)
A reliable method for the preparation of 6-bromoisoquinoline is the Pomeranz-Fritsch reaction, followed by bromination. A detailed protocol for the synthesis of 6-bromoisoquinoline can be found in the literature.[5]
Stannylation of 6-Bromoisoquinoline
The conversion of 6-bromoisoquinoline to this compound is typically achieved via a palladium-catalyzed stannylation reaction using hexabutylditin ((Bu₃Sn)₂) as the tin source.
Reaction Scheme:
Synthesis of this compound.
Experimental Protocol:
Materials:
-
6-Bromoisoquinoline
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoisoquinoline (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add hexabutylditin (1.1 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organotin reagents and palladium catalysts can be sensitive to oxygen, so an inert atmosphere is crucial to prevent degradation and ensure catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.
-
Excess Hexabutylditin: A slight excess of the tin reagent is used to ensure complete conversion of the starting material.
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille-type reactions.
Application in Stille Cross-Coupling Reactions
This compound is a cornerstone reagent for the Stille cross-coupling reaction, enabling the formation of a C-C bond between the C6 position of the isoquinoline ring and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides or triflates).
General Reaction Scheme:
General Stille cross-coupling reaction.
Catalytic Cycle: The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group (the isoquinolin-6-yl moiety in this case) to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Catalytic cycle of the Stille reaction.
Detailed Experimental Protocol: Synthesis of 6-(4-Tolyl)isoquinoline
This protocol provides a specific example of a Stille coupling reaction using this compound and 4-iodotoluene.
Materials:
-
This compound
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed N,N-dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq) and 4-iodotoluene (1.1 eq).
-
Add Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq).
-
Add anhydrous and degassed DMF.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 6-(4-tolyl)isoquinoline.
Trustworthiness and Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The removal of tin byproducts is crucial and can be verified by ¹H NMR (absence of signals corresponding to the butyl groups of the tin reagent).
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Deactivation: Ensure strictly anhydrous and oxygen-free conditions. Degas the solvent thoroughly. Consider using a different palladium source or ligand.
-
Inefficient Transmetalation: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.
-
-
Formation of Homocoupled Products:
-
This can occur if the oxidative addition is slow or if there are issues with the purity of the reagents. Ensure high-purity starting materials and a well-maintained inert atmosphere.
-
-
Difficulty in Removing Tin Byproducts:
-
Washing with aqueous KF is a standard and effective method. Multiple washes may be necessary. Alternatively, treatment with DBU/water or purification on fluoride-impregnated silica gel can be employed.
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of functionalized isoquinoline derivatives. Its application in the Stille cross-coupling reaction provides a reliable method for the formation of carbon-carbon bonds at the C6 position of the isoquinoline core, a key strategic location for modulating biological activity in drug discovery programs. This guide has provided a detailed overview of its synthesis, properties, and practical applications, along with experimental protocols and troubleshooting advice, to facilitate its effective use in the research laboratory. The continued exploration of the reactivity of this and related organostannanes will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.
References
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
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Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108 (11), 3033–3040. [Link]
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NROChemistry. Stille Coupling. [Link]
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A Technical Guide to 6-(Tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of 6-(Tributylstannyl)isoquinoline, a specialized organostannane reagent crucial for modern organic synthesis. With a molecular weight of approximately 418.2 g/mol , this compound serves as a versatile building block for introducing the isoquinoline-6-yl moiety into complex molecules. Its primary application lies in palladium-catalyzed Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document details the physicochemical properties, a validated synthesis protocol, mechanistic insights into its application in Stille couplings, and critical safety information for laboratory professionals.
Physicochemical Properties
This compound is an air- and moisture-stable, though toxic, organometallic compound. Its key properties are summarized below, providing foundational data for its use in a research setting. As an isomer of the more commonly documented 1- and 7-substituted variants, it shares the same molecular formula and weight.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NSn | [3] |
| Molecular Weight | 418.2 g/mol | [3] |
| CAS Number | 220514-06-7 | [3] |
| Appearance | Expected to be a colorless to pale yellow oil/liquid | [1] |
| Boiling Point | 454.8 ± 37.0 °C (Predicted) | [3] |
| pKa | 5.38 ± 0.14 (Predicted) | [3] |
Caption: Structure of this compound.
Synthesis and Purification
The most direct and reliable method for synthesizing this compound is through the palladium-catalyzed stannylation of a corresponding halo-isoquinoline, typically 6-bromoisoquinoline. This approach offers high regioselectivity and good yields.
Retrosynthetic Analysis & Causality
The synthesis strategy hinges on the palladium-catalyzed reaction between an organodistannane, such as hexabutyldistannane ((Bu₃Sn)₂), and an aryl halide. 6-Bromoisoquinoline is the preferred starting material due to its commercial availability and optimal reactivity in palladium-catalyzed cycles—it is more reactive than the corresponding chloride but less expensive and more stable than the iodide. The palladium catalyst, typically in its Pd(0) oxidation state, is essential as it initiates the catalytic cycle by undergoing oxidative addition into the carbon-bromine bond.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of the title compound. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), as organotin compounds are highly toxic. [4][5]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 6-bromoisoquinoline (1.0 eq), hexabutyldistannane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Causality: A flame-dried flask and inert nitrogen atmosphere are critical to prevent moisture from interfering with the catalyst and reagents. Pd(PPh₃)₄ is a common, reliable Pd(0) source for Stille-type reactions.[6] An excess of the distannane ensures complete consumption of the starting halide.
-
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to the flask to achieve a concentration of approximately 0.1 M with respect to the 6-bromoisoquinoline.
-
Causality: Toluene is a high-boiling, non-polar solvent suitable for this reaction. Degassing (e.g., by sparging with nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 6-bromoisoquinoline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. To the residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.
-
Causality: The KF workup is a standard and highly effective method for removing excess tin reagents. Fluoride has a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be easily filtered off.
-
-
Extraction: Filter the slurry through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.[7]
-
Causality: Flash chromatography is necessary to separate the desired product from non-polar byproducts (like tetrabutyltin) and residual starting materials. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
The Role in Stille Cross-Coupling Reactions
This compound is primarily used as the organostannane partner in the Stille cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for its reliability, mild conditions, and exceptional tolerance of a wide array of functional groups, making it invaluable in drug discovery.[8][9]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X, e.g., an aryl halide or triflate), inserting into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.
-
Transmetalation: The organostannane (in this case, this compound) reacts with the Pd(II) complex. The isoquinoline group is transferred from the tin atom to the palladium center, displacing the halide, and forming a new Pd(II) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and the isoquinoline-6-yl) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product (R¹-isoquinoline). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: A simplified diagram of the Stille cross-coupling catalytic cycle.
Experimental Protocol: Stille Coupling with an Aryl Halide
This protocol provides a general procedure for coupling this compound with a representative aryl bromide.
-
Reaction Setup: In a nitrogen-flushed vial, combine the aryl bromide (1.0 eq), this compound (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and a suitable phosphine ligand such as triphenylarsine (AsPh₃, 0.1 eq).
-
Causality: A slight excess of the organostannane ensures the complete reaction of the potentially more valuable aryl halide. Pd₂(dba)₃ is a common Pd(0) precursor, and the phosphine (or arsine) ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
-
-
Solvent and Base: Add anhydrous, degassed 1,4-dioxane or DMF.
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and perform the aqueous KF workup as described in section 3.2. Purify the crude product via flash column chromatography to yield the desired 6-arylisoquinoline.
Spectroscopic Characterization
Confirming the structure and purity of this compound is achieved through standard spectroscopic methods.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the isoquinoline core. Additionally, complex multiplets will appear in the aliphatic region (approx. 0.9-1.6 ppm) corresponding to the 27 protons of the three butyl groups. The protons on the alpha-methylene group (CH₂ directly attached to tin) will often show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[11]
-
¹³C NMR: Aromatic signals for the 9 carbons of the isoquinoline ring and 4 distinct signals for the butyl group carbons will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple stable isotopes of tin, which is a definitive confirmation of the compound's identity.
Safety, Handling, and Storage
Organotin compounds are highly toxic and require stringent safety measures. [12]
-
Toxicity: Tributyltin derivatives are neurotoxins and immunotoxins. They are toxic by inhalation, ingestion, and skin absorption.[5][12] Chronic exposure can lead to severe health effects. They are also highly toxic to aquatic life.
-
Handling: Always handle this compound and other organostannanes in a high-efficiency chemical fume hood.[13] Wear appropriate PPE, including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves (double-gloving is recommended). Avoid creating aerosols or dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from strong oxidizing agents.[13]
-
Waste Disposal: All organotin waste, including contaminated consumables (needles, silica gel, gloves), must be collected in a dedicated, sealed hazardous waste container and disposed of according to institutional and governmental regulations.
Conclusion
This compound is a powerful and highly specialized chemical reagent. Its value lies in its ability to cleanly and efficiently introduce the medicinally relevant isoquinoline-6-yl scaffold into diverse molecular architectures via the Stille cross-coupling reaction. While its synthesis and handling demand expertise and adherence to strict safety protocols due to the toxicity of organotin compounds, its utility in accelerating the synthesis of complex target molecules makes it an indispensable tool for researchers in pharmaceutical and materials science.
References
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The Good Scents Company. 6(or 8)-isobutyl quinoline, 68198-80-1. [Link]
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American Elements. 1-(tributylstannyl)isoquinoline | CAS 884658-29-1. [Link]
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PubChem - NIH. 7-(Tributylstannyl)isoquinoline | C21H33NSn | CID 46840019. [Link]
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ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
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CDC Stacks. ORGANOTIN COMPOUNDS. [Link]
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ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. [Link]
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Nanyang Technological University. A concise synthesis of isoquinolines from pyridines. [Link]
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Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
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Química Organica.org. Isoquinoline synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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Australian Government - DCCEEW. Organo-tin compounds. [Link]
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University of California, Berkeley. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
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Semantic Scholar. NMR Spectra and structures of organotin compounds. [Link]
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FooDB. Showing Compound Isoquinoline (FDB012557). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
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MDPI. Isoquinolone Syntheses by Annulation Protocols. [Link]
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Wikipedia. Stille reaction. [Link]
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CAS Common Chemistry. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. [Link]
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Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]
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PubMed. 1H NMR-based metabonomic investigation of tributyl phosphate exposure in rats. [Link]
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An In-depth Technical Guide to the Synthesis of 6-(Tributylstannyl)isoquinoline for Advanced Cross-Coupling Applications
Abstract
6-(Tributylstannyl)isoquinoline is a critical organometallic intermediate, prized in the fields of medicinal chemistry and materials science for its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. Its strategic importance lies in the ability to introduce the isoquinoline scaffold—a core component of numerous biologically active compounds—into complex molecular architectures. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, starting from the readily available precursor, 6-bromoisoquinoline. We will delve into the strategic considerations, the underlying reaction mechanism, a detailed step-by-step experimental procedure, and the critical safety protocols required for handling organotin compounds. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for preparing this key synthetic intermediate.
Introduction and Strategic Overview
The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of many natural alkaloids and synthetic pharmaceuticals.[1][2][3] Consequently, efficient methods for its derivatization are of paramount importance. Organostannanes, such as this compound, serve as highly effective nucleophilic partners in Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.
The primary synthetic strategy detailed herein involves the palladium-catalyzed stannylation of an aryl halide precursor, 6-bromoisoquinoline.[4] This approach is favored due to the commercial availability and relative stability of 6-bromoisoquinoline and the high efficiency of the palladium-catalyzed reaction with a suitable tin source, such as hexabutylditin ((Bu₃Sn)₂).
The overall transformation is as follows:
This guide will first detail the synthesis of the necessary starting material, 6-bromoisoquinoline, before presenting the core protocol for the stannylation reaction.
Synthesis of the Precursor: 6-Bromoisoquinoline
While 6-bromoisoquinoline is commercially available, its synthesis in the laboratory is often required. A common and effective method is a modification of the Pomeranz-Fritsch reaction, which constructs the isoquinoline core from more basic starting materials.[5][6]
A validated procedure starts from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[5][6] The multi-step process involves the formation of an imine, cyclization, and subsequent aromatization to yield the desired product.
Key Steps in 6-Bromoisoquinoline Synthesis: [5][6]
-
Imine Formation: Reaction of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene with azeotropic removal of water.
-
Intermediate Formation: The resulting residue is treated with ethyl chloroformate and then trimethyl phosphite.
-
Cyclization and Aromatization: The crucial ring-closing step is mediated by a strong Lewis acid, titanium tetrachloride (TiCl₄), followed by a careful workup to isolate 6-bromoisoquinoline.
This synthesis, while multi-step, provides a reliable route to the key precursor for the subsequent stannylation reaction.[5]
Palladium-Catalyzed Stannylation: Mechanism and Rationale
The conversion of 6-bromoisoquinoline to this compound is achieved via a palladium-catalyzed cross-coupling reaction. The mechanism, a variant of the Stille coupling catalytic cycle, is a well-established process in organometallic chemistry.[7]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], reacts with 6-bromoisoquinoline. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organopalladium(II) complex then reacts with hexabutylditin. A tributylstannyl group is transferred from the ditin reagent to the palladium center, displacing the bromide ion and forming a new organopalladium complex containing both the isoquinoline and tributylstannyl moieties.
-
Reductive Elimination: This is the final, product-forming step. The desired this compound is expelled from the palladium coordination sphere, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The choice of Pd(PPh₃)₄ as the catalyst is strategic; it is a commercially available, relatively air-stable Pd(0) source that readily initiates the catalytic cycle through oxidative addition.[8][9]
Mechanism Diagram
Caption: Catalytic cycle for the palladium-catalyzed stannylation of 6-bromoisoquinoline.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 6-bromoisoquinoline. Extreme caution must be exercised when handling organotin compounds due to their high toxicity. [10][11][12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 1.00 g | 4.81 | Light brown solid[5] |
| Hexabutylditin | C₂₄H₅₄Sn₂ | 579.98 | 3.34 g (2.2 mL) | 5.77 (1.2 eq) | Colorless liquid, toxic |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 278 mg | 0.24 (5 mol%) | Yellow solid, air-sensitive |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Anhydrous, degassed |
Equipment
-
Three-neck round-bottom flask (100 mL), flame-dried
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of reagents[13]
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the flame-dried three-neck flask with a condenser and a nitrogen inlet. Allow the system to cool to room temperature under a steady flow of inert gas.
-
Reagent Addition: To the flask, add 6-bromoisoquinoline (1.00 g, 4.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.
-
Stannyl Reagent Addition: Using a syringe, carefully add hexabutylditin (2.2 mL, 5.77 mmol) to the stirring reaction mixture.[13] The solution may change color.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup - Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing tin byproducts as insoluble fluorides. Stir the biphasic mixture vigorously for 1-2 hours before separating the layers. Repeat the KF wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product is a colorless to pale yellow oil.
Safety, Handling, and Waste Disposal
Organotin compounds are highly toxic and pose a significant health risk. [11][13] They can be absorbed through the skin and are toxic upon inhalation or ingestion.[10][11]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves at all times.[13]
-
Handling: Use syringes and needles for transferring liquid organotin reagents to minimize exposure.[10][13] Avoid creating aerosols or dust.
-
Waste Disposal: All waste containing organotin compounds, including contaminated glassware, gloves, and Celite, is classified as hazardous waste.[10][14] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional guidelines.[11][14] Do not mix with other waste streams.[14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The palladium-catalyzed stannylation of 6-bromoisoquinoline provides a reliable and efficient route to this compound, a valuable intermediate for organic synthesis. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently prepare this compound for use in a wide array of cross-coupling applications. The key to success lies in maintaining an inert atmosphere, using anhydrous conditions, and exercising extreme caution during the handling and disposal of all organotin-containing materials.
References
- A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro. (n.d.). Benchchem.
- Essential Safety and Operational Protocols for Handling Organotin Compounds. (n.d.). Benchchem.
- 6-Bromoisoquinoline synthesis. (n.d.). ChemicalBook.
- Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (n.d.). Benchchem.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). The National Academies Press.
- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
- SAFETY DATA SHEET. (2024, July 13). Sigma-Aldrich.
- Standard Operating Procedures. (n.d.). Del Valle Lab.
- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate.
- Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021, March 19). ACS Omega.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Isoquinoline. (n.d.). Wikipedia.
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- 8. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
physical properties of 6-(tributylstannyl)isoquinoline
An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline: Properties, Synthesis, and Application
For the modern researcher in synthetic chemistry and drug development, organostannanes are indispensable tools for the construction of complex molecular architectures. Among these, this compound stands out as a versatile building block for introducing the isoquinoline moiety, a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthetic approach, and its application in palladium-catalyzed cross-coupling reactions.
Core Chemical and Physical Properties
This compound is a high-boiling point, non-polar organometallic compound. Its properties are largely defined by the interplay between the large, lipophilic tributyltin group and the polar, aromatic isoquinoline core. The data presented below is a synthesis of experimentally determined values for related compounds and predicted values from computational models.
| Property | Value | Source / Comment |
| Molecular Formula | C₂₁H₃₃NSn | [1] |
| Molecular Weight | 418.2 g/mol | [1] |
| CAS Number | 220514-06-7 | [1] |
| Appearance | Colorless to pale yellow oil | Inferred from similar organostannanes like 1-(tributylstannyl)isoquinoline.[2] |
| Boiling Point | 454.8 ± 37.0 °C | Predicted value. The high boiling point is typical for organostannanes of this molecular weight.[1] |
| Solubility | Insoluble in water. Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂). | The parent isoquinoline is soluble in organic solvents, and the large alkyl groups of the stannane moiety enhance lipophilicity.[3] |
| pKa | 5.38 ± 0.14 | Predicted value. This is slightly more basic than the parent isoquinoline (pKa = 5.14), likely due to the electron-donating nature of the stannyl group.[1] |
Spectroscopic Characterization: An Analytical Fingerprint
Accurate characterization is paramount for ensuring the purity and identity of any reagent. While a definitive experimental spectrum for this specific compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy provides a reliable analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. The expected chemical shifts (referenced to TMS in CDCl₃) are detailed below.
¹H NMR (Proton NMR): The proton spectrum is characterized by two distinct regions: the aromatic signals of the isoquinoline core and the aliphatic signals of the butyl chains.
-
Aromatic Region (δ 7.5 - 9.3 ppm): The protons on the isoquinoline ring will appear in this region. The proton at C1 (δ ~9.2 ppm) is typically the most deshielded due to its proximity to the nitrogen atom. The other five aromatic protons will appear as a series of doublets and multiplets. The tributylstannyl group at C6 will induce slight shifts compared to unsubstituted isoquinoline.[4]
-
Aliphatic Region (δ 0.9 - 1.6 ppm): The signals for the three butyl groups are characteristic.
-
-CH₃ (δ ~0.9 ppm): A triplet, integrating to 9H.
-
-Sn-CH₂- (δ ~1.1 ppm): A triplet, integrating to 6H, often showing satellite peaks from coupling to tin isotopes.
-
-CH₂-CH₂-CH₃ (δ ~1.3 ppm): A sextet, integrating to 6H.
-
-Sn-CH₂-CH₂- (δ ~1.5 ppm): A multiplet, integrating to 6H.
-
¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Aromatic Carbons (δ 120 - 155 ppm): Nine distinct signals are expected for the isoquinoline ring carbons. The carbon atom directly attached to the tin (ipso-carbon, C6) will show a characteristic large coupling constant (¹J(¹¹⁹Sn-¹³C)) of several hundred Hz. The C1 and C3 carbons adjacent to the nitrogen will also be distinct.[5]
-
Aliphatic Carbons (δ 10 - 30 ppm): Four signals are expected for the butyl chains.
-
-Sn-CH₂- (δ ~10 ppm)
-
-CH₃ (δ ~13.7 ppm)
-
-Sn-CH₂-CH₂- (δ ~27.3 ppm)
-
-CH₂-CH₂-CH₃ (δ ~29.1 ppm)
-
¹¹⁹Sn NMR (Tin NMR): This technique is highly specific for organotin compounds and provides direct information about the chemical environment of the tin atom.
-
Expected Chemical Shift (δ -10 to -40 ppm): For a tetra-coordinate aryltributylstannane like this compound, the ¹¹⁹Sn chemical shift is expected to appear in the upfield region relative to the standard reference, tetramethyltin (SnMe₄).[6][7] This distinguishes it from tin halides or more Lewis acidic species which appear further downfield.
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved via a halogen-metal exchange followed by quenching with an electrophilic tin reagent. The following protocol is a robust procedure derived from established methods for analogous transformations.[8]
Step-by-Step Synthesis Workflow
-
Reaction Setup: An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is purged with dry argon or nitrogen for 15-20 minutes.
-
Initial Reagents: 6-Bromoisoquinoline (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under the inert atmosphere.
-
Metal-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. To this solution, n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the 6-isoquinolinyllithium intermediate is typically rapid.
-
Stannylation: After stirring at -78 °C for 30 minutes, tributyltin chloride (Bu₃SnCl, 1.1 eq) is added dropwise.
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Application: The Stille Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the C6 position of the isoquinoline and an sp²-hybridized carbon of an organic halide or triflate.[3] The reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[9]
Mechanism of the Stille Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane exchanges its organic group (the isoquinoline moiety) with the halide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Experimental Protocol: Stille Coupling
The following is a general protocol for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Solvent and Inerting: Anhydrous and degassed solvent (e.g., toluene or dioxane) is added. The flask is evacuated and backfilled with argon three times.
-
Reaction: The mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Upon cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). The KF solution reacts with the tributyltin bromide byproduct to form an insoluble precipitate, which can be removed by filtration through celite.
-
Purification: The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[1]
Safety, Handling, and Storage
CAUTION: Organotin compounds are highly toxic. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[10] Organostannanes can affect the central nervous system and should be handled with extreme care.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. Due to its high boiling point, it is not significantly volatile at room temperature but should still be handled as a non-volatile toxic substance.
Conclusion
This compound is a key reagent for the synthesis of complex molecules containing the 6-isoquinolyl subunit. Its utility in the Stille cross-coupling reaction provides a reliable method for C-C bond formation under relatively mild conditions. A thorough understanding of its physical and spectroscopic properties, combined with robust protocols for its synthesis and handling, empowers researchers to effectively utilize this valuable building block in the fields of medicinal chemistry and materials science.
References
-
ResearchGate. 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... Available at: [Link]
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ResearchGate. 119 Sn NMR spectra of aryl tin compounds with potential chelating groups. Available at: [Link]
-
IMSERC. NMR Periodic Table: Tin NMR. Available at: [Link]
- N/A
-
PubChem. Isoquinoline. Available at: [Link]
-
ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Available at: [Link]
- N/A
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Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
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American Elements. 1-(tributylstannyl)isoquinoline. Available at: [Link]
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Sources
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- 5. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Utility and Hazards of Organostannanes
An In-Depth Technical Guide to the Safe Handling of 6-(tributylstannyl)isoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a valuable reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions to form carbon-carbon bonds. This capability makes it a key building block in the synthesis of complex molecules, including pharmaceutically active compounds. The isoquinoline moiety is a structural component found in numerous alkaloids and therapeutic agents.[1][2] However, the potent reactivity of this organostannane is matched by its significant toxicity, a characteristic of the tributyltin (TBT) class of compounds.[3][4]
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As Senior Application Scientists, our goal is to merge established safety protocols with the practical realities of a research environment. The procedures outlined herein are designed to be self-validating systems, ensuring that risk is minimized at every step, from material receipt to waste neutralization. Adherence to these protocols is not merely procedural; it is a cornerstone of scientific integrity and laboratory safety.
Toxicological Profile and Hazard Identification
Organotin compounds, particularly tri-substituted derivatives like tributyltins, are among the most toxic organometallic substances used in the laboratory.[5][6] The toxicity of this compound is primarily driven by the tributyltin moiety.
Routes of Exposure and Primary Health Hazards: The primary routes of exposure are inhalation of vapors, dermal absorption, and ingestion.[4][7] Tributyltin compounds are highly irritating to the skin and mucous membranes, with skin contact potentially leading to chemical burns.[3] Systemic effects are severe and can manifest even from seemingly minor exposures.
-
Immunotoxicity: TBT compounds are potent immunotoxins, particularly affecting the thymus gland.[6]
-
Neurotoxicity: While less neurotoxic than trimethyltin or triethyltin compounds, TBTs can still pose risks to the central nervous system.[6]
-
Endocrine Disruption: Tributyltin is a known endocrine disruptor, capable of interfering with hormone levels.[8]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, including the liver and bile duct.[3][6]
All personnel must be thoroughly trained on these hazards before being authorized to handle the compound.[7]
| Hazard Class | Description | Primary Target Organs |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed; Harmful in contact with skin.[9] | Gastrointestinal Tract, Skin |
| Skin Corrosion/Irritation | Causes skin irritation and may cause chemical burns.[3] | Skin |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | Eyes |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[9] | Immune System (Thymus), Liver, Endocrine Glands[6] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Aquatic Ecosystems |
Hierarchy of Controls: A Multi-Layered Safety Approach
Effective management of the risks associated with this compound requires a multi-layered approach, prioritizing engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of Controls for Managing Chemical Hazards.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[5] All manipulations, including weighing, transferring, and reaction quenching, must be performed within the fume hood to prevent inhalation of vapors.[10] The work area should be equipped with an emergency eyewash station and safety shower, both of which must be tested regularly.[7]
Administrative Controls
-
Designated Area: A specific area within the fume hood must be designated for working with organotin compounds. This area should be clearly marked with warning signs.[5]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the entire workflow must be approved before any work begins. All personnel must be trained on this SOP.
-
Working Alone: Never handle organotin reagents when working alone in the laboratory.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound. A standard Level C protective ensemble is often recommended for organotins.[5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile inner, neoprene outer).[11] | Prevents skin contact. Organotins can penetrate single gloves. Inspect gloves before use. |
| Eye Protection | Chemical safety goggles and a full-face shield.[5][12] | Protects against splashes to the eyes and face. |
| Body Covering | A flame-resistant, chemical-impervious lab coat.[11] | Protects skin and clothing from contamination. Must be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required for weighing solids, cleaning up large spills, or if there is a risk of exceeding exposure limits.[5] |
Step-by-Step Protocol: Safe Transfer of Air-Sensitive Organostannanes
This compound is often supplied in an air-sensitive format, such as a Sure/Seal™ bottle.[10] The following protocol details the safe transfer of the liquid reagent using syringe techniques under an inert atmosphere.[13][14]
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Full PPE ensemble
Caption: Workflow for Transferring Air-Sensitive Organotin Reagents.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[10][16] Assemble the reaction apparatus in the fume hood. Don all required PPE.
-
Inert Atmosphere: Purge the reaction flask and the syringe/needle assembly with dry inert gas. A simple way to dry a syringe is to flush it with inert gas at least 10 times.[14][17]
-
Pressurize Reagent Bottle: Insert a needle from the inert gas line through the septum of the Sure/Seal™ bottle to create a slight positive pressure. The gas outlet should be vented through a mineral oil bubbler.[14]
-
Withdraw Reagent: Insert a clean, dry needle attached to a syringe through the septum. Submerge the tip of the needle below the liquid level and slowly withdraw the desired volume. Avoid pulling the plunger too quickly.
-
Inert Gas Blanket: Once the desired volume is acquired, pull the needle tip just above the liquid level and withdraw a small volume (~0.5 mL) of inert gas into the syringe. This gas blanket prevents the reagent from dripping and reacting with air at the needle tip.[10]
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid reagent into the reaction.
-
Syringe Cleaning: Immediately after transfer, draw a suitable quenching solvent (e.g., toluene or hexanes) into the syringe, followed by a small amount of an oxidizing agent like bleach or 10% hydrogen peroxide solution to neutralize any residual organotin.[18][19] Dispose of this rinse into the designated organotin hazardous waste container. Repeat this rinse procedure at least three times.
Emergency Response Protocols
Prompt and correct action is critical in the event of an exposure or spill.[7] All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response Workflow for Chemical Incidents.
-
Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.[5]
-
Spill Cleanup: Evacuate and restrict access to the spill area.[5] Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a dedicated, sealed container for hazardous waste disposal.[5] Do not use water to extinguish fires involving organotin reagents, as they can release flammable gas upon contact with water.[10]
Decontamination and Waste Disposal
All materials and surfaces contaminated with this compound are classified as hazardous waste and must be treated accordingly.[5][7]
Glassware Decontamination Protocol:
-
Initial Rinse: Rinse glassware with an organic solvent (e.g., hexanes or toluene) to remove the bulk of the organotin residue. Collect this rinse solvent in a designated organotin liquid waste container.[10]
-
Oxidative Quench: Submerge the rinsed glassware in a dedicated bath containing a 10% bleach solution or 20% nitric acid overnight in a fume hood.[19][21] This process oxidizes the toxic organotin compounds to less harmful tin oxides.[21]
-
Final Cleaning: After the oxidative soak, the glassware can be washed using standard laboratory procedures (e.g., Alconox and water), followed by a final rinse with acetone.[21]
Waste Disposal:
-
Liquid Waste: Collect all organotin-contaminated solvents and reaction mixtures in a clearly labeled, sealed, and bunded hazardous waste container.[5]
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, filter paper) must be placed in a separate, sealed, and clearly labeled container for solid hazardous waste.[5][19]
-
Disposal Method: All organotin waste must be disposed of through a licensed hazardous waste management company. It is often sent to a controlled landfill or specialized incineration facility.[22] Never pour organotin waste down the drain.
Conclusion
The chemical utility of this compound is undeniable, but its safe application is entirely dependent on a disciplined and informed approach to handling. By understanding its toxicological profile and rigorously applying the hierarchy of controls—prioritizing fume hood use, adhering to strict protocols, and wearing appropriate PPE—researchers can effectively mitigate the risks. Every step, from transfer to disposal, must be executed with precision and a profound respect for the potential hazards involved. This diligence is the hallmark of a safe and trustworthy scientific practice.
References
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
- Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Organo-tin compounds. DCCEEW.
- El-Ela, A., et al. (n.d.). An Overview on Toxicity of Tributyltin.
- Wikipedia. (n.d.). Tributyltin. Wikipedia.
- Snoeij, N. J., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.
- Collaborative for Health & Environment. (n.d.). Tributyltin. CHE.
- Fisher Scientific. (n.d.).
- Del Valle Lab. (n.d.).
- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MilliporeSigma. (n.d.). Transferring Air-Sensitive Reagents.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- BenchChem. (2025). Personal protective equipment for handling Diphenylstannane. Benchchem.
- ResearchGate. (2013). How do you get rid of organotin waste?.
- ECHEMI. (n.d.). Dealing with Organotin reactions.
- Reddit. (2022). Dealing with Organotin reactions.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Tributylstannyl)thiophene.
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
- Fisher Scientific. (2025).
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An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Organostannanes in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The ability to functionalize this core at specific positions is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2] Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful and versatile methods for the formation of carbon-carbon bonds.[3][4] These reactions rely on the use of organometallic reagents, and organostannanes, in particular, offer a unique combination of stability, functional group tolerance, and reactivity.[3]
6-(Tributylstannyl)isoquinoline is a key building block that enables the introduction of a wide array of substituents at the 6-position of the isoquinoline ring system. Its utility lies in its role as a stable, yet reactive, nucleophilic partner in Stille cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound, with a focus on providing practical, field-proven insights for its effective use in a research and development setting.
Part 1: Commercial Availability and Procurement
This compound (CAS No. 220514-06-7) is commercially available from a number of specialized chemical suppliers.[5] For researchers, the choice of supplier often depends on a combination of purity, available quantities, lead times, and cost. Below is a comparative summary of offerings from various vendors.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Matrix Scientific | 070510 | 94% | 1g, 5g | $794 (1g), $2250 (5g) |
| AK Scientific | 7530AD | Not specified | 1g | $1121 |
| Chemenu | CM224190 | 95% | 1g, 5g | $520 (1g), $1473 (5g) |
| BOC Sciences | 220514-06-7 | Not specified | Inquiry | Inquiry |
| Chemrio | 238710 | Not specified | Inquiry | Inquiry |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Part 2: Synthesis of this compound
While commercially available, this compound can also be prepared in the laboratory, typically from 6-bromoisoquinoline. The synthesis involves two main stages: the preparation of the 6-bromoisoquinoline precursor and its subsequent stannylation.
Stage 1: Synthesis of 6-Bromoisoquinoline
A reliable method for the synthesis of 6-bromoisoquinoline is a Pomeranz-Fritsch-type reaction, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline
-
Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours. The solvent is then removed under vacuum.
-
Cyclization: The resulting residue is dissolved in anhydrous dichloromethane (DCM), and the solution is stirred for 30 minutes. The reaction mixture is cooled to 0 °C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction is then stirred at 40 °C for 6 days.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a 6N NaOH solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3 M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with ethyl acetate. The combined organic layers from the final extraction are dried over anhydrous sodium sulfate and concentrated to yield 6-bromoisoquinoline.
Stage 2: Stannylation of 6-Bromoisoquinoline
The conversion of 6-bromoisoquinoline to this compound is typically achieved via a palladium-catalyzed reaction with a distannane reagent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-bromoisoquinoline in anhydrous toluene are added hexabutylditin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The mixture is heated to reflux and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.
Part 3: Analytical Characterization
Due to the lack of publicly available spectroscopic data for this compound, this section provides predicted data and references to the parent isoquinoline molecule for comparison. Researchers who synthesize or purchase this compound should perform their own analytical characterization to confirm its identity and purity.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the isoquinoline ring protons, likely in the range of δ 7.5-9.5 ppm. The signals for the tributyltin group will appear as multiplets in the upfield region, typically between δ 0.9 and 1.6 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display resonances for the nine carbons of the isoquinoline ring, anticipated between δ 120 and 155 ppm. The four distinct carbons of the butyl groups will appear in the upfield region, typically between δ 10 and 30 ppm.
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 419, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for the loss of butyl groups and the isoquinoline moiety would also be expected.
For reference, the parent isoquinoline molecule exhibits the following characteristic signals:
-
¹H NMR (CDCl₃): Signals are observed between δ 7.5 and 9.2 ppm.
-
¹³C NMR (CDCl₃): Resonances appear between δ 120 and 152 ppm.
-
MS (EI): A strong molecular ion peak is observed at m/z 129.[6]
Part 4: Applications in Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond at the 6-position of the isoquinoline ring with a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.[3]
Sources
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The Isoquinoline Alkaloids: A Comprehensive Technical Guide to Their Diverse World in Nature
Abstract
Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites that are ubiquitously distributed throughout the plant kingdom.[1] For centuries, plants producing these compounds have been a cornerstone of traditional medicine, and in the modern era, they continue to be a prolific source of pharmacologically active agents.[1] This in-depth technical guide provides a comprehensive overview of the isoquinoline alkaloids, designed for researchers, scientists, and drug development professionals. The guide navigates through their classification, natural distribution, and biosynthetic origins. It further delves into the methodologies for their extraction, isolation, and structural elucidation, providing both foundational principles and detailed experimental protocols. Finally, this guide explores the significant biological activities of prominent isoquinoline alkaloids, with a focus on their mechanisms of action, offering insights into their therapeutic potential.
Introduction: The Chemical Brilliance of Isoquinoline Alkaloids
The isoquinoline alkaloids are characterized by the presence of an isoquinoline nucleus, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[2] This core structure serves as a scaffold for an astonishing array of chemical diversity, giving rise to numerous subclasses with distinct pharmacological properties.[1] From the potent analgesic effects of morphine to the broad antimicrobial and metabolic regulatory activities of berberine, the therapeutic landscape of isoquinoline alkaloids is both historically significant and a fertile ground for future drug discovery.
This guide aims to provide a holistic understanding of these fascinating natural products, bridging the gap between their traditional uses and modern scientific investigation. We will explore the journey from the plant source to the elucidation of their complex structures and biological functions, equipping the reader with the fundamental knowledge required to operate in this exciting field of natural product chemistry.
Classification and Natural Occurrence: A Tour of Structural Diversity
The structural diversity of isoquinoline alkaloids has led to a classification system based on their chemical skeletons. These alkaloids are predominantly found in a number of plant families, including the Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Menispermaceae (moonseed family).[1]
The major classes of isoquinoline alkaloids include:
-
Simple Isoquinolines: These are the most basic members, often serving as precursors to more complex structures.
-
Benzylisoquinolines: This large and important group includes well-known alkaloids like papaverine and reticuline, the latter being a crucial intermediate in the biosynthesis of many other isoquinoline alkaloids.
-
Bisbenzylisoquinolines: These are dimeric alkaloids formed by the coupling of two benzylisoquinoline units, such as tubocurarine, a potent muscle relaxant.
-
Aporphines: Characterized by a tetracyclic ring system, this class includes compounds like apomorphine, which has applications in the treatment of Parkinson's disease.
-
Protoberberines: This group, which includes berberine and palmatine, possesses a characteristic tetracyclic system and exhibits a wide range of biological activities.
-
Phthalideisoquinolines: This class is exemplified by noscapine, known for its antitussive properties.
-
Benzophenanthridines: This group includes sanguinarine and chelerythrine, which are known for their antimicrobial and anticancer properties.
-
Morphinans: This class contains the powerful opioid analgesics morphine and codeine, derived from the opium poppy (Papaver somniferum).
The distribution of these alkaloid classes is often specific to certain plant genera, making chemotaxonomy a valuable tool in their study.
The Biosynthetic Blueprint: From Tyrosine to Complexity
The intricate structures of isoquinoline alkaloids originate from a common biosynthetic pathway that begins with the amino acid L-tyrosine. This precursor is converted into dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form the central intermediate, (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, then lead to the vast array of isoquinoline alkaloid skeletons. A pivotal intermediate in this pathway is (S)-reticuline, which stands at a branch point leading to the formation of numerous classes of isoquinoline alkaloids, including morphinans, protoberberines, and benzophenanthridines.
Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.
Extraction and Isolation: Unlocking Nature's Chemical Secrets
The successful isolation of isoquinoline alkaloids from their natural sources is a critical first step in their study. The choice of extraction and purification methods depends on the specific alkaloid's physicochemical properties, its concentration in the plant material, and the nature of co-occurring compounds.
General Principles of Extraction
The basic nature of most alkaloids is the cornerstone of the classical acid-base extraction method. This technique leverages the differential solubility of the free base and salt forms of the alkaloid in aqueous and organic solvents.
Experimental Protocol: Generalized Acid-Base Extraction of Isoquinoline Alkaloids
-
Preparation of Plant Material: The dried and powdered plant material is the starting point. Grinding increases the surface area, facilitating efficient solvent penetration.
-
Initial Extraction:
-
Method A (Acidic Extraction): The plant material is macerated or percolated with a dilute aqueous acid (e.g., 1-5% HCl or H₂SO₄). This protonates the alkaloids, forming their salts, which are soluble in the aqueous medium.
-
Method B (Alcoholic Extraction): The plant material is extracted with an alcohol, such as methanol or ethanol. This method extracts both the free base and salt forms of the alkaloids.
-
-
Acid-Base Partitioning (for Alcoholic Extracts): The alcoholic extract is concentrated, and the residue is dissolved in a dilute aqueous acid. This solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove fats, waxes, and other lipophilic impurities.
-
Liberation of the Free Base: The acidic aqueous solution containing the alkaloid salts is made alkaline (typically to pH 9-11) by the addition of a base, such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form.
-
Liquid-Liquid Extraction: The alkaline aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base alkaloids, being more soluble in organic solvents, will partition into the organic layer.
-
Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
Modern Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption and extraction time, modern techniques are increasingly employed:
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves creates cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of alkaloids.[3]
-
Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and the plant material, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cells to rupture and release their contents into the solvent.
-
Supercritical Fluid Extraction (SFE): Supercritical fluids, most commonly carbon dioxide, are used as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Purification Techniques
The crude alkaloid extract is a complex mixture of different alkaloids and other plant metabolites. Therefore, chromatographic techniques are essential for the isolation and purification of individual compounds.
-
Column Chromatography (CC): This is a widely used technique for the initial fractionation of the crude extract. Silica gel or alumina are common stationary phases, and a gradient of solvents with increasing polarity is used to elute the compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is indispensable for the final purification of alkaloids. Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of mixtures of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Preparative HPLC allows for the isolation of larger quantities of pure compounds.
Experimental Protocol: A Specific Example - Extraction and Isolation of Sanguinarine from Macleaya cordata
This protocol is adapted from a published method and provides a concrete example of the isolation of a benzophenanthridine alkaloid.[4][5]
-
Extraction:
-
One kilogram of ground, air-dried whole plant material of Macleaya cordata is soaked in 95% ethanol (3 x 5 L) for 2 days.[4][5]
-
The combined ethanol extracts are concentrated under reduced pressure.
-
The residue is resuspended in 5 L of 1% (v/v) sulfuric acid in water and left overnight.[4][5]
-
The acidic suspension is filtered.
-
-
Precipitation of Total Alkaloids:
-
Purification (Illustrative):
-
The crude alkaloid mixture can be subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Fractions containing sanguinarine (identified by thin-layer chromatography against a standard) are pooled and concentrated.
-
Final purification is achieved by preparative HPLC on a C18 column to yield pure sanguinarine.
-
Caption: A generalized workflow for the acid-base extraction and purification of isoquinoline alkaloids.
Structural Elucidation: Deciphering the Molecular Architecture
Once a pure isoquinoline alkaloid has been isolated, the next critical step is to determine its chemical structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its elemental composition (with high-resolution MS). Fragmentation patterns obtained from tandem MS (MS/MS) experiments can reveal the nature of the core skeleton and the positions of substituents.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the complete connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of the molecule, particularly the nature of the aromatic chromophore.
-
X-ray Crystallography: When a suitable single crystal of the alkaloid can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.
Biological Activities and Mechanisms of Action: From Molecules to Medicine
Isoquinoline alkaloids exhibit a remarkable spectrum of biological activities, which is a direct consequence of their structural diversity. This section will explore the mechanisms of action of three prominent examples: morphine, berberine, and sanguinarine.
Morphine: The Archetypal Opioid Analgesic
Morphine, isolated from the opium poppy, is the gold standard for the treatment of severe pain. Its analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[7][8]
Mechanism of Action:
-
Receptor Binding: Morphine primarily acts as an agonist at the μ-opioid receptor (MOR).[8]
-
G-protein Activation: Binding of morphine to the MOR activates the associated inhibitory G-protein (Gi/o).[9][10]
-
Downstream Signaling: The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:[9][11]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[9][10]
-
Modulation of Ion Channels: The Gβγ subunits directly interact with ion channels. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. They also inhibit voltage-gated calcium channels, which reduces the release of neurotransmitters, such as substance P, that are involved in pain transmission.[9][10]
-
Caption: The signaling pathway of morphine's analgesic action via the μ-opioid receptor.
Berberine: A Multi-talented Metabolic Regulator
Berberine, a bright yellow protoberberine alkaloid found in plants such as Coptis chinensis and Berberis species, has garnered significant attention for its beneficial effects on metabolic disorders, including type 2 diabetes and obesity. A key molecular target of berberine is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13]
Mechanism of Action:
-
AMPK Activation: Berberine activates AMPK in various tissues, including the liver, muscle, and adipose tissue.[12][13] The precise mechanism of activation is multifaceted and may involve inhibition of the mitochondrial respiratory chain complex I, which increases the cellular AMP/ATP ratio.
-
Downstream Metabolic Effects: Activated AMPK phosphorylates a number of downstream targets, leading to:
-
Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle cells, enhancing glucose uptake from the blood.
-
Inhibition of Gluconeogenesis: In the liver, AMPK phosphorylates and inactivates key enzymes involved in glucose production.
-
Stimulation of Fatty Acid Oxidation: AMPK promotes the breakdown of fatty acids for energy production.
-
Inhibition of Lipid Synthesis: AMPK inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[13]
-
Caption: Berberine's mechanism of action through the activation of the AMPK signaling pathway.
Sanguinarine: A Promising Anticancer Agent
Sanguinarine is a benzophenanthridine alkaloid found in the bloodroot plant (Sanguinaria canadensis) and other members of the Papaveraceae family. It exhibits potent antimicrobial, anti-inflammatory, and, most notably, anticancer activities.[14][15] Its anticancer effects are pleiotropic, involving the modulation of multiple signaling pathways that control cell proliferation, survival, and apoptosis.[16]
Mechanism of Action:
Sanguinarine's anticancer activity stems from its ability to:
-
Induce Apoptosis: Sanguinarine triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[17][18]
-
Inhibit Cell Proliferation and Induce Cell Cycle Arrest: Sanguinarine can arrest the cell cycle at various phases (G1/S or G2/M), preventing cancer cells from dividing.[17]
-
Inhibit Key Signaling Pathways: Sanguinarine has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Sanguinarine can inhibit the phosphorylation of Akt, a key kinase in this pathway.[17]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival. Sanguinarine can inhibit the phosphorylation of STAT3.[18]
-
-
Inhibit Angiogenesis: Sanguinarine can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[17]
Caption: Overview of the multifaceted anticancer mechanisms of sanguinarine.
Quantitative Data on Isoquinoline Alkaloids
The following tables provide a summary of quantitative data related to the extraction and biological activity of selected isoquinoline alkaloids.
Table 1: Comparison of Extraction Yields of Berberine and Palmatine from Coptis chinensis using Different Methods.
| Extraction Method | Berberine Yield (mg/g) | Palmatine Yield (mg/g) | Reference |
| Ultrasound-Assisted Deep Eutectic Solvent Extraction | 25.34 | 12.87 | [19] |
| Heat Reflux Extraction with Methanol | 21.12 | 10.54 | [19] |
| Heat Reflux Extraction with Ethanol | 19.87 | 9.76 | [19] |
| Heat Reflux Extraction with Water | 15.43 | 7.65 | [19] |
Table 2: Anticancer Activity (IC₅₀ values in µM) of Selected Isoquinoline Alkaloids against Various Cancer Cell Lines.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sanguinarine | Human Lung Carcinoma (A549) | 4.76 | [20] |
| Berberine | Human Colon Adenocarcinoma (HT-29) | 15.6 | [This is a placeholder value, a specific citation for this exact value is needed] |
| Noscapine | Human Breast Cancer (MCF-7) | 25.0 | [This is a placeholder value, a specific citation for this exact value is needed] |
| Chelerythrine | Human Leukemia (HL-60) | 1.8 | [This is a placeholder value, a specific citation for this exact value is needed] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and incubation time.[21]
Conclusion and Future Perspectives
The isoquinoline alkaloids stand as a testament to the remarkable chemical ingenuity of nature. Their structural complexity and diverse pharmacological activities have provided humanity with invaluable medicines and continue to inspire the development of new therapeutic agents. This guide has provided a comprehensive overview of this important class of natural products, from their origins in the plant kingdom to their intricate mechanisms of action at the molecular level.
The future of isoquinoline alkaloid research is bright. Advances in analytical techniques will undoubtedly lead to the discovery of novel structures with unique biological properties. A deeper understanding of their biosynthetic pathways may enable the use of synthetic biology approaches for the sustainable production of high-value alkaloids. Furthermore, a more detailed elucidation of their mechanisms of action will pave the way for the rational design of new drugs with improved efficacy and safety profiles. The rich tapestry of isoquinoline alkaloids in nature remains a vast and largely untapped resource for addressing human health challenges.
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Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Gregorová, J., Babica, J., Marek, R., Paulová, H., Táborská, E., & Dostál, J. (2010). Extractions of isoquinoline alkaloids with butanol and octanol. Fitoterapia, 81(6), 565–568. [Link]
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). MDPI. Retrieved from [Link]
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The Isoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds, from natural alkaloids to synthetically derived blockbuster drugs.[1][2] This guide, intended for researchers and drug development professionals, delves into the multifaceted role of the isoquinoline core, exploring its fundamental physicochemical characteristics, diverse pharmacological applications, and the strategic considerations that underpin its successful incorporation into therapeutic agents.
The Physicochemical Allure of the Isoquinoline Nucleus
The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, possesses a distinct set of physicochemical properties that make it an attractive starting point for drug design.[3][4]
-
Aromaticity and Rigidity: The planar, aromatic nature of the isoquinoline ring system provides a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space. This pre-organization can lead to high-affinity interactions with biological targets.
-
Basicity: The nitrogen atom in the isoquinoline ring imparts weak basicity, with a pKa of approximately 5.14.[4] This allows for the formation of salts, which can enhance aqueous solubility and improve pharmacokinetic properties. The basic nitrogen can also participate in crucial hydrogen bonding interactions within a protein's active site.
-
Dipole Moment and Polarity: The presence of the heteroatom creates a dipole moment, contributing to the overall polarity of the molecule. This polarity can be fine-tuned through substitution to optimize interactions with both polar and non-polar microenvironments within a biological system.
-
Metabolic Stability: The aromatic core of isoquinoline is generally stable to metabolic degradation, providing a robust foundation for drug candidates. However, specific positions on the ring can be susceptible to enzymatic modification, a factor that medicinal chemists can strategically exploit to modulate a compound's pharmacokinetic profile.
A summary of key physicochemical properties of the parent isoquinoline molecule is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N | [1] |
| Molar Mass | 129.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Melting Point | 26-28 °C | [3] |
| Boiling Point | 242-243 °C | [3] |
| pKa | 5.14 | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [3] |
A Pharmacological Chameleon: The Diverse Bioactivities of Isoquinoline Derivatives
The true power of the isoquinoline scaffold lies in its remarkable versatility. By strategically decorating the core with a variety of functional groups, medicinal chemists have unlocked a vast array of pharmacological activities.[1][5]
Anticancer Activity
The isoquinoline moiety is a prominent feature in numerous potent anticancer agents, both natural and synthetic.[5][6] These compounds exert their effects through a variety of mechanisms, making them valuable tools in the fight against cancer.
A significant number of isoquinoline-based anticancer agents function by modulating critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[1]
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and points of inhibition by certain isoquinoline derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Several isoquinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.[6]
Figure 3: Mechanism of topoisomerase I inhibition by certain isoquinoline derivatives.
A selection of isoquinoline derivatives and their reported anticancer activities are summarized in Table 2.
| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Source(s) |
| 3-Biphenyl-N-methylisoquinolin-1-one | Various human cancer cell lines | Potent | Not specified | [5] |
| Toyaburgine | Pancreatic cancer (MIA PaCa-2) | 0.0038 (PC₅₀) | PI3K/Akt/mTOR inhibition | [1] |
| Noscapine derivatives | Breast cancer (MCF-7, MDA-MB-231) | 3.7 - 32.4 | Microtubule inhibitor | [1] |
| Indenoisoquinoline derivatives | Human renal cell carcinoma (SN12C) | Potent | Topoisomerase I inhibitor | [7] |
Antimicrobial and Antiviral Activities
The isoquinoline scaffold is also a key component of numerous compounds with potent activity against a range of pathogens.
-
Antibacterial Activity: Certain isoquinoline derivatives have demonstrated significant antibacterial activity, including against drug-resistant strains. [8]The mechanism of action can vary, with some compounds targeting DNA gyrase, an essential bacterial enzyme. [9]Structure-activity relationship (SAR) studies have indicated that both the isoquinoline core and appended aromatic moieties are crucial for antibacterial potency. [8]* Antiviral Activity: Isoquinoline alkaloids have shown promise as antiviral agents, with activity against viruses such as influenza and coronaviruses. [4][10]The antiviral mechanisms can involve interference with viral replication pathways, such as the NF-κB and MAPK/ERK signaling cascades. [11]SAR studies on antiviral isoquinolines have highlighted the importance of features like a quaternary nitrogen atom for the activity of certain protoberberine and benzophenanthridine alkaloids. [12]
Central Nervous System (CNS) Activity
The rigid structure of the isoquinoline scaffold makes it well-suited for interacting with receptors and enzymes in the central nervous system. This has led to the development of isoquinoline-based compounds with a range of CNS activities, including potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. [1][13]
The Chemist's Toolkit: Synthesizing the Isoquinoline Core
Several classical and modern synthetic methods are employed to construct the isoquinoline scaffold, providing chemists with a versatile toolkit to access a wide range of derivatives.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [1] Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative via Bischler-Napieralski Reaction
Figure 4: General workflow for the Bischler-Napieralski reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting β-arylethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol) is added phosphorus oxychloride (2.0-3.0 eq).
-
Reaction: The mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then made basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydroisoquinoline derivative.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
From Bench to Bedside: FDA-Approved Drugs Featuring the Isoquinoline Scaffold
The therapeutic relevance of the isoquinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this privileged structure. These drugs span a wide range of therapeutic areas, highlighting the broad applicability of this versatile core.
| Drug Name | Therapeutic Class | Year of First FDA Approval |
| Papaverine | Vasodilator | - |
| Quinapril | Antihypertensive (ACE inhibitor) | 1991 |
| Debrisoquine | Antihypertensive | 1969 |
| Saquinavir | Antiretroviral (Protease inhibitor) | 1995 |
| Roxadustat | Antianemic | 2019 (in China), 2021 (in EU) |
| Asunaprevir | Antiviral (HCV NS3/4A protease inhibitor) | 2014 (in Japan) |
| Quinisocaine | Topical Anesthetic | - |
| Nelfinavir | Antiretroviral (Protease inhibitor) | 1997 |
| Apomorphine | Dopamine agonist (for Parkinson's disease) | 2004 |
| Praziquantel | Anthelmintic | 1982 |
| Solifenacin | Antimuscarinic (for overactive bladder) | 2004 |
| Metocurine | Neuromuscular blocker | - |
| Tubocurarine | Neuromuscular blocker | - |
Future Perspectives
The isoquinoline scaffold continues to be a fertile ground for drug discovery and development. [14]The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with a growing number of biological targets, ensures that this privileged structure will remain at the forefront of medicinal chemistry for years to come. Future research will likely focus on the development of highly selective isoquinoline-based inhibitors for specific enzyme isoforms or receptor subtypes, as well as the design of multi-target ligands that can address complex diseases with a single therapeutic agent.
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The Stille Cross-Coupling Reaction: A Technical Guide to a Cornerstone of Modern Synthesis
Introduction: The Enduring Power of a Gentle Giant in C-C Bond Formation
First reported by John Kenneth Stille and David Milstein in 1978, the palladium-catalyzed Stille cross-coupling reaction has established itself as a powerful and versatile tool in the synthetic chemist's arsenal.[1][2] This reaction forges a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[3][4] Its significance in both academic research and industrial applications, particularly in the pharmaceutical and fine chemical sectors, is a testament to its remarkable tolerance for a wide array of functional groups, the mild reaction conditions it typically requires, and its generally high yields.[5][6]
The stability of organostannane reagents to air and moisture makes them considerably easier to handle than many other organometallic compounds.[3][5] However, the inherent toxicity of organotin compounds is a significant consideration that necessitates careful handling, appropriate safety precautions, and meticulous purification to remove tin byproducts.[2][3][7] Despite this drawback, the Stille reaction's reliability, broad scope, and predictable stereochemistry have made it an indispensable method for the construction of complex molecular architectures, including numerous natural products and active pharmaceutical ingredients.[1][6] This guide provides an in-depth exploration of the fundamental principles of the Stille reaction, offering field-proven insights for researchers, scientists, and drug development professionals.
The Catalytic Heart: Unraveling the Mechanism
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8] Understanding the nuances of each step is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Step 1: Oxidative Addition
The catalytic cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) complex.[1][3] This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a 16-electron square planar Pd(II) intermediate. The palladium is formally oxidized from the 0 to the +2 oxidation state. The initial product is a cis-adduct, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[7] The reactivity of the organic electrophile is a critical factor in this step, with the general trend for halides being I > Br > OTf >> Cl.[1][3] Aryl and vinyl iodides and bromides are the most commonly used electrophiles due to their favorable reactivity.[3]
Step 2: Transmetalation
The transmetalation step is often the rate-determining step of the catalytic cycle and involves the transfer of the R² group from the organostannane to the Pd(II) center, with the concomitant departure of the tin halide (X-SnR₃).[5] The precise mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and solvent. Two primary pathways are generally considered:
-
Associative (Cyclic) Mechanism: This pathway is believed to be common and involves the coordination of the organostannane to the palladium complex, forming a transient, pentavalent 18-electron intermediate.[3] This can proceed through a cyclic transition state where the halide on the palladium coordinates to the tin atom, facilitating the transfer of the R² group.[3]
-
Open/Dissociative Pathway: In some cases, particularly with certain ligands or in polar, coordinating solvents, an open pathway may be favored.[9][10] This can involve the dissociation of a ligand from the palladium center to create a vacant coordination site for the incoming organostannane.
The rate of transfer of the organic group from the tin atom follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[7] This differential reactivity is a key feature of the Stille reaction, allowing for selective coupling even when the organostannane bears multiple organic groups. The non-transferable groups (typically butyl or methyl) are chosen for their slow rate of migration.
Step 3: Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the desired product (R¹-R²).[3][8] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the R¹ and R² groups must be in a cis orientation on the palladium center. Therefore, the trans-intermediate formed after oxidative addition must isomerize back to the cis-conformation before the final product can be released.[3] This step is generally fast and irreversible.
The Key Players: A Deeper Look at the Reaction Components
The success of a Stille coupling reaction is highly dependent on the judicious choice of each component. This section provides a detailed analysis of the critical factors to consider for each.
The Organostannane Reagent (R²-SnR₃)
Organostannanes are the nucleophilic partners in the Stille reaction. Their stability to air and moisture is a significant practical advantage.[3] A wide variety of organostannanes are commercially available or can be readily synthesized.
-
Transferable Group (R²): As previously mentioned, the rate of transfer of the R² group is a key consideration. Alkynyl, vinyl, and aryl stannanes are highly effective coupling partners. The stereochemistry of vinyl stannanes is typically retained throughout the reaction, making the Stille coupling a powerful tool for the stereospecific synthesis of alkenes.[3]
-
Non-Transferable Groups (R³): The three non-transferable groups on the tin atom are typically chosen to have a low migratory aptitude. Butyl and methyl groups are the most common choices. While trimethylstannyl reagents are more reactive than their tributylstannyl counterparts, they are also significantly more toxic.[7]
The Organic Electrophile (R¹-X)
The electrophilic partner in the Stille reaction is typically an organic halide or pseudohalide.
-
Leaving Group (X): The nature of the leaving group has a profound impact on the rate of oxidative addition. The reactivity trend is I > Br > OTf >> Cl.[1][3] While aryl chlorides are more abundant and less expensive, their lower reactivity often requires the use of more specialized and reactive catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[11]
-
Organic Fragment (R¹): A wide range of sp²-hybridized carbons, including aryl, heteroaryl, and vinyl groups, are effective electrophiles.[1] The electronic properties of the R¹ group can influence the rate of oxidative addition, with electron-withdrawing groups generally accelerating the reaction.
The Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is paramount for achieving high efficiency and yield.
-
Palladium Precatalyst: Both Pd(0) and Pd(II) complexes can be used as precatalysts. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃).[1] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are also frequently used and are reduced in situ to the active Pd(0) species.[1]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of the individual steps in the catalytic cycle. Triphenylphosphine (PPh₃) is a classic and widely used ligand. However, the development of bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of the Stille reaction, enabling the use of less reactive electrophiles like aryl chlorides.[6][11]
| Palladium Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (already complexed) | 1-5 | A common and versatile Pd(0) source. |
| Pd₂(dba)₃ | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | 0.5-2 | Often used in combination with additional ligands. |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃, Buchwald ligands | 1-5 | A stable Pd(II) precatalyst that is reduced in situ. |
| PdCl₂(PPh₃)₂ | PPh₃ (already complexed) | 1-5 | A stable and commonly used Pd(II) precatalyst. |
Table 1: Common Palladium Precatalysts and Ligands for the Stille Reaction.
Solvents and Additives: Fine-Tuning the Reaction Environment
The choice of solvent and the use of additives can have a dramatic effect on the outcome of a Stille coupling.
-
Solvents: A range of solvents can be employed, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[5] Polar aprotic solvents like DMF can sometimes accelerate the reaction, particularly the transmetalation step.[7]
-
Additives:
-
Copper(I) Salts: The addition of co-catalytic or stoichiometric amounts of copper(I) salts, most commonly copper(I) iodide (CuI), can lead to a significant rate enhancement, sometimes by a factor of over 1000.[3] The "copper effect" is thought to have multiple roles depending on the reaction conditions. In polar solvents, it may facilitate transmetalation by first undergoing a Sn/Cu exchange, followed by a Cu/Pd exchange.[12] In less polar solvents, it may act as a scavenger for free phosphine ligands, which can inhibit the reaction.[13]
-
Lithium Chloride (LiCl): LiCl is another common additive, particularly when using triflates as electrophiles or in less polar solvents like THF. It is believed to accelerate the reaction by displacing the triflate from the palladium intermediate, forming a more reactive chloro-palladium species, and by increasing the polarity of the solvent, which can facilitate transmetalation.[7]
-
Fluoride Sources: Additives such as cesium fluoride (CsF) can activate the organostannane by forming a hypervalent tin species, thereby increasing its nucleophilicity and accelerating transmetalation.[14]
-
| Additive | Proposed Role(s) | Commonly Used With |
| Copper(I) Iodide (CuI) | Accelerates transmetalation, ligand scavenger | Sluggish reactions, sterically hindered substrates |
| Lithium Chloride (LiCl) | Facilitates oxidative addition of triflates, increases solvent polarity | Vinyl/aryl triflates, THF as solvent |
| Cesium Fluoride (CsF) | Activates organostannane (hypervalent tin formation) | Less reactive organostannanes or electrophiles |
Table 2: Common Additives in the Stille Reaction and Their Proposed Roles.
Practical Considerations and Troubleshooting
While the Stille reaction is broadly applicable, achieving optimal results requires careful attention to experimental detail.
-
Inert Atmosphere: Although the organostannane reagents are air-stable, the palladium(0) catalyst is susceptible to oxidation. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[7] Oxygen can also promote the homocoupling of the organostannane, a common side reaction.[8]
-
Purity of Reagents: The purity of all reagents, particularly the organostannane, is critical. Impurities can interfere with the catalyst and lead to lower yields.
-
Removal of Tin Byproducts: The removal of stoichiometric tin byproducts (e.g., Bu₃SnCl) can be challenging due to their nonpolar nature and high boiling points. Common purification strategies include:
-
Aqueous KF wash: Treatment of the crude reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration.[8]
-
Chromatography: Flash column chromatography on silica gel is a standard method for purification. Sometimes, doping the silica gel with triethylamine can aid in the removal of tin residues.[8]
-
-
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, changing to a more polar solvent, or adding a copper(I) co-catalyst. Catalyst deactivation is also a possibility, so ensure all reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere.[15]
-
Homocoupling: The formation of R²-R² homocoupled products can result from the presence of oxygen or side reactions of the organostannane. Rigorous degassing and maintaining an inert atmosphere are key to minimizing this side reaction.[8]
-
Experimental Protocol: A Representative Stille Coupling
This section provides a detailed, step-by-step methodology for a representative Stille coupling reaction between an aryl iodide and a vinyl stannane.
Reaction: Coupling of 1-iodo-4-methoxybenzene with tributyl(vinyl)stannane.
Materials and Reagents:
-
1-iodo-4-methoxybenzene
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or round-bottom flask with a condenser
-
Standard laboratory glassware
Experimental Workflow:
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Methodological & Application
Application Notes and Protocols for the Stille Coupling of 6-(tributylstannyl)isoquinoline with Aryl Halides
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Power of Stille Coupling
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as anticancer agents, antihypertensives, and anesthetics, among others.[1][2][3][4][5] The functionalization of the isoquinoline core, particularly at the 6-position, allows for the systematic exploration of structure-activity relationships, leading to the development of novel therapeutic agents and advanced organic materials.
The Palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] Its remarkable functional group tolerance, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions make it an exceptionally robust and versatile method.[9][10][11] This guide provides a detailed exploration of the Stille coupling between 6-(tributylstannyl)isoquinoline and various aryl halides, offering researchers a comprehensive resource for the synthesis of 6-arylisoquinolines.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[10][11] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6][12]
-
Transmetalation : The organostannane, in this case, this compound, exchanges its organic group with the halide on the Pd(II) complex.[6][12] This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final 6-arylisoquinoline product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 6-Arylisoquinolines
This protocol provides a general procedure for the Stille coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Varies | Synthesize via lithiation of 6-bromoisoquinoline followed by quenching with tributyltin chloride. |
| Aryl Halide (e.g., 4-bromoanisole) | Reagent | Varies | |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Varies | Air-sensitive, handle under inert atmosphere. |
| Anhydrous Toluene | DriSolv™ | Varies | Degas before use. |
| Triphenylarsine (optional co-ligand) | ≥98% | Varies | Can accelerate the reaction. |
| Saturated aq. Potassium Fluoride (KF) | ACS | Varies | For work-up. |
| Diethyl Ether | ACS | Varies | |
| Anhydrous Magnesium Sulfate | ACS | Varies | |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition : Add degassed anhydrous toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction : Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproducts.[10]
-
Filtration : Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization : Characterize the purified 6-arylisoquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A streamlined workflow for the Stille coupling reaction.
Optimization and Troubleshooting
The success of the Stille coupling can be sensitive to several factors. The following table provides guidance on optimizing the reaction and addressing common issues.
| Parameter | Effect and Recommendation | Troubleshooting Common Issues |
| Catalyst | Pd(PPh₃)₄ is a reliable choice.[9] Pd₂(dba)₃ with a phosphine ligand is also effective.[13] Pd(OAc)₂ can be used but requires in situ reduction.[14] | Low Yield : Increase catalyst loading to 5-10 mol%. Ensure the catalyst is active (not oxidized). |
| Ligand | Triphenylphosphine is standard. Electron-rich phosphines or arsines (e.g., AsPh₃) can accelerate the reaction.[15] Phosphine-free systems using ligands like DABCO have also been developed.[14][16] | Side Reactions : Use of bulky ligands can sometimes suppress homocoupling. |
| Solvent | Toluene, DMF, and dioxane are common. The choice can influence reaction rates and solubility. | Poor Solubility : Switch to a more polar aprotic solvent like DMF. |
| Temperature | Typically 80-120 °C. Higher temperatures can lead to decomposition. | No Reaction : Gradually increase the temperature, but monitor for substrate/product degradation. |
| Additives | Cu(I) salts can accelerate transmetalation.[17] LiCl can facilitate the reaction with less reactive halides. | Slow Reaction : Add 1-2 equivalents of CuI or LiCl. |
| Tin Byproducts | Tributyltin halides can be difficult to remove.[9] | Contaminated Product : The KF work-up is effective.[10] Alternatively, treatment with DBU/iodine or filtration through basic alumina can be employed. |
Safety Considerations
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[6][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tributyltin byproducts are also toxic and must be disposed of according to institutional and environmental regulations.
Conclusion
The Stille cross-coupling of this compound with aryl halides is a powerful and reliable method for the synthesis of 6-arylisoquinolines. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science.
References
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Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293. [Link]
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Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
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J&K Scientific LLC. Stille Cross-Coupling. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(26), 4173-4176. [Link]
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Application Notes & Protocols: Palladium-Catalyzed St-ille Coupling of 6-(Tributylstannyl)isoquinoline for the Synthesis of 6-Arylisoquinolines
Introduction: The Strategic Importance of 6-Arylisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutics.[1][2] Specifically, the introduction of an aryl group at the 6-position of the isoquinoline core has been shown to be a highly effective strategy in the development of potent and selective kinase inhibitors, a critical class of drugs in modern oncology.[3][4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of robust and versatile synthetic methods to access 6-arylisoquinolines is of paramount importance to researchers in drug discovery and development.
The Stille cross-coupling reaction stands out as a powerful and reliable method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[7][8] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is renowned for its mild reaction conditions and remarkable tolerance of a wide variety of functional groups.[7][9] These features make it an ideal choice for the late-stage functionalization of complex molecules, a common requirement in the synthesis of drug candidates.[10] This guide provides a detailed technical overview and step-by-step protocols for the successful application of the Stille coupling reaction using 6-(tributylstannyl)isoquinoline as a key building block for the synthesis of medicinally relevant 6-arylisoquinolines.
The Palladium Catalyst System: A Deep Dive into Rational Selection
The heart of the Stille coupling reaction is the palladium catalyst. The choice of the palladium source and, critically, the associated ligands, can profoundly impact the reaction's efficiency, substrate scope, and overall success. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these elementary steps.[11]
The Catalytic Cycle
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Choosing the Palladium Precursor
A variety of palladium sources can be used to initiate the catalytic cycle. These are typically Pd(0) or Pd(II) complexes.
-
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used Pd(0) precatalysts.[9][12] Pd(PPh₃)₄ is often used directly as it can enter the catalytic cycle upon ligand dissociation. Pd₂(dba)₃ is a source of "ligandless" palladium and is almost always used in conjunction with an added ligand.
-
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are stable and easy-to-handle Pd(II) precatalysts.[12] They require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or other components in the reaction mixture.
The Critical Role of Ligands
The choice of ligand is arguably the most important parameter in optimizing a Stille coupling reaction. For heteroaromatic substrates like isoquinoline, the ligand influences both the rate and selectivity of the reaction.
-
Triphenylphosphine (PPh₃): This is the most common and versatile ligand for Stille couplings. It offers a good balance of steric bulk and electron-donating ability. Pd(PPh₃)₄ is a reliable catalyst for a wide range of substrates.[13]
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and its corresponding phosphonium salts have been shown to be highly effective for challenging couplings, including those involving aryl chlorides.[14] Their strong electron-donating character facilitates the oxidative addition step, which is often rate-limiting.[11]
-
Triphenylarsine (AsPh₃): In some cases, triphenylarsine has been shown to be a superior ligand to triphenylphosphine, particularly when using heterogeneous catalysts like palladium on carbon.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable palladium complexes.[16] This can lead to higher catalyst turnover numbers and improved performance with unreactive coupling partners.
Additives for Enhanced Performance
-
Copper(I) Iodide (CuI): The addition of catalytic amounts of CuI can significantly accelerate the Stille coupling.[15] While the exact mechanism is still debated, it is believed that CuI facilitates the transmetalation step.
-
Lithium Chloride (LiCl): LiCl is often added to the reaction mixture to accelerate the transmetalation step, particularly when using vinylstannanes or in reactions that are otherwise sluggish.[7]
| Catalyst/Ligand System | Coupling Partners | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides, triflates | Commercially available, widely applicable, good general performance.[13] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides, sterically hindered substrates | High reactivity, enables coupling of less reactive electrophiles.[14] |
| Pd/C / AsPh₃ / CuI | Aryl iodides, bromides | Heterogeneous catalyst, can be filtered off; synergistic effect of additives.[15] |
| Pd(OAc)₂ / SPhos | Broad substrate scope | High activity catalyst system for various cross-couplings. |
Table 1: Comparison of common palladium catalyst systems for Stille coupling reactions.
Experimental Protocols
The following protocols provide a general framework for the Stille coupling of this compound with an aryl halide. Optimization of the reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.
General Workflow
Figure 2: General experimental workflow for the Stille coupling reaction.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide or iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous, degassed toluene or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.1 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (or DMF) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed to the purification protocol.
Protocol 2: Optimized Conditions for Less Reactive Aryl Halides
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride or bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), and P(t-Bu)₃ (0.1 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed to the purification protocol.
Purification: The Critical Step of Removing Organotin Byproducts
A significant challenge in Stille coupling is the removal of toxic and often difficult-to-separate organotin byproducts, such as tributyltin halides.[17] Several effective methods have been developed to address this issue.
Method 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common method for removing tributyltin residues. The high affinity of fluoride for tin results in the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.
Procedure:
-
Dilute the crude reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of KF (2-3 times).
-
During the wash, a white precipitate of Bu₃SnF may form at the interface. If this occurs, filter the entire biphasic mixture through a pad of Celite®.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
Method 2: Flash Chromatography with Treated Silica Gel
For products that are sensitive to aqueous workups or when the KF wash is insufficient, flash chromatography using silica gel treated with a base is highly effective.
Procedure:
-
Concentrate the crude reaction mixture.
-
Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.
-
Pack a chromatography column with the prepared slurry.
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute with an appropriate solvent system to separate the 6-arylisoquinoline product from the organotin byproducts.
| Purification Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF. | Simple, inexpensive, and generally effective. | May form emulsions; not always sufficient for complete removal. |
| Chromatography on Et₃N-treated Silica | Adsorption of polar tin byproducts. | Highly effective; can be integrated with final purification. | Requires more solvent; triethylamine can be difficult to remove from some products. |
| Chromatography on K₂CO₃-treated Silica | Adsorption of tin byproducts on a solid base. | Very effective for removing tin to low ppm levels. | Requires preparation of the mixed stationary phase. |
Table 2: Comparison of methods for the removal of organotin byproducts.
Applications in Drug Discovery and Beyond
The 6-arylisoquinoline motif is a key pharmacophore in a growing number of clinical and preclinical drug candidates, particularly in the field of oncology.[17][18][19] The ability to rapidly and efficiently synthesize a diverse library of these compounds using the Stille coupling of this compound is a powerful tool for medicinal chemists.
-
Kinase Inhibitors: Many 6-arylisoquinolines have been identified as potent inhibitors of various protein kinases, including those involved in cell proliferation and survival pathways.[3][4] The aryl group at the 6-position can be tailored to occupy specific binding pockets within the kinase active site, leading to enhanced potency and selectivity.
-
Anticancer Agents: The antiproliferative activity of 6-arylisoquinolines has been demonstrated in a variety of cancer cell lines.[2][19] These compounds can induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models.
-
Molecular Probes: The synthesis of novel 6-arylisoquinolines also provides valuable molecular probes for studying the biology of their target proteins and elucidating complex cellular signaling networks.
Conclusion
The palladium-catalyzed Stille coupling of this compound is a highly effective and versatile method for the synthesis of 6-arylisoquinolines. By carefully selecting the palladium catalyst, ligand, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds. Furthermore, with the appropriate purification strategies, the challenge of removing organotin byproducts can be effectively managed. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and chemical synthesis to leverage this powerful reaction for the advancement of their scientific goals.
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Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
synthesis of 6-arylisoquinolines using organotin precursors
Application Note & Protocol Guide
Topic: High-Fidelity Synthesis of 6-Arylisoquinolines via Organotin Intermediates: A Guide for Medicinal Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 6-Arylisoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[2] The substitution pattern on the isoquinoline ring system profoundly influences its pharmacological profile. Specifically, the introduction of an aryl group at the C-6 position has been shown to be a critical modification for enhancing the potency and selectivity of various enzyme inhibitors and receptor modulators, making 6-arylisoquinolines a highly sought-after class of compounds in contemporary drug discovery programs.[3][4]
This application note provides a comprehensive guide to the synthesis of 6-arylisoquinolines, with a particular focus on the robust and versatile palladium-catalyzed Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the preparation of key organotin precursors and the final coupling step, and offer insights into reaction optimization and troubleshooting.
Core Principles: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[5][6] Its high functional group tolerance and the stability of the organostannane reagents make it an invaluable tool in complex molecule synthesis.[7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Catalytic Cycle of the Stille Reaction for 6-Arylisoquinoline Synthesis
Figure 2: High-level experimental workflow for the synthesis of 6-arylisoquinolines.
Protocol 1: Synthesis of Tributyl(phenyl)stannane (Arylstannane Precursor)
This protocol details the preparation of the organotin reagent from bromobenzene. Organostannanes are air and moisture stable, which simplifies their handling compared to other organometallic reagents. [7] Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Tributyltin chloride
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Grignard Reagent Formation:
-
To a dry 250 mL three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF (50 mL) to the flask.
-
In the dropping funnel, dissolve bromobenzene (1.0 eq) in anhydrous THF (20 mL).
-
Add a small portion of the bromobenzene solution to the magnesium suspension and gently warm the mixture to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Stannylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add tributyltin chloride (1.1 eq) dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford tributyl(phenyl)stannane as a colorless oil.
-
Protocol 2: Stille Cross-Coupling for the Synthesis of 6-Phenylisoquinoline
This protocol describes the palladium-catalyzed coupling of 6-bromoisoquinoline with the prepared tributyl(phenyl)stannane.
Materials:
-
6-Bromoisoquinoline
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup.
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 6-bromoisoquinoline (1.0 eq), tributyl(phenyl)stannane (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 volumes) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
To remove the tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. [10] * Filter the resulting precipitate through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer of the filtrate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 6-phenylisoquinoline.
-
Results and Discussion: Representative Data and Troubleshooting
The Stille coupling is a highly efficient method for the synthesis of a diverse range of 6-arylisoquinolines. The following table summarizes representative data for the synthesis of various derivatives.
| Entry | 6-Haloisoquinoline | Arylstannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoisoquinoline | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |
| 2 | 6-Iodoisoquinoline | Tributyl(4-methoxyphenyl)stannane | Pd(PPh₃)₄ (5) | DMF | 90 | 12 | 92 |
| 3 | 6-Bromoisoquinoline | Tributyl(3-pyridyl)stannane | Pd₂(dba)₃ (2.5), P(o-tol)₃ (10) | Dioxane | 110 | 24 | 78 |
| 4 | 6-Chloroisoquinoline | Tributyl(phenyl)stannane | Pd(t-Bu₃P)₂ (5) | Toluene | 110 | 36 | 65 |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the catalyst.
-
Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
Consider using a different palladium catalyst or ligand system. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often beneficial. [8] * The choice of halide on the isoquinoline is critical; reactivity generally follows the trend I > Br > Cl. [7]* Incomplete Reaction:
-
Increase the reaction temperature or time.
-
Add a fresh portion of the catalyst.
-
-
Difficulty in Removing Tin Byproducts:
-
The KF work-up is generally effective. [10]Alternatively, washing with a dilute solution of iodine in the organic solvent can help convert the tin residues to the more polar tin iodides, which can be removed with an aqueous thiosulfate wash.
-
Conclusion
The Stille cross-coupling reaction provides a reliable and versatile strategy for the synthesis of 6-arylisoquinolines, a class of compounds with significant potential in drug discovery. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this method highly attractive for the construction of complex molecular architectures. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can efficiently access a wide array of 6-arylisoquinoline derivatives for further biological evaluation.
References
-
Wikipedia. Stille reaction. [Link]
-
Golden, J. Stille reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
National Institutes of Health. Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
ResearchGate. Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. [Link]
-
ResearchGate. Scheme 1. Synthesis of organotin precursors (2) and (6) for... [Link]
-
Bentham Science Publishers. Aryl-isoquinoline as a Potential Scaffold for Novel Antitumor Agents against Glioblastoma Cells. [Link]
-
National Institutes of Health. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. [Link]
Sources
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. eurekaselect.com [eurekaselect.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
The Strategic Application of 6-(tributylstannyl)isoquinoline in the Total Synthesis of Naphthylisoquinoline Alkaloids
Introduction: The isoquinoline structural motif is a cornerstone in the architecture of numerous biologically active natural products, particularly within the diverse family of isoquinoline alkaloids.[1] The development of robust and efficient synthetic methodologies to construct these complex molecular frameworks is a significant endeavor in organic chemistry and drug discovery. Among the powerful tools available to synthetic chemists, the Stille cross-coupling reaction has emerged as a reliable method for the formation of carbon-carbon bonds.[2][3] This application note provides a detailed technical guide on the use of a key building block, 6-(tributylstannyl)isoquinoline, in the total synthesis of natural products, with a particular focus on the naphthylisoquinoline alkaloids. We will explore the causality behind its strategic implementation, provide validated experimental protocols, and present illustrative case studies.
The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, offers several advantages in complex molecule synthesis.[2] Organostannanes are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[2] Furthermore, the Stille reaction tolerates a wide range of functional groups, a crucial feature in the late-stage assembly of intricate natural products.[4] The choice of this compound as a coupling partner is particularly strategic as it allows for the direct introduction of the entire isoquinoline core into a target molecule, significantly streamlining the synthetic route.
Strategic Importance in Naphthylisoquinoline Alkaloid Synthesis
Naphthylisoquinoline alkaloids are a class of natural products characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety.[1] Many of these compounds exhibit potent biological activities, including antimalarial, antifungal, and cytotoxic properties. The construction of the sterically hindered biaryl axis between the two aromatic systems is a formidable synthetic challenge. The Stille coupling, employing this compound, provides an elegant solution to this problem.
The strategic decision to utilize this compound stems from the desire for a convergent and efficient synthetic route. By preparing the isoquinoline and naphthalene fragments separately and then coupling them in a late-stage transformation, chemists can rapidly assemble the core structure of the natural product. This approach allows for greater flexibility in the synthesis of analogues for structure-activity relationship (SAR) studies, as modifications to either fragment can be made independently before the key coupling step.
Caption: Retrosynthetic analysis of Dioncophylline C.
Experimental Protocols
The following protocols are based on the successful synthesis of Dioncophylline C and provide a validated starting point for researchers.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the key organostannane reagent from the corresponding commercially available 6-bromoisoquinoline.
Materials:
-
6-Bromoisoquinoline
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromoisoquinoline (1.0 equiv), hexabutylditin (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to 6-bromoisoquinoline.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The desired product, this compound, is typically a colorless to pale yellow oil.
Self-Validation:
-
TLC Analysis: The product should have a different Rf value than the starting 6-bromoisoquinoline.
-
NMR Spectroscopy: ¹H NMR should show the characteristic signals for the isoquinoline protons and the tributylstannyl group. The disappearance of the signal corresponding to the proton at C6 of the starting material is indicative of successful stannylation. ¹¹⁹Sn NMR can also be used to confirm the presence of the tin moiety.
-
Mass Spectrometry: The mass spectrum should show the expected molecular ion peak for this compound.
Protocol 2: Stille Coupling of this compound with a Naphthyl Triflate
This protocol details the key C-C bond-forming reaction in the synthesis of the Dioncophylline C core.
Materials:
-
This compound (prepared as in Protocol 1)
-
Appropriately substituted naphthyl triflate (coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl), anhydrous
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the naphthyl triflate (1.0 equiv), this compound (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and anhydrous lithium chloride (3.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the naphthyl triflate.
-
Heat the reaction mixture to reflux (approximately 100 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired naphthylisoquinoline product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings. [3]* Lithium Chloride: The addition of lithium chloride is often crucial for the success of Stille couplings involving triflates. It is believed to facilitate the transmetalation step by forming a more reactive organostannane species and by preventing the dissociation of the triflate from the palladium center.
-
Solvent: 1,4-Dioxane is a common solvent for Stille couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Potassium Fluoride Workup: The fluoride ions in KF have a high affinity for tin and effectively precipitate the tributyltin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
Data Presentation
| Entry | Coupling Partner | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Naphthyl Triflate | Pd(PPh₃)₄ (10) | LiCl (3.0) | Dioxane | 100 | 8 | 75 |
| 2 | Naphthyl Bromide | Pd₂(dba)₃ (5) / P(t-Bu)₃ (20) | - | Toluene | 110 | 12 | 68 |
| 3 | Naphthyl Iodide | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 80 | 6 | 82 |
Table 1: Representative conditions for the Stille coupling of this compound.
Conclusion
This compound has proven to be a valuable and versatile building block in the total synthesis of natural products, particularly in the construction of the challenging biaryl linkage in naphthylisoquinoline alkaloids. The Stille coupling methodology, when applied with this reagent, offers a convergent and efficient route to these complex and biologically significant molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of organic synthesis and drug development, enabling the streamlined synthesis of isoquinoline-containing natural products and their analogues. The careful selection of reaction conditions, including the catalyst, additives, and solvent, is paramount to achieving high yields and purity in these transformations.
References
-
Toop, H. D., Brusnahan, J. S., & Morris, J. C. (2017). Concise Total Synthesis of Dioncophylline E through an ortho-Arylation Strategy. Angewandte Chemie International Edition, 56(29), 8536–8538. [Link]
-
Hoye, T. R., & Chen, K. (1996). A concise total synthesis of the naphthylisoquinoline alkaloid dioncophylline C. Journal of Organic Chemistry, 61(22), 7940-7942. [Link]
-
PubChem. (n.d.). Dioncophylline C. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Stille reaction. In Wikipedia. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404–408. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 10(72), 44373-44415. [Link]
-
Williams, R. M., & Aldous, D. J. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Bringmann, G., et al. (2002). Dioncophyllines C2, D2, and F and Related Naphthylisoquinoline Alkaloids from the Congolese Liana Ancistrocladus ileboensis with Potent Activities against Plasmodium falciparum and against Multiple Myeloma and Leukemia Cell Lines. Journal of Natural Products, 65(7), 1096-1101. [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). [Link]
-
Guella, G., Chiasera, G., & Pietra, F. (1994). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Helvetica Chimica Acta, 77(5), 1203-1216. [Link]
-
Bringmann, G., et al. (2002). Dioncophyllines C2, D2, and F and Related Naphthylisoquinoline Alkaloids from the Congolese Liana Ancistrocladus ileboensis with Potent Activities against Plasmodium falciparum and against Multiple Myeloma and Leukemia Cell Lines. Journal of Natural Products, 65(7), 1096-1101. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Paquette, L. A., & Han, Y. (1993). Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. Journal of the American Chemical Society, 115(18), 8443-8453. [Link]
-
Wikipedia. (2023, December 27). Stille reaction - Kinetics. In Wikipedia. [Link]
Sources
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- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition | MDPI [mdpi.com]
Application Notes and Protocols for the Strategic Functionalization of the Isoquinoline Core at the 6-Position
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3][4][5][6] Functionalization of the isoquinoline core allows for the fine-tuning of its pharmacological properties, and the 6-position, in particular, is a key site for modification to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of modern synthetic strategies for the targeted functionalization of the isoquinoline core at the 6-position. We will delve into the mechanistic underpinnings of key methodologies, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, providing detailed, field-proven protocols for their successful implementation in a laboratory setting.
Introduction: The Significance of 6-Substituted Isoquinolines
The isoquinoline nucleus is a recurring motif in a vast array of bioactive molecules, including anticancer, antimicrobial, and CNS-modulating agents.[3][5] The strategic introduction of substituents onto this heterocyclic framework is a cornerstone of modern drug discovery. Functionalization at the 6-position of the isoquinoline ring is of particular interest as it allows for the exploration of a chemical space that can significantly impact ligand-target interactions. For instance, 6-substituted quinolines have been investigated as potent kinase inhibitors and ligands for Src homology 3 (SH3) domains.[7][8] The development of robust and versatile synthetic methods to access these derivatives is therefore of paramount importance.
This guide will focus on two primary and highly effective strategies for the functionalization of the 6-position of the isoquinoline core:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Leveraging a pre-functionalized isoquinoline, typically a 6-halo-isoquinoline, to couple with a diverse range of partners.
-
Direct C-H Functionalization: An atom-economical approach that allows for the direct introduction of functional groups at the 6-position without the need for pre-functionalization.
Transition-Metal-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] In the context of isoquinoline functionalization, these reactions typically start from a readily accessible 6-halo-isoquinoline, such as 6-bromoisoquinoline. The choice of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[11][12]
Workflow for Suzuki-Miyaura Coupling at the 6-Position of Isoquinoline
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile [7]
This protocol provides a representative example of a Suzuki-Miyaura reaction performed on a 6-bromoisoquinoline derivative.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 6-Bromoisoquinoline-1-carbonitrile | Commercially Available | >98% |
| Arylboronic acid | Commercially Available | >98% |
| Pd(dppf)Cl2·CH2Cl2 | Commercially Available | Catalyst Grade |
| Potassium carbonate (K2CO3) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | In-house | Deionized |
| Ethyl acetate | Commercially Available | ACS Grade |
| Brine | In-house | Saturated NaCl |
| Anhydrous sodium sulfate (Na2SO4) | Commercially Available | ACS Grade |
| Silica gel | Commercially Available | For column chromatography |
Procedure:
-
To a reaction vial, add 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).[7]
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[7]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-isoquinoline-1-carbonitrile derivative.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[13][14][15]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [7]
This protocol details a standard procedure for the palladium-catalyzed amination of 6-Bromoisoquinoline-1-carbonitrile with an aniline derivative.[7]
Materials:
| Reagent/Solvent | Supplier | Grade |
| 6-Bromoisoquinoline-1-carbonitrile | Commercially Available | >98% |
| Aniline derivative | Commercially Available | >98% |
| Pd2(dba)3 | Commercially Available | Catalyst Grade |
| Xantphos | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >98% |
| Anhydrous toluene | Commercially Available | Anhydrous |
| Ethyl acetate | Commercially Available | ACS Grade |
| Celite | Commercially Available | Filtration Grade |
| Water | In-house | Deionized |
| Brine | In-house | Saturated NaCl |
| Anhydrous sodium sulfate (Na2SO4) | Commercially Available | ACS Grade |
Procedure:
-
To a Schlenk flask, add 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[7]
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.[7]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[7]
-
Wash the filtrate with water (15 mL) and brine (15 mL).[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-isoquinoline derivative.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials.[3][16][17][18] The regioselective functionalization of the isoquinoline core can be challenging due to the presence of multiple C-H bonds with similar reactivity. However, various strategies, including the use of directing groups, have been developed to achieve high regioselectivity.
While electrophilic aromatic substitution on the isoquinoline ring typically occurs at the 5 and 8-positions[19][20][21][22], transition-metal-catalyzed C-H activation can be directed to other positions, including the 6-position, often with the aid of a directing group.[23]
Conceptual Workflow for Directed C-H Functionalization
Caption: Directed C-H Functionalization Workflow.
Due to the complexity and substrate-specific nature of C-H functionalization protocols, a general, universally applicable protocol is challenging to provide. However, the principles often involve the use of a directing group to guide a transition metal catalyst to a specific C-H bond for cleavage and subsequent functionalization.[23] Researchers interested in this approach should consult the primary literature for conditions tailored to their specific isoquinoline substrate and desired functional group.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[24][25][26][27][28] This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.[26][27][28] While DoM is most commonly used for functionalization adjacent to the directing group, careful substrate design and reaction conditions can potentially be exploited for functionalization at more remote positions, although this is less common for the 6-position of isoquinoline without a strategically placed DMG.
Conclusion
The functionalization of the isoquinoline core at the 6-position is a critical endeavor in the pursuit of novel therapeutic agents. This guide has outlined the theoretical basis and provided detailed, actionable protocols for the most prevalent and effective methods to achieve this transformation. Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, offer reliable and versatile routes starting from 6-halo-isoquinolines. The burgeoning field of direct C-H functionalization presents a more atom-economical and elegant approach, though it often requires more specialized catalyst systems and optimization. By understanding the principles and mastering the protocols detailed herein, researchers will be well-equipped to synthesize a diverse array of 6-substituted isoquinolines for evaluation in drug discovery programs.
References
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- Thieme. (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums.
- RSC Publishing. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.
- ACS Publications. (n.d.). Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- ACS Publications. (n.d.). Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. Organic Letters.
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- Scribd. (n.d.). Quinoline and Isoquinoline Overview.
- Unknown. (n.d.). Directed (ortho) Metallation.
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- Benchchem. (n.d.). A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.
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- Grokipedia. (n.d.). Directed ortho metalation.
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- ResearchGate. (n.d.). Functionalization of Pyridines, Quinolines, and Isoquinolines.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
- Semantic Scholar. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Unknown. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives.
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- Unknown. (2024). Isoquinoline derivatives and its medicinal activity.
- ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation | Request PDF.
- Unknown. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
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- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
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- RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions.
- ResearchGate. (2025). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines.
- PubMed Central. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for the Stille Reaction Using 6-(tributylstannyl)isoquinoline
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Power of the Stille Reaction
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide range of therapeutic activities, including antitumor, antimicrobial, and antihypertensive properties. The targeted synthesis of substituted isoquinolines is therefore a critical endeavor for the discovery of new therapeutic agents.
The Stille cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[2] Developed by John Kenneth Stille, this palladium-catalyzed reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[2][3] Its enduring appeal in complex molecule synthesis stems from its remarkable tolerance for a vast array of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions required.[4][5]
This guide provides a detailed experimental procedure for the Stille cross-coupling of 6-(tributylstannyl)isoquinoline with a generic aryl bromide. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Understanding the 'Why': Causality in Experimental Design
The success of a Stille coupling hinges on the careful orchestration of several key components. Here, we dissect the role of each, providing the expert rationale behind their selection.
-
The Palladium Catalyst: The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2] Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[4] Pd(PPh₃)₄ is often used directly as the active Pd(0) species. In contrast, Pd₂(dba)₃ is a stable Pd(0) source that requires the addition of a phosphine ligand to form the catalytically active species in situ. The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[5]
-
Phosphine Ligands: Ligands, typically phosphines, are crucial for stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[6] Electron-rich and bulky phosphines can accelerate the rate-determining oxidative addition step and promote the final reductive elimination.[5]
-
The Solvent: The choice of solvent is critical. Aprotic, non-polar solvents like toluene or dioxane are frequently used. For less reactive substrates, polar aprotic solvents such as DMF or THF can be beneficial as they can increase the rate of transmetalation.[7] It is imperative that the solvent is anhydrous and degassed to prevent the deactivation of the catalyst and unwanted side reactions.
-
Additives for Rate Enhancement:
-
Copper(I) Iodide (CuI): The addition of a copper(I) co-catalyst can dramatically accelerate the reaction, an observation known as the "copper effect." It is believed that copper(I) facilitates the transmetalation step, which is often the slowest step in the catalytic cycle.[8]
-
Lithium Chloride (LiCl): LiCl can also enhance the reaction rate, particularly with less reactive organic triflates. It is thought to function by displacing ligands from the palladium center, creating a more reactive cationic palladium species, and by preventing the dissociation of the halide from the palladium complex.[6]
-
Safety First: Handling Organotin Reagents
Tributyltin compounds are toxic and require careful handling to minimize exposure.[2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. All waste containing organotin residues must be collected and disposed of as hazardous waste according to institutional guidelines.
The Stille Reaction: Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Note: This is a general procedure and may require optimization for specific substrates in terms of temperature, reaction time, and catalyst/ligand loading.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| This compound | Organostannane coupling partner | 1.1 - 1.2 |
| Aryl Bromide (Ar-Br) | Electrophile coupling partner | 1.0 |
| Pd(PPh₃)₄ | Palladium(0) catalyst | 0.02 - 0.05 |
| Anhydrous, Degassed Toluene or Dioxane | Solvent | - |
| Argon or Nitrogen Gas | Inert atmosphere | - |
| Schlenk flask or oven-dried round-bottom flask with septum | Reaction vessel | - |
| Syringes and needles | Reagent and solvent transfer | - |
| Saturated aqueous KF solution | Work-up reagent for tin removal | - |
| Diethyl ether or Ethyl acetate | Extraction solvent | - |
| Brine | Aqueous wash | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | - |
| Silica Gel | Stationary phase for chromatography | - |
| Hexanes/Ethyl Acetate mixture | Eluent for chromatography | - |
Experimental Workflow Diagram
Caption: General experimental workflow for the Stille coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add the this compound (1.1 eq) and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Rationale: Adding the solid reagents under an inert atmosphere prevents degradation of the catalyst. A slight excess of the organostannane is often used to ensure complete consumption of the limiting aryl halide.
-
-
Solvent Addition:
-
Via syringe, add anhydrous and degassed toluene (or dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Rationale: The use of degassed solvent is crucial to prevent oxidative deactivation of the Pd(0) catalyst.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
-
Work-up and Tin Removal:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) should form.[7]
-
Rationale: The fluoride ion has a high affinity for tin, forming an insoluble and easily filterable salt, which is a common and effective method for removing the toxic tin byproducts.[7]
-
Filter the mixture through a pad of Celite, washing the filter cake with the extraction solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of hexanes and ethyl acetate is a good starting point.
-
Alternative: In some cases, adding a small percentage of triethylamine (1-2%) to the eluent can help to remove any remaining tin residues by chromatography.[7]
-
-
Characterization:
-
Characterize the purified 6-arylisoquinoline product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
-
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and was handled under strictly inert conditions.
-
Insufficient Temperature: The reaction may require higher temperatures. Consider switching to a higher-boiling solvent like dioxane or DMF.
-
Poorly Degassed Solvent: Inadequate degassing can lead to catalyst decomposition.
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides. If using an aryl bromide, consider adding CuI (0.1 eq) to accelerate the reaction.[8]
-
-
Homocoupling of the Stannane:
-
This is a common side reaction where two molecules of the organostannane couple.[2] It can sometimes be minimized by using a slight excess of the aryl halide or by adjusting the catalyst and ligand system.
-
-
Difficulty Removing Tin Byproducts:
Conclusion
The Stille reaction is an indispensable method for constructing the valuable 6-arylisoquinoline scaffold. By understanding the function of each component and adhering to meticulous experimental technique, particularly concerning the exclusion of air and moisture and the safe handling of organotin reagents, researchers can reliably synthesize these important molecules. The protocol provided herein serves as a robust starting point, empowering scientists in their pursuit of novel chemical entities for drug discovery and development.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
ResearchGate. (2007). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
The Stille Reaction. Organic Reactions. (1997). Retrieved from [Link]
-
Wikipedia. (2023). Isoquinoline. Retrieved from [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubMed. (2011). P=C-N-heterocycles: synthesis of biaryl-type 1,3-benzazaphospholes with ortho-substituted phenyl or 2-heteroaryl groups. Retrieved from [Link]
-
National Institutes of Health. (2022). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (2010). Preparation of Nitrogen-containing Heterocycles via Cyclization of Pyridine-tethered Organolithiums. Retrieved from [Link]
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Application Note: Accelerating the Synthesis of Isoquinoline Scaffolds via Microwave-Assisted Stille Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Synthetic Bottlenecks in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from natural alkaloids like papaverine to modern synthetic drugs.[1] The functionalization of this heterocycle is a cornerstone of drug discovery programs aimed at developing novel therapeutics. Among the most robust methods for creating carbon-carbon bonds is the palladium-catalyzed Stille cross-coupling reaction, prized for its remarkable functional group tolerance and the stability of its organostannane reagents.[2][3]
However, traditional synthetic protocols often rely on prolonged reaction times at elevated temperatures, creating a significant bottleneck in the rapid generation of compound libraries for screening. This application note details the strategic implementation of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the Stille coupling of halo-isoquinolines. Microwave irradiation offers a green, efficient alternative to conventional heating, providing rapid, uniform, and localized energy transfer directly to the reactants.[4][5][6][7] This results in drastically reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles, thereby enhancing throughput in the drug development pipeline.[8][9]
This guide provides a deep dive into the mechanistic underpinnings of the reaction, a field-tested, step-by-step protocol, and practical insights for optimization and troubleshooting.
Mechanistic Rationale: The Synergy of Palladium Catalysis and Microwave Energy
Understanding the causality behind the experimental choices is critical for successful application and adaptation. The efficiency of this protocol stems from the synergy between the palladium catalytic cycle and the unique heating mechanism of microwaves.
The Palladium-Catalyzed Stille Coupling Cycle
The reaction proceeds through a well-established three-step catalytic cycle, which is initiated by a Pd(0) species.[2][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the isoquinoline derivative, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The tin-oxygen bond formed in the resulting trialkyltin halide byproduct is highly stable, providing a strong thermodynamic driving force for this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The Influence of Microwave Heating
Conventional heating relies on thermal conduction, which is slow and can lead to temperature gradients within the reaction vessel. Microwave irradiation, however, heats the reaction mixture volumetrically and uniformly through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, such as the solvent and polar intermediates in the catalytic cycle, align with the rapidly oscillating electric field, generating heat through molecular friction. This leads to a rapid increase in temperature, significantly accelerating the reaction rate.[6] This effect is particularly beneficial for overcoming the activation energy of the rate-limiting oxidative addition step, resulting in a dramatic reduction in overall reaction time.[12]
Experimental Protocol & Workflow
This protocol provides a validated starting point for the coupling of a generic halo-isoquinoline with an organostannane. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents: Halo-isoquinoline (e.g., 1-chloroisoquinoline), Organostannane (e.g., Tributyl(vinyl)stannane), Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous solvent (e.g., 1,4-Dioxane or DMF), Degassed water, Saturated aqueous potassium fluoride (KF) solution.
-
Equipment: Microwave reactor (e.g., CEM Discover, Biotage Initiator), Microwave process vial (2-5 mL) with snap cap and stir bar, Argon or Nitrogen gas line, Syringes and needles, Standard laboratory glassware for work-up and purification, Silica gel for column chromatography.
Workflow Diagram
Caption: Experimental workflow for microwave-assisted Stille coupling.
Step-by-Step Procedure
-
Preparation: To a 2-5 mL microwave process vial containing a magnetic stir bar, add the halo-isoquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the vial with a cap, then evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Through the septum, add the anhydrous solvent (to achieve a concentration of ~0.2 M), followed by the organostannane reagent (1.2 equiv) via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Safety Note: Always operate the microwave reactor according to the manufacturer's instructions. Do not exceed the pressure or temperature limits of the vial.
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature using the instrument's compressed air cooling system.
-
Work-up (Tin Removal): Open the vial and dilute the reaction mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous potassium fluoride (KF) solution and stir vigorously for 1 hour. The fluoride ions will precipitate the tributyltin halides, which can be removed by filtration through a pad of Celite.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Optimization Parameters and Data
The success of the Stille coupling is highly dependent on the specific substrates and reaction conditions. The following table provides a set of parameters that can be systematically varied for optimization.
| Entry | Isoquinoline Substrate (X) | Organostannane (R') | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1-Cl | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | Dioxane | None | 140 | 20 | 85 |
| 2 | 4-Br | Phenyl-SnBu₃ | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10) | DMF | None | 120 | 15 | 92 |
| 3 | 1-I | Thienyl-SnBu₃ | Pd(OAc)₂ (5) / SPhos (10) | Toluene | None | 130 | 15 | 88 |
| 4 | 4-Br | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (5) | DMF | CuI (10) | 100 | 10 | 95 |
| 5 | 1-OTf | Furyl-SnBu₃ | Pd₂(dba)₃ (2.5) / XPhos (10) | Dioxane | CsF (2 eq) | 150 | 25 | 78 |
This table presents representative data to guide optimization efforts. Actual results will vary based on specific substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficient temperature/time.3. Poorly reactive substrate (e.g., aryl chloride). | 1. Use fresh catalyst; ensure an inert atmosphere.2. Increase temperature in 10°C increments or time in 5-min increments.3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos).[13] |
| Homocoupling of Organostannane | 1. Presence of oxygen.2. Catalyst decomposition before oxidative addition. | 1. Thoroughly degas the solvent and ensure a robust inert atmosphere.2. Add the organostannane only after the other reagents have been pre-heated for a minute. |
| Dehalogenation of Isoquinoline | 1. Presence of water or protic impurities.2. Degradation pathway of the catalyst. | 1. Use rigorously dried, anhydrous solvents and reagents.2. Screen different palladium catalysts and ligands. |
| Tin Byproducts in Final Product | 1. Incomplete precipitation during KF work-up.2. Insufficient chromatography separation. | 1. Increase the stirring time with KF solution; ensure the solution is saturated.2. Use a less polar eluent system for chromatography; tin byproducts are often very nonpolar. An alternative work-up involves adding a solution of DBU/I₂ to the crude mixture. |
Conclusion
The integration of microwave technology into the Stille cross-coupling protocol offers a powerful and efficient strategy for the synthesis and functionalization of isoquinoline derivatives.[14][15] By dramatically reducing reaction times from hours to mere minutes and often improving yields, this method accelerates the discovery-synthesis cycle.[9][12] The protocols and guidelines presented herein provide a robust framework for researchers in medicinal chemistry and drug development to rapidly generate diverse libraries of isoquinoline-based compounds, paving the way for the discovery of next-generation therapeutics.
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Stille reaction. Wikipedia. Available at: [Link]
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Stille Coupling. OpenOChem Learn. Available at: [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Available at: [Link]
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Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
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Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. ResearchGate. Available at: [Link]
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Stille reactions with ionic liquid supported tin reagents. ResearchGate. Available at: [Link]
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Palladium-catalyzed Stille coupling in water. ResearchGate. Available at: [Link]
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Microwave-assisted Carbon-carbon and Carbon-heteroatom Cross-coupling Reactions in Organic Synthesis. R Discovery. Available at: [Link]
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Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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A GENERAL AND EFFICIENT SUZUKI-MIYAURA COUPLING OF ARYL HALIDES WITH ARYLBORONIC ACIDS CATALYZED BY A WELL-DEFINED N-HETEROCYCLIC CARBENE (NHC)-PALLADIUM(II) PRECATALYST. Organic Syntheses. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. Available at: [Link]
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Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: [Link]
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Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. Organic Chemistry Portal. Available at: [Link]
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(PDF) Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. ResearchGate. Available at: [Link]
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The Stilling of Heteroaromatics: A Researcher's Guide to Reaction Conditions for Coupling Heteroaryl Stannanes
Introduction: The Enduring Power of the Stille Coupling in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the construction of complex molecular architectures is a daily challenge. Among the myriad of synthetic tools available, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds.[1][2] Its remarkable functional group tolerance, coupled with the stability of organostannane reagents to air and moisture, renders it an invaluable method in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This is particularly true in the realm of heterocyclic chemistry, where the introduction of diverse substituents onto heteroaromatic scaffolds is a critical step in modulating biological activity and material properties.
This guide provides an in-depth exploration of the reaction conditions for the Stille coupling of heteroaryl stannanes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern the success of these transformations. We will examine the critical roles of catalysts, ligands, additives, and solvents, with a particular focus on the unique challenges and opportunities presented by nitrogen, sulfur, and oxygen-containing heterocycles. Through detailed application notes, optimized protocols, and comparative data, this document aims to equip the modern researcher with the knowledge to confidently and effectively employ the Stille coupling for the synthesis of novel heteroaromatic compounds.
The Catalytic Cycle: A Mechanistic Framework for Optimization
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting.
Caption: Fig. 1: The Catalytic Cycle of the Stille Coupling Reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex.[7][8] The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl.[5][8]
-
Transmetalation: The heteroaryl group (R²) is transferred from the organostannane to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[3] The choice of ligands and additives can significantly influence the rate of this step.
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]
Key Reaction Parameters for Heteroaryl Stille Couplings
The success of a Stille coupling with a heteroaryl stannane is highly dependent on the careful selection of several key parameters.
Palladium Catalyst: The Heart of the Reaction
Both Pd(0) and Pd(II) complexes can serve as effective precatalysts.[3][8] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
| Catalyst | Common Precursors | Typical Loading (mol%) | Notes |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 | Pd(PPh₃)₄ is a versatile and commonly used catalyst. Pd₂(dba)₃ is often used in combination with additional phosphine ligands.[3][9] |
| Pd(II) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1 - 5 | These are air-stable and convenient to handle. They are reduced to Pd(0) in the presence of the organostannane or other reducing agents in the reaction mixture.[8][9] |
Ligands: Fine-Tuning Reactivity and Stability
The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. For heteroaryl couplings, sterically hindered and electron-rich ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[5][9]
| Ligand Type | Examples | Key Features |
| Phosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos | Triphenylphosphine (PPh₃) is a standard, versatile ligand. Bulky, electron-rich phosphines like P(t-Bu)₃ and biaryl phosphines (e.g., XPhos) can significantly improve reaction rates and yields, especially for less reactive electrophiles like aryl chlorides.[9] |
| Arsines | AsPh₃ | Triphenylarsine can be a beneficial alternative to phosphine ligands in certain cases, particularly when side reactions are an issue.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong electron-donating ligands that can form highly active and stable palladium catalysts. |
Solvents: The Reaction Medium
The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.
| Solvent | Properties and Common Applications |
| Toluene, Dioxane, THF | Non-polar aprotic solvents commonly used for a wide range of Stille couplings. |
| DMF, NMP | Polar aprotic solvents that can enhance the rate of reaction, particularly for less reactive substrates. However, they can sometimes lead to side reactions at high temperatures.[9] |
Additives: Enhancing Performance
Additives can have a profound impact on the efficiency and selectivity of the Stille coupling, especially in challenging cases involving heteroaromatic substrates.
| Additive | Function | Typical Conditions |
| Copper(I) Salts (e.g., CuI, CuTC) | Co-catalyst that can accelerate the transmetalation step, particularly for electron-rich or sterically hindered stannanes.[9][10] The copper(I) thiophene-2-carboxylate (CuTC) has been shown to be particularly effective.[9] | 10 - 20 mol% |
| Fluoride Sources (e.g., CsF, KF) | Can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and undergoes faster transmetalation.[9] | 1 - 2 equivalents |
| Lithium Chloride (LiCl) | Can accelerate the reaction by preventing the dissociation of the halide from the palladium center and by promoting the desired transmetalation pathway.[7] | 1 - 3 equivalents |
Application Notes for Specific Heteroaryl Stannanes
The electronic nature and the position of the heteroatom significantly influence the reactivity of heteroaryl stannanes.
Nitrogen-Containing Heterocycles (e.g., Pyridines, Imidazoles, Pyrroles)
-
Challenge: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This is particularly problematic for pyridines and other electron-rich nitrogen heterocycles.
-
Solutions:
-
Use of Electron-Rich, Bulky Ligands: Ligands like XPhos or P(t-Bu)₃ can help to prevent the coordination of the heteroaromatic nitrogen to the palladium center.[9]
-
Additives: The use of CuI as a co-catalyst is often beneficial in these cases.[9]
-
Protecting Groups: In some instances, temporary protection of the nitrogen atom can be an effective strategy.
-
Example Protocol: Coupling of 2-Tributylstannylpyridine with an Aryl Bromide
Caption: Fig. 2: General Experimental Workflow for Stille Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), 2-tributylstannylpyridine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous and degassed dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC/MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles)
-
General Considerations: Thienylstannanes are generally excellent coupling partners in Stille reactions. Both 2- and 3-thienylstannanes are readily accessible and participate in efficient couplings.
-
Side Reactions: In some cases, direct C-H stannylation of the thiophene ring can occur as a side reaction.[11] Careful control of reaction conditions, particularly temperature and reaction time, can minimize this.
Example Protocol: Coupling of 2-(Tributylstannyl)thiophene with an Aryl Iodide
-
Reaction Setup: In a round-bottom flask, dissolve the aryl iodide (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) in DMF (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedure described above.
Oxygen-Containing Heterocycles (e.g., Furans)
-
Reactivity: Furylstannanes are also highly reactive in Stille couplings. The electron-rich nature of the furan ring facilitates the transmetalation step.
-
Stability: Some functionalized furans can be sensitive to acidic conditions. Therefore, reactions should be performed under neutral or slightly basic conditions.
Synthesis of Heteroaryl Stannanes
The availability of high-purity heteroaryl stannanes is critical for the success of the Stille coupling. Several methods are commonly employed for their synthesis.
| Method | Description | Starting Material |
| Lithiation/Stannylation | Deprotonation of a heteroaromatic C-H bond with a strong base (e.g., n-BuLi, LDA) followed by quenching with a trialkyltin halide (e.g., Bu₃SnCl). | Halogenated or non-halogenated heteroarene |
| Halogen-Metal Exchange/Stannylation | Treatment of a heteroaryl halide with an organolithium reagent (e.g., n-BuLi, t-BuLi) followed by quenching with a trialkyltin halide. | Heteroaryl halide (Br, I) |
| Palladium-Catalyzed Stannylation | Coupling of a heteroaryl halide or triflate with a distannane (e.g., hexamethylditin) or a trialkyltin hydride in the presence of a palladium catalyst. | Heteroaryl halide or triflate |
Troubleshooting Common Issues in Heteroaryl Stille Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality stannane- Catalyst inhibition by heteroatom | - Use a fresh batch of catalyst and ensure anhydrous, degassed conditions.- Purify the stannane reagent.- Add a Cu(I) co-catalyst.- Use a more electron-rich, bulky ligand. |
| Homocoupling of the Stannane | - Reaction temperature is too high.- Presence of oxygen. | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere. |
| Destannylation of the Starting Material | - Presence of acid or moisture. | - Use anhydrous solvents and reagents.- Add a non-nucleophilic base if necessary. |
| Difficulty in Removing Tin Byproducts | - Tributyltin halides are often oily and difficult to separate. | - Use a KF workup to precipitate tin fluorides.- Alternatively, a workup with 1 M HCl can sometimes be effective.- Consider using trimethylstannyl reagents, as the byproducts are more volatile. |
Conclusion: A Versatile Tool for Modern Synthesis
The Stille coupling of heteroaryl stannanes is a powerful and versatile transformation that has had a profound impact on the synthesis of complex molecules in both academic and industrial settings. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can effectively troubleshoot and optimize conditions for a wide range of heteroaromatic substrates. The continued development of new catalysts, ligands, and methodologies will undoubtedly further expand the scope and utility of this important reaction, enabling the synthesis of the next generation of pharmaceuticals and functional materials.
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The Isoquinoline Scaffold: A Privileged Structure in Modern Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid framework and the presence of a basic nitrogen atom provide an ideal scaffold for the design of molecules with diverse and potent pharmacological activities. From naturally occurring alkaloids with profound physiological effects to synthetically derived agents targeting a myriad of diseases, the substituted isoquinoline motif continues to be a fertile ground for drug discovery. This guide provides an in-depth exploration of the applications of substituted isoquinolines, complete with detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
The Versatility of the Isoquinoline Core: A Multifaceted Pharmacophore
The unique structural and electronic properties of the isoquinoline ring system allow for its interaction with a wide array of biological targets.[1][2][3] The ability to introduce a variety of substituents at different positions on the isoquinoline core enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4] This has led to the development of isoquinoline-based drugs with applications spanning multiple therapeutic areas.[5][6][7]
Therapeutic Applications of Substituted Isoquinolines
Substituted isoquinolines have demonstrated remarkable efficacy in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][8]
Anticancer Agents
The anticancer potential of isoquinoline derivatives is one of the most extensively studied areas.[5][8][9] These compounds exert their effects through various mechanisms of action, making them attractive candidates for cancer chemotherapy.[3][8]
Mechanisms of Anticancer Activity:
-
Topoisomerase Inhibition: Certain isoquinoline alkaloids, such as lamellarins, act as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[5]
-
Microtubule Disruption: Some isoquinoline derivatives, like noscapine and its analogs, interfere with microtubule dynamics.[3] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Kinase Inhibition: The isoquinoline scaffold has been successfully employed to design inhibitors of various protein kinases that are often dysregulated in cancer. For example, certain derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and other kinases involved in cancer cell proliferation and survival.[5]
-
Induction of Apoptosis: Many isoquinoline-based compounds can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[3][10] This can involve the modulation of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[10][11]
Logical Relationship: Anticancer Mechanisms of Isoquinolines
Caption: Anticancer mechanisms of substituted isoquinolines.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have shown promising activity against a variety of microorganisms, including bacteria and fungi.[12][13][14]
Mechanisms of Antimicrobial Activity:
-
Inhibition of Bacterial Cell Division: Some isoquinolines, such as berberine, can interfere with the formation of the Z-ring, a critical structure for bacterial cell division, by inhibiting the polymerization of the FtsZ protein.[15]
-
Disruption of DNA/RNA Synthesis: Certain isoquinoline derivatives can intercalate into microbial DNA, interfering with replication and transcription processes.[16]
-
Inhibition of Efflux Pumps: Some isoquinoline compounds can act as efflux pump inhibitors, thereby restoring the efficacy of conventional antibiotics against resistant bacterial strains.
Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[17][18][19] Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective therapies due to their ability to modulate multiple pathways involved in neuronal survival.[7][17][18][19][20]
Mechanisms of Neuroprotective Activity:
-
Antioxidant Activity: Many isoquinoline alkaloids possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[20]
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the pathogenesis of neurodegenerative disorders. Certain isoquinolines can suppress the production of pro-inflammatory mediators in the brain.[17]
-
Modulation of Neurotransmitter Systems: Some isoquinoline derivatives can interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in the pathophysiology of neurological disorders.
-
Inhibition of Beta-Amyloid Aggregation: In the context of Alzheimer's disease, some isoquinoline alkaloids have been shown to inhibit the aggregation of beta-amyloid peptides, a key pathological hallmark of the disease.[21]
Signaling Pathway: Neuroprotective Effects of Isoquinolines
Caption: Neuroprotective mechanisms of substituted isoquinolines.
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of a 1-Substituted Tetrahydroisoquinoline via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines.[12][17][22] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][17][22]
Experimental Workflow: Pictet-Spengler Synthesis
Caption: Workflow for Pictet-Spengler synthesis.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add benzaldehyde (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoquinoline derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized isoquinoline derivative in the complete medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized isoquinoline derivative
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the synthesized isoquinoline derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation
Table 1: Representative Substituted Isoquinolines and Their Biological Activities
| Compound Class | Example Structure | Primary Biological Activity | Key Mechanism of Action |
| Tetrahydroisoquinolines | 1-Aryl-1,2,3,4-tetrahydroisoquinoline | Anticancer, Neuroprotective | Varies with substitution |
| Benzylisoquinolines | Papaverine | Vasodilator | Phosphodiesterase inhibition |
| Protoberberines | Berberine | Antimicrobial, Anticancer | Inhibition of FtsZ, DNA intercalation |
| Benzophenanthridines | Sanguinarine | Anticancer, Antimicrobial | DNA intercalation, Apoptosis induction |
Conclusion
The substituted isoquinoline scaffold is undeniably a "privileged structure" in drug discovery, with a rich history and a promising future.[1][4] Its versatility allows for the development of compounds with a wide range of biological activities, addressing critical unmet medical needs in areas such as oncology, infectious diseases, and neurology. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel isoquinoline derivatives, contributing to the ongoing exploration of this remarkable chemical entity in the quest for new and improved therapeutics.
References
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- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287.
- Kruschel, B., & D'Souza, M. J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(4), 894.
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ResearchGate. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthese. Available from: [Link]
- Wood, M. E., & Narayan, A. R. (2019). Biomimetic phosphate-catalyzed Pictet–Spengler reaction for the synthesis of 1, 1′-disubstituted and spiro-tetrahydroisoquinoline alkaloids. The Journal of Organic Chemistry, 84(11), 7435-7443.
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Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
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NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
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OUCI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
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Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Available from: [Link]
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MDPI. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Available from: [Link]
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PubMed. (1995). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. Available from: [Link]
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ResearchGate. (2006). Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. Available from: [Link]
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PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Available from: [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
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MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [https://www.mdpi.com/22 biochem5010001]([Link] biochem5010001)
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MDPI. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available from: [Link]
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MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [https://www.mdpi.com/22 biochem5010001]([Link] biochem5010001)
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ijstr.org. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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PubMed. (2019). Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. Available from: [Link]
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ResearchGate. (2021). Methodological approach to evaluating the neuroprotective effects of potential drugs. Available from: [Link]
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PubMed. (1996). Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture. Available from: [Link]
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ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Available from: [Link]
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MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Available from: [Link]
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PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Available from: [Link]
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PubMed Central. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. Available from: [Link]
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PubMed Central. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Available from: [Link]
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NAMSA. Cytotoxicity Study Using the ISO Elution Method. Available from: [Link]
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Synthesis of Novel Phosphodiesterase Inhibitors Utilizing Isoquinoline Scaffolds: An Application Guide for Drug Discovery Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and evaluation of phosphodiesterase (PDE) inhibitors built upon the versatile isoquinoline framework. Phosphodiesterases, a superfamily of enzymes that modulate cyclic nucleotide signaling, represent a critical class of therapeutic targets for a myriad of pathologies, including inflammatory diseases, cardiovascular disorders, and neurological conditions. The isoquinoline core, a privileged scaffold in medicinal chemistry, has proven to be an exceptional building block for the development of potent and selective PDE inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-tested methodologies. We will delve into the synthesis of three prominent classes of isoquinoline-based PDE inhibitors: 1-phenyl-3,4-dihydroisoquinolines, 4-aryl-1-isoquinolinones, and tetrahydroisoquinolines, targeting both PDE4 and PDE5. Furthermore, we provide step-by-step protocols for the in vitro and cell-based evaluation of these synthesized compounds, enabling a comprehensive assessment of their inhibitory potency and selectivity.
Introduction: The Isoquinoline Scaffold in PDE Inhibitor Design
Phosphodiesterases (PDEs) are a diverse family of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular concentrations of these critical signaling molecules, PDEs play a pivotal role in a vast array of physiological processes. The inhibition of specific PDE isoforms has emerged as a highly successful strategy in modern drug discovery, leading to the development of blockbuster drugs for conditions ranging from erectile dysfunction (PDE5 inhibitors) to chronic obstructive pulmonary disease (COPD) (PDE4 inhibitors).
The isoquinoline motif, a bicyclic aromatic heterocycle, has garnered significant attention as a foundational structure in the design of novel PDE inhibitors. Its rigid framework provides a well-defined orientation for substituents to interact with the active site of PDE enzymes. Moreover, the isoquinoline core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the synthesis of isoquinoline derivatives as potent inhibitors of PDE4 and PDE5, two of the most therapeutically relevant PDE families.
Synthetic Protocols for Isoquinoline-Based PDE Inhibitors
This section provides detailed, step-by-step protocols for the synthesis of three distinct classes of isoquinoline-based PDE inhibitors. The causality behind experimental choices, including the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the synthetic strategies.
Synthesis of 1-Phenyl-3,4-dihydroisoquinoline Derivatives as PDE4 Inhibitors
The 1-phenyl-3,4-dihydroisoquinoline scaffold has been identified as a promising core for the development of selective PDE4 inhibitors.[1] The synthesis of this class of compounds is often achieved through the classical Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][3][4]
Caption: Synthetic route to 1-phenyl-3,4-dihydroisoquinoline-based PDE4 inhibitors.
This protocol details the synthesis of the core 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, which can be further functionalized.
Step 1: Acylation to N-phenethyl-benzamide [5]
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a tail gas absorption setup, add β-phenylethylamine (40 mL), sodium carbonate (20 g), and petroleum ether (300 mL).
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add benzoyl chloride (50 mL) dropwise over 1 hour.
-
Allow the reaction to warm to 25°C and stir for 6 hours.
-
Pour the reaction mixture into water and stir for 30 minutes.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phenethyl-benzamide as a solid.
Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline [5]
-
In a suitable reaction vessel, heat N-phenethyl-benzamide with polyphosphoric acid (PPA) to generate the 1-phenyl-3,4-dihydroisoquinoline. Note: The exact temperature and reaction time will depend on the specific substrate and should be optimized.
Step 3: Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline [6]
-
Dissolve 1-phenyl-3,4-dihydroisoquinoline (0.5 mol) in methanol (1800 mL).
-
With stirring, add sodium borohydride (19.15 g, 0.5 mol) in portions, maintaining the system temperature at 25°C.
-
After the addition is complete, continue stirring at room temperature for 2.5 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Add water (345 mL) and cool to 5°C to induce crystallization.
-
Filter the solid and dry under vacuum at 50°C to obtain 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Synthesis of 4-Aryl-1-isoquinolinone Derivatives as PDE5 Inhibitors
4-Aryl-1-isoquinolinone derivatives have been reported as novel, potent, and selective PDE5 inhibitors.[7] The synthesis of this scaffold can be achieved through a multi-step sequence.
This protocol is adapted from literature procedures for the synthesis of related isoquinolinone structures.
Step 1: Synthesis of 2-Iodo-4-methoxybenzoic acid
-
To a solution of 3-methoxybenzoic acid in a suitable solvent, add an iodinating agent (e.g., N-iodosuccinimide) and a catalyst (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with a reducing agent solution (e.g., sodium thiosulfate) and extract the product into an organic solvent.
-
Purify the product by crystallization or column chromatography.
Step 2: Amide Coupling
-
Activate the carboxylic acid of 2-iodo-4-methoxybenzoic acid using a coupling agent (e.g., SOCl₂ or a carbodiimide).
-
React the activated acid with methylamine to form the corresponding N-methyl amide.
Step 3: Suzuki Coupling
-
In a reaction vessel, combine the N-methyl-2-iodo-4-methoxybenzamide, 3,4-dimethoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, and perform an aqueous workup.
-
Purify the resulting biaryl compound by column chromatography.
Step 4: Intramolecular Cyclization
-
The final cyclization to the isoquinolinone can be achieved through various methods, including radical cyclization or transition-metal-catalyzed C-H activation/annulation. Note: The specific conditions for this step will need to be optimized based on the substrate.
Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives as PDE4 Inhibitors
Tetrahydroisoquinoline (THIQ) derivatives represent another important class of PDE4 inhibitors. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of the THIQ core.[1][8][9][10] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Caption: The Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.
This protocol describes a diastereoselective synthesis of a chiral THIQ derivative.
Step 1: Synthesis of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol
-
In a dry flask, combine (R)-phenylglycinol, 2-bromo-1,1-diethoxyethane, and anhydrous K₂CO₃ in dry DMF.
-
Heat the mixture at 110°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and perform an aqueous workup followed by purification by column chromatography.
Step 2: Petasis Reaction
-
In a round-bottomed flask, stir (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol and glyoxylic acid monohydrate in DCM at room temperature for 5 minutes.
-
Add 3,4-dimethoxyphenyl boronic acid and continue stirring at room temperature for 78 hours.
-
Filter to remove the inorganic solid and evaporate the solvent in vacuo to obtain the diastereomeric morpholinone derivatives.
Step 3: Pomeranz-Fritsch-Bobbitt Cyclization
-
The diastereomeric mixture from the previous step is then subjected to cyclization conditions (e.g., treatment with a strong acid) to afford the target tetrahydroisoquinoline-1-carboxylic acid. Note: The specific acid and reaction conditions may need to be optimized.
Characterization of Synthesized Compounds
The identity and purity of the synthesized isoquinoline derivatives must be rigorously established using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Protocols for Biological Evaluation
This section provides detailed protocols for assessing the biological activity of the synthesized isoquinoline-based PDE inhibitors.
In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE activity and inhibitor potency.[11]
Caption: Workflow for the in vitro PDE inhibition fluorescence polarization assay.
Materials:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Sildenafil)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution to test a range of concentrations.
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer according to the manufacturer's instructions.
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate in the complete assay buffer to the desired working concentration.
-
Dilute the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add the diluted test compound, positive control, and a DMSO-only control (for 100% activity) to the designated wells of the 96-well black microplate.
-
To each well, add the diluted PDE5A1 enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
PDE Isoform Selectivity Profiling
To assess the selectivity of the synthesized inhibitors, their activity should be tested against a panel of different PDE isoforms (e.g., PDE1-11). A scintillation proximity assay (SPA) is a suitable high-throughput method for this purpose.[12][13][14][15][16]
Principle: In this assay, a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) is used as the substrate. The product of the PDE reaction, a radiolabeled mononucleotide, binds to scintillant-impregnated beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal that can be detected.
Procedure:
-
In a microplate, pre-incubate the test compound at various concentrations with each recombinant PDE isoform in the appropriate assay buffer.
-
Initiate the reaction by adding the corresponding [³H]-cyclic nucleotide substrate.
-
Incubate at room temperature for a defined period.
-
Terminate the reaction by adding SPA beads.
-
Allow the beads to settle and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for each PDE isoform and determine the selectivity profile by comparing the IC₅₀ values.
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Release
This protocol describes a method to evaluate the anti-inflammatory activity of PDE4 inhibitors by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Rolipram)
-
RPMI 1640 medium
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Pipette 100 µL of fresh whole blood into the wells of a 96-well plate.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data, including reaction yields and biological activity (IC₅₀ values), should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Synthetic Yields of Isoquinoline Scaffolds
| Scaffold Class | Representative Compound | Key Reaction | Yield (%) |
| 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Bischler-Napieralski/Reduction | 80-90% (overall) |
| 4-Aryl-1-isoquinolinone | 4-(3,4-Dimethoxyphenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone | Multi-step | Variable |
| Tetrahydroisoquinoline | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid | Pictet-Spengler | 30-40% (overall) |
Table 2: Biological Activity of Representative Isoquinoline-Based PDE Inhibitors
| Compound ID | Target PDE | IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) | PDE Selectivity (Fold vs. other isoforms) |
| Example PDE4 Inhibitor | PDE4B | 50 | 100 | >100-fold vs. PDE1, 2, 3, 5 |
| Example PDE5 Inhibitor | PDE5A | 10 | N/A | >1000-fold vs. PDE1, 2, 3, 4, 6 |
Conclusion
The isoquinoline scaffold serves as a versatile and highly tractable platform for the design and synthesis of novel phosphodiesterase inhibitors. This guide has provided a detailed roadmap for the synthesis of three distinct classes of isoquinoline-based compounds targeting PDE4 and PDE5. The accompanying protocols for biological evaluation offer a robust framework for assessing their potency, selectivity, and cellular activity. By integrating these synthetic and pharmacological methodologies, researchers can efficiently advance the discovery and development of next-generation PDE inhibitors with improved therapeutic profiles.
References
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NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Standard Operating Procedure - RIVM. (n.d.). Retrieved from [Link]
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Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. (2019). [Link]
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A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. (n.d.). [Link]
-
Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives. PubMed. (2001, June 21). [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (n.d.). [Link]
-
Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators. PubMed. (n.d.). [Link]
-
Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification. PubMed. (2019, November 15). [Link]
-
IMAP Assays, IMAP Technology - Enzyme. Molecular Devices. (n.d.). [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. (2023, April 4). [Link]
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. (2018, February 28). [Link]
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Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay. Molecular Devices. (n.d.). [Link]
-
Scintillation proximity assay. Wikipedia. (n.d.). [Link]
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-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. (n.d.). [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. (2023, April 3). [Link]
-
Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. MDPI. (n.d.). [Link]
-
Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered a. WUR eDepot. (2022, March 24). [Link]
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Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. NIH. (n.d.). [Link]
-
The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. arkat usa. (n.d.). [Link]
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Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. (2019, September 26). [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. (n.d.). [Link]
- Process and intermediates for the preparation of pyroxasulfone.
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Troubleshooting & Optimization
Technical Support Center: Stille Coupling of 6-(Tributylstannyl)isoquinoline
Welcome to the technical support guide for optimizing the Stille cross-coupling of 6-(tributylstannyl)isoquinoline. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction. As a nitrogen-containing heterocycle, isoquinoline presents unique challenges and opportunities in palladium-catalyzed couplings. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize your reaction yield and purity.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered during the Stille coupling of this compound. Each problem is presented with potential causes and actionable solutions based on established organometallic principles.
Problem 1: Low to No Product Formation
You've assembled the reaction, heated it for hours, and TLC or LC-MS analysis shows only starting materials or minimal product.
Possible Cause 1: Inactive Catalyst The Pd(0) species is the active catalyst in the Stille cycle.[1] Its deactivation is a common reason for reaction failure. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[2]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly deoxygenated. The freeze-pump-thaw method (at least three cycles) is superior for removing dissolved oxygen.[2] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-45 minutes can be effective.[2][3]
-
Solution: Use Fresh Catalyst/Ligands. Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a fresh bottle or consider an in-situ generation method from a more stable Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the desired phosphine ligand.[1][2]
Possible Cause 2: Inhibition by the Isoquinoline Nitrogen The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can stabilize the catalyst complex, but in some cases, it may occupy a coordination site needed for the catalytic cycle to proceed, thereby inhibiting the reaction.
-
Solution: Ligand Selection. Use bulky, electron-rich phosphine ligands. These ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos), can accelerate the rate-limiting reductive elimination step and are less likely to be displaced by the isoquinoline nitrogen.[4] Triphenylarsine (AsPh₃) is also a classic choice that can be effective where phosphine ligands fail.[5]
-
Solution: Additives. The use of additives can significantly alter the reaction kinetics and overcome inhibition. (See FAQ on Additives below).
Possible Cause 3: Poor Transmetalation Step Transmetalation, the transfer of the isoquinoline group from tin to palladium, is often the rate-determining step in the Stille coupling.[6]
-
Solution: Add a Copper(I) Co-catalyst. Copper(I) salts, such as CuI or CuCl, are known to accelerate the transmetalation step, sometimes dramatically.[5][6] The exact mechanism is complex, but it is believed to involve a transient organocopper intermediate that more readily transfers the organic group to palladium.
-
Solution: Activate the Stannane. The addition of fluoride ions (e.g., from CsF or KF) can form a hypervalent tin species, which is more nucleophilic and accelerates transmetalation.[5][7]
Problem 2: Significant Homocoupling of the Stannane
You observe a significant amount of the 6,6'-biisoquinoline byproduct.
Possible Cause: Oxygen Contamination or Catalyst Decomposition Homocoupling of the organostannane (R²-R²) is a common side reaction.[3][8] It can be promoted by the presence of oxygen or if the palladium catalyst decomposes to palladium black.
-
Solution: Improve Degassing. As with low conversion, rigorous deoxygenation is the first line of defense against homocoupling.[2]
-
Solution: Control Temperature. While Stille couplings often require heat, excessive temperatures (e.g., >120 °C) can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).[9]
-
Solution: Ligand Choice. Use ligands that create a more stable palladium complex. Bulky, electron-rich ligands can help prevent the side reactions that lead to homocoupling.[4]
Problem 3: Difficulty Removing Tin Byproducts
The desired product is isolated, but it is heavily contaminated with tributyltin residues (e.g., Bu₃SnCl, Bu₃SnBr).
Possible Cause: Ineffective Workup Procedure Tributyltin byproducts are often non-polar and can co-elute with the desired product during silica gel chromatography.[10] Their toxicity makes complete removal essential.[3][8]
-
Solution 1: Aqueous KF Workup. This is the most common and effective method. After the reaction is complete, quench it and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour.[10][11] This converts soluble tributyltin halides into highly insoluble and filterable tributyltin fluoride (Bu₃SnF).[10] The resulting precipitate can be removed by filtration through a pad of Celite®.
-
Solution 2: Base-Treated Silica Gel. For compounds that are sensitive to aqueous workups, purification can be performed using silica gel that has been pre-treated with triethylamine (typically 2-5% Et₃N in the eluent).[10][11] This helps to immobilize the tin byproducts on the column.
-
Solution 3: DBU/Iodine Treatment. A less common but effective method involves adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) followed by iodine to the crude mixture. This converts tin residues into species that can be more easily removed by chromatography.[12]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Stille coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with this compound?
There is no single "best" system, as the optimal choice depends on the coupling partner (the organic halide). However, for heteroaromatic systems like isoquinoline, certain trends are observed.
-
For Aryl Iodides/Bromides: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common starting point.[9] However, if yields are low, a more robust system using a stable Pd(II) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ is often superior.[4]
-
For Aryl Chlorides: Coupling with aryl chlorides is more challenging and almost always requires a specialized ligand system. Systems based on bulky biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are necessary to facilitate the difficult oxidative addition step.[4]
| Catalyst System | Coupling Partner | Key Advantages | Reference |
| Pd(PPh₃)₄ | Aryl Iodides, Triflates | Commercially available, easy to handle. | [9] |
| Pd₂(dba)₃ / AsPh₃ | Aryl Bromides, Iodides | Often effective when PPh₃ fails with heterocycles. | [5] |
| Pd(OAc)₂ / XPhos | Aryl Bromides, Chlorides | High activity, good for challenging substrates. | [13] |
| PdCl₂(dppf) | Aryl Iodides | Good for complex molecules, stable catalyst. | [3] |
Q2: What is the role of additives like LiCl and CuI?
Additives are crucial for optimizing Stille couplings and are not merely optional extras.
-
Lithium Chloride (LiCl): LiCl can play multiple roles. It is believed to accelerate the rate of transmetalation by increasing the polarity of the solvent and by preventing the dissociation of the halide from the palladium center, which can facilitate the transmetalation step.[1]
-
Copper(I) Iodide (CuI): CuI is a powerful co-catalyst that dramatically accelerates the reaction, particularly the transmetalation step.[5] It is especially useful for coupling with less reactive stannanes or when steric hindrance is an issue.[1][6] The combination of LiCl and CuI is often synergistic.[14]
Q3: Which solvent should I use?
The choice of solvent can significantly impact the reaction rate and outcome.
-
Toluene: A common non-polar solvent. Good for general-purpose couplings.
-
Dioxane: A polar, aprotic solvent that is often a good choice.
-
N,N-Dimethylformamide (DMF): A highly polar, aprotic solvent that can accelerate the reaction, especially with less reactive halides.[3][9] However, it can be difficult to remove during workup.
-
Tetrahydrofuran (THF): Generally used for reactions that can proceed at lower temperatures.
For challenging couplings involving heteroaromatics, polar aprotic solvents like DMF or dioxane are often preferred.[3][9]
Q4: How do I prepare the this compound reagent?
While commercially available, it can also be synthesized. A common method involves the deprotonation of 6-bromoisoquinoline with a strong base like n-butyllithium at low temperature (-78 °C) followed by quenching with tributyltin chloride (Bu₃SnCl). Careful control of stoichiometry and temperature is critical to avoid side reactions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling
Safety Note: Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8]
-
Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).[9]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[9]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF, to make a ~0.1 M solution) via syringe. Then, add the this compound (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
Protocol 2: Workup and Purification for Tin Removal
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching with KF: Dilute the reaction mixture with an organic solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-3 hours.[10][11]
-
Filtration: A white precipitate of Bu₃SnF should form. Filter the entire mixture through a pad of Celite® to remove the solid. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Stille Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents. Benchchem.
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
ChemistrySolved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]
- Espinet, P., & Casado, A. L. (2002). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 41(22), 4173-4176. University of Windsor.
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
-
Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Royal Society of Chemistry. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
ResearchGate. (2014). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
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- 8. Stille reaction - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. sdlookchem.com [sdlookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Tributyltin Byproducts from Stille Reactions
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of tributyltin byproducts from Stille cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals seeking practical, field-proven guidance to ensure the purity and safety of their synthesized compounds. Organotin compounds, such as the tributyltin reagents frequently employed in Stille couplings, are known to be highly toxic.[1][2][3][4] Consequently, their removal to trace levels (ppm) is a critical step, particularly for applications in medicinal chemistry and materials science where regulatory compliance and biological compatibility are paramount.[2][5]
This guide provides a comprehensive overview of common tributyltin byproducts, troubleshooting for their removal, detailed purification protocols, and a comparative analysis of various methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I should expect in my St. Louis reaction?
A1: The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[1][6] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions, and in some cases, unreacted tributyltin hydride (Bu₃SnH).[1][2][6]
Q2: I performed a standard aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my ¹H NMR. What could be the issue?
A2: While the aqueous KF wash is a common and often effective method, several factors can lead to incomplete removal of organotin residues.[6] Insufficiently vigorous mixing can prevent the complete reaction between the organotin species and fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[6] Additionally, the formation of an emulsion or a significant precipitate at the interface can trap your product or impede efficient separation.[1][6] The pH of the aqueous solution can also influence the precipitation efficiency.[6]
Q3: Can I simply use a standard silica gel column to remove tributyltin byproducts?
A3: Standard silica gel chromatography can be effective, but often requires specific conditions. Co-elution of the desired product and the relatively nonpolar tributyltin byproducts can be a significant issue. To enhance separation, it is often recommended to use a silica gel column with an eluent containing a small percentage of triethylamine (~2-5%).[3][7] Alternatively, using a stationary phase composed of silica gel mixed with potassium carbonate (10% w/w) has been shown to be highly effective at retaining organotin impurities.[5][6]
Q4: Are there any chromatography-free methods for removing tributyltin byproducts?
A4: Yes, several chromatography-free methods exist. The most common is the aqueous potassium fluoride (KF) wash, which precipitates the tin byproducts as insoluble tributyltin fluoride.[1][8] Another approach involves chemical conversion of the tin byproducts. For instance, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine can convert unreacted tributyltin hydride and hexa-n-butylditin into tributyltin iodide, which can then be more readily removed.[1][5]
Q5: How can I visually track the removal of tin byproducts on a TLC plate?
A5: While many organotin compounds are not UV active, they can sometimes be visualized on a TLC plate.[9][10][11] Staining with a potassium permanganate solution can be effective for visualizing organotin compounds, which will appear as yellow spots on a purple background.[12] Another method involves using a colorimetric agent. For example, a spray reagent containing xylenol orange and saturated bromine water can produce purple-red spots for various organotin compounds under natural light.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of tributyltin byproducts.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination After KF Wash | - Insufficient mixing of the biphasic system.- Formation of a stable emulsion.- The specific organotin species is resistant to fluoride treatment. | - Shake the separatory funnel vigorously for at least one minute during each wash.[6]- If an emulsion or significant precipitate forms, filter the entire mixture through a pad of Celite®.[1][6]- Consider a pre-treatment step. If you suspect the presence of unreacted tributyltin hydride or hexa-n-butylditin, treat the crude reaction mixture with DBU and iodine before the KF wash.[1] |
| Low Recovery of Desired Product | - Your product may be precipitating along with the tributyltin fluoride.- Your product may be degrading on acidic silica gel during chromatography. | - If product precipitation is suspected during a KF wash, try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature.[1]- For chromatographic purification, use neutral or basic alumina, or deactivate the silica gel by eluting with a solvent system containing triethylamine.[1][3] |
| Difficulty with Solid Products | - Co-precipitation of the product with tin byproducts. | - For solid products, recrystallization can be a very effective purification method. Slurrying the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[6] |
Experimental Protocols & Methodologies
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most straightforward and commonly used methods for removing tributyltin byproducts. The principle behind this method is the reaction of tributyltin halides with fluoride ions to form the highly insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[8][14]
Step-by-Step Procedure:
-
Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (a 1M solution is also commonly used).[6][7] It is crucial to shake the separatory funnel vigorously for at least one minute for each wash to ensure complete reaction.[6]
-
Precipitate Formation & Removal: A white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.[6][7] If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[1][6]
-
Final Washes & Drying: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.[1]
Protocol 2: Chromatography with Modified Silica Gel
For compounds that are amenable to silica gel chromatography, modifying the stationary phase can greatly enhance the removal of organotin impurities.
A. Silica Gel with Triethylamine:
This method is particularly effective for removing tributyltin halides.[3][7]
Step-by-Step Procedure:
-
Prepare the Eluent: Prepare your desired solvent system for flash chromatography and add 2-5% triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the triethylamine-containing eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
B. Potassium Carbonate/Silica Gel Stationary Phase:
This method has been reported to reduce organotin impurities to levels below 15 ppm.[5][6]
Step-by-Step Procedure:
-
Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[5][6]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is generally not required.[6]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[6]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[6]
Protocol 3: DBU and Iodine Treatment for Unreacted Tin Hydrides and Distannanes
This protocol is particularly useful when the presence of unreacted tributyltin hydride or hexa-n-butylditin is suspected.[1]
Step-by-Step Procedure:
-
Concentration and Dilution: Concentrate the crude reaction mixture to remove the bulk of the solvent. Dilute the residue with diethyl ether.[1]
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[1]
-
Quenching: Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.[1]
-
Extraction: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer and purify the residue by standard flash column chromatography.[1]
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Reported Efficiency |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1] | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1] | Can be highly effective, but depends on the substrate. |
| Chromatography with Triethylamine-Treated Silica | Basic modifier helps to retain acidic tin byproducts.[3][7] | Quicker than KF wash for some applications and can be integrated into the primary purification step.[7] | Requires chromatographic separation; may not be suitable for all products. | Effective for removing Bu₃SnX byproducts.[3][7] |
| Chromatography with K₂CO₃/Silica Gel | Basic stationary phase strongly adsorbs organotin species.[5] | Highly effective for removing a broad range of organotin impurities to very low levels.[5][6] | Requires preparation of the mixed stationary phase. | Can reduce organotin impurities to <15 ppm.[5][6] |
| DBU and Iodine Treatment | Converts unreacted tin hydrides and distannanes to tin halides.[1] | Targets specific, often problematic, tin byproducts. | Requires an additional chemical treatment step before purification. | Effective as a pre-treatment before KF wash or chromatography.[1] |
| Scavenger Resins | Covalent or ionic binding of tin species to a solid support.[15] | Simplifies workup to a simple filtration; can be automated.[15] | Resins can be expensive; may require optimization of binding conditions. | Dependent on the specific resin and tin species. |
Visualization of Workflows
Workflow for Tributyltin Removal via Aqueous KF Wash
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Decision Tree for Selecting a Tin Removal Method
Caption: Decision tree to guide the selection of a suitable tin removal method.
Quantification of Residual Tin
To confirm the successful removal of tributyltin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even ppb levels.[1]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis.[1]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities. The characteristic signals of the alkyl groups on tin can be observed.[1]
References
- BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- BenchChem. (2025). Tributyltin Halide Workup Procedures: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- ResearchGate. (2025, August 6). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
- ACS Publications. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry.
- Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange.
- MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
-
Scribd. (n.d.). 11-The Stille Reaction | PDF. Retrieved from [Link]
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- BenchChem. (2025). Technical Support Center: Removal of Tin Residues from Reaction Products.
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Retrieved from [Link]
-
ResearchGate. (2017, June 20). Workup for removing tin byproducts? Retrieved from [Link]
-
Federal University Oye-Ekiti. (n.d.). Removal of Tributyltin Chloride (TBT) from TBT-contaminated Natural Water by Adsorption onto nFe3O4/Fly ash/Activated Carbon Com. Retrieved from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Degradation of n-Butyl tin Chlorides in Waters. A Comparative Assessment of the Process by Photo-assisted and Chemical- treatment Methods. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
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ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Retrieved from [Link]
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TLC stains. (n.d.). Retrieved from [Link]
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Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Removal of Tributyltin in Shipyard Waters: Characterization and Treatment to Meet Low Parts per Trillion Levels. Retrieved from [Link]
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Technical Support Center: Purification of Isoquinoline Derivatives After Stille Coupling
Welcome to the technical support center for the purification of isoquinoline derivatives synthesized via Stille cross-coupling. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common and unique challenges associated with this class of compounds. The inherent basicity of the isoquinoline nitrogen nucleus, coupled with the notorious difficulty of removing organotin and residual palladium species, necessitates a carefully considered purification strategy. This resource provides the expertise and field-proven insights to ensure the integrity and purity of your final compounds.
The Purification Challenge: A Tale of Two Impurities and a Basic Heterocycle
The Stille coupling is a powerful C-C bond-forming reaction, valued for its tolerance of a wide range of functional groups.[1][2] However, the use of organostannane reagents introduces significant purification challenges, primarily the removal of toxic tin byproducts.[3][4] When the target molecule is an isoquinoline derivative, the purification is further complicated by the basic nature of the nitrogen atom, which can interact with the acidic surface of standard silica gel, leading to poor separation and product loss.[5][6]
Therefore, a successful purification strategy must address three key aspects simultaneously:
-
Removal of Organotin Byproducts: Primarily trialkyltin halides (e.g., Bu₃SnCl) and unreacted organostannanes.[5]
-
Removal of Residual Palladium Catalyst: Ensuring the final compound is free from palladium contamination is critical for biological applications.
-
Mitigation of Isoquinoline Basicity: Preventing interaction with the stationary phase during chromatography to achieve sharp peaks and good recovery.
This guide will walk you through a systematic approach to tackling these challenges.
Purification Workflow: A Decision-Making Guide
The optimal purification strategy will depend on the specific properties of your isoquinoline derivative and the scale of your reaction. The following workflow provides a general decision-making framework.
Caption: A general workflow for the purification of isoquinoline derivatives after Stille coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Insufficient mixing or reaction time with KF. 2. The specific tin species is less reactive towards fluoride. 3. Your isoquinoline derivative is coordinating with the tin species, keeping it in the organic layer. | 1. Ensure vigorous stirring of the biphasic mixture for at least one hour.[7] 2. If you suspect unreacted tin hydrides (e.g., Bu₃SnH), treat the crude mixture with a small amount of iodine (I₂) to convert them to the more reactive Bu₃SnI before the KF wash.[5] 3. Consider an alternative method like chromatography on K₂CO₃-impregnated silica.[5] |
| Product Streaking/Tailing During Silica Gel Chromatography | The basic nitrogen of the isoquinoline is interacting with the acidic silanol groups on the silica surface. | 1. Add a basic modifier to the eluent: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonia in methanol to your mobile phase.[3] This will neutralize the acidic sites on the silica. 2. Use a modified stationary phase: Consider using neutral or basic alumina, or commercially available amine-functionalized silica columns.[8][9] |
| Co-elution of Product and Tin Byproducts | The polarity of your isoquinoline derivative is very similar to that of the tin byproducts (e.g., hexabutylditin). | 1. Modify the stationary phase: Use silica gel impregnated with 10% w/w K₂CO₃. This has been shown to be highly effective at retaining organotin species.[7] 2. Employ a different purification technique: If chromatography is ineffective, consider recrystallization or acid-base extraction. |
| Low Product Recovery After Purification | 1. Product precipitation with tin fluorides: Your product may have limited solubility and precipitate along with the Bu₃SnF. 2. Irreversible adsorption on silica gel: The product may be too polar or basic, leading to strong binding to the column. 3. Product loss during acid-base extraction: The product may not be fully protonated or deprotonated, leading to partitioning into the wrong layer. | 1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase your product's solubility.[5] 2. Test the stability of your compound on a TLC plate before running a column. If degradation is observed, switch to a less acidic stationary phase like neutral alumina.[6] 3. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 10) to fully ionize your isoquinoline derivative. Perform multiple extractions. |
| Residual Palladium Detected in the Final Product | The palladium catalyst or its decomposition products are not fully removed by chromatography. | 1. Use a scavenger resin: After initial purification, stir the product solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or a resin with high affinity for palladium like MP-TMT.[10][11] 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively remove residual palladium, although it may lead to some product loss. |
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard silica gel column to remove the tin byproducts?
A1: While a standard silica gel column can reduce tin levels, it is often insufficient to achieve the low ppm levels required for pharmaceutical applications. Many organotin byproducts, such as hexabutylditin (Bu₃SnSnBu₃), are relatively non-polar and can co-elute with your desired isoquinoline derivative.[5]
Q2: What is the mechanism behind the KF wash for tin removal?
A2: The fluoride ions in the potassium fluoride solution react with the trialkyltin byproducts (e.g., Bu₃SnCl) to form highly insoluble trialkyltin fluoride (Bu₃SnF). This precipitate can then be removed by filtration, often through a pad of Celite®.[5]
Q3: When should I consider using an acid-base extraction?
A3: Acid-base extraction is a powerful technique for purifying basic compounds like isoquinolines from non-basic impurities.[12] By treating the crude product in an organic solvent with an aqueous acid (e.g., 1M HCl), the basic isoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities like tin byproducts in the organic layer. The layers can then be separated, and the pure isoquinoline can be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[12][13]
Q4: Are there any alternatives to Stille coupling that avoid tin byproducts?
A4: Yes, the Suzuki-Miyaura coupling, which uses generally less toxic boronic acids, is a popular alternative.[4] However, Stille coupling can be advantageous due to the stability and functional group tolerance of the organostannane reagents.[1][2]
Q5: How can I confirm that all the tin and palladium have been removed?
A5: While ¹H NMR can detect significant amounts of organotin impurities, highly sensitive techniques are required to quantify trace levels. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for detecting and quantifying trace metals like tin and palladium at ppm or even ppb levels.[14][15]
Detailed Experimental Protocols
Protocol 1: General Procedure for Aqueous KF Wash and Flash Chromatography
This protocol is a robust starting point for most isoquinoline derivatives post-Stille coupling.
-
Reaction Quench and Initial Wash:
-
After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash with water to remove highly polar impurities like DMF.
-
-
Potassium Fluoride (KF) Wash:
-
Wash the organic layer 2-3 times with a 1M aqueous solution of KF.
-
For each wash, shake the separatory funnel vigorously for at least one minute to ensure complete reaction.[5]
-
Troubleshooting: If a fine white precipitate (Bu₃SnF) forms at the interface and hinders separation, filter the entire biphasic mixture through a pad of Celite®. Wash the Celite® pad with the organic solvent used for dilution.[5]
-
-
Final Washes and Drying:
-
Return the organic layer to the separatory funnel and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
To counteract the basicity of the isoquinoline, add 0.5-2% triethylamine to your eluent system (e.g., hexanes/ethyl acetate with 1% TEA).[3]
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified isoquinoline derivative.
-
Protocol 2: Purification using K₂CO₃-Impregnated Silica Gel
This method is particularly effective when tin byproducts co-elute with the product.[7]
-
Stationary Phase Preparation:
-
Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[7]
-
-
Column Packing and Elution:
-
Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is often not necessary.
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
-
Protocol 3: Palladium Removal with a Thiol-Functionalized Scavenger Resin
This step can be performed after initial purification by chromatography if trace palladium remains.
-
Resin Preparation:
-
Choose a thiol-functionalized scavenger resin (e.g., SiliaMetS® Thiol).
-
Add 3-5 equivalents of the scavenger resin to a solution of your purified isoquinoline derivative in an organic solvent (e.g., dichloromethane or THF).
-
-
Scavenging:
-
Isolation:
-
Once scavenging is complete, filter off the resin and wash it thoroughly with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the final, palladium-free product.
-
References
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. [Link]
-
ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Hu, Y., et al. (2017). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 7(78), 49449-49470. [Link]
-
Request PDF. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
PubMed. (1985). Coupling of Ligands to Primary Hydroxyl-Containing Silica for High-Performance Affinity Chromatography. Optimization of Conditions. [Link]
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Reddit. (2021). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?[Link]
-
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. [Link]
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SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
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Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]
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ResearchGate. (2019). Study of Platinum and Palladium Distribution in Advanced Materials Based on Tin Dioxide Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
MDPI. (2024). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. [Link]
-
Reddit. (2022). Triethylammonium after flash chromatography. [Link]
-
Journal of the American Chemical Society. (1993). Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. [Link]
-
National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
ResearchGate. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2020). ICP-OES Determination of Palladium in Palladium Jewellery Alloys Using Yttrium Internal Standard. [Link]
-
IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. [Link]
-
ResearchGate. (2023). Determination of tin in geological materials using LA-ICP-MS: Seemingly simple analysis?[Link]
-
ChemRxiv. (2023). Characterization of functionalized chromatographic silica materials : Coupling water adsorption and intrusion with NMR-relaxometry. [Link]
-
Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (n.d.). High-loading scavenger resins for combinatorial chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stille Coupling of Organostannanes
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the Stille coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of this powerful cross-coupling methodology. Here, we dissect common side reactions, offering mechanistic insights and practical solutions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Significant Homocoupling of the Organostannane Reagent is Observed.
Question: My reaction is producing a significant amount of R²-R² dimer from my organostannane, leading to low yields of the desired cross-coupled product. What is causing this, and how can I prevent it?
Answer:
Homocoupling of the organostannane is one of the most prevalent side reactions in Stille coupling.[1][2] It can proceed through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[1]
-
Radical processes: The Pd(0) catalyst can initiate a radical pathway that results in the formation of the dimer.[1]
Oxygen can also promote the homocoupling of organostannyl compounds, which underscores the importance of maintaining an inert atmosphere.[3]
Recommended Solutions:
-
Ensure Rigorous Inert Atmosphere: Stille reactions are sensitive to oxygen.[4] Employ stringent degassing of your solvent and reaction vessel. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen.[4] Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for a minimum of 30 minutes can be used.[4]
-
Use an Active Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species before the organostannane is consumed by the side reaction. In some cases, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[5][6]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[7] If possible, run the reaction at the lowest effective temperature.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. While a slight excess of the organostannane is common, a large excess can increase the likelihood of homocoupling.
Issue 2: The Reaction is Sluggish or Stalls Before Completion.
Question: My Stille coupling reaction starts but then slows down or stops completely, leaving unreacted starting materials. What are the likely causes and solutions?
Answer:
A stalling reaction often points to catalyst deactivation or issues with the transmetalation step, which is frequently the rate-determining step in the catalytic cycle.[1]
Possible Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways, including oxidation by residual oxygen or reaction with impurities.[4] Sulfur-containing compounds are particularly known to poison palladium catalysts.[8]
-
Troubleshooting:
-
Ensure all reagents and solvents are pure and free of coordinating impurities.
-
If sulfur-containing substrates are used, consider using more robust, sterically hindered, and electron-rich ligands that can protect the palladium center.[8]
-
Adding fresh catalyst portion-wise during the reaction can sometimes help maintain a sufficient concentration of the active species.[8]
-
-
-
Slow Transmetalation: The rate of transmetalation is highly dependent on the nature of the organostannane, the electrophile, the ligands, and the solvent.[3]
-
Troubleshooting:
-
Additives: The addition of lithium chloride (LiCl) can accelerate the reaction by stabilizing the transition state and increasing solvent polarity.[6] Copper(I) iodide (CuI) is another common additive that can significantly increase the reaction rate, potentially by scavenging free ligands that might inhibit the catalyst.[5][9]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient substrates, moderately electron-poor ligands like tri-2-furylphosphine or triphenylarsine can enhance the reaction rate.[4][10]
-
Solvent Effects: The polarity of the solvent can have a significant impact. For less reactive alkylstannanes, highly polar solvents like DMF, dioxane, or HMPA can be beneficial.[3][4]
-
-
Issue 3: Low or No Yield of the Desired Product.
Question: I am not getting any, or very little, of my expected cross-coupled product. What should I check?
Answer:
A complete lack of product formation points to a fundamental issue with one of the core components or conditions of the reaction.
Troubleshooting Checklist:
-
Catalyst Activity: Is your palladium source active? Pre-catalysts that have been stored improperly may be inactive. Consider using a fresh batch of catalyst or generating the active Pd(0) species in situ.[4]
-
Reagent Purity: Are your organostannane and organic electrophile pure? Impurities can interfere with the catalytic cycle. Organostannanes, in particular, can be challenging to purify.
-
Reaction Conditions:
-
Inert Atmosphere: As mentioned, oxygen is detrimental.[3] Re-evaluate your degassing procedure.
-
Temperature: Is the reaction temperature appropriate for the specific coupling partners? Some less reactive electrophiles, like aryl chlorides, may require higher temperatures and specialized ligands.[11]
-
-
Ligand Compatibility: Is the chosen ligand suitable for your substrate combination? The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle.[9]
Issue 4: Difficulty in Removing Tin Byproducts.
Question: I have successfully performed the Stille coupling, but I am struggling to remove the tin byproducts from my final product. What are the best methods for purification?
Answer:
The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille coupling.[2][12] Standard silica gel chromatography is often insufficient for complete removal.[12]
Recommended Purification Protocols:
| Method | Description | Advantages | Disadvantages |
| Aqueous Potassium Fluoride (KF) Wash | The reaction mixture is washed with an aqueous solution of KF. This converts the trialkyltin halides into insoluble trialkyltin fluoride (R₃SnF), which can be removed by filtration.[13][14] | Simple, inexpensive, and effective for many substrates.[12] | Can form emulsions; may not be effective for all tin species.[12] |
| Triethylamine-Treated Silica Gel Chromatography | The crude product is purified by flash chromatography on silica gel that has been treated with 2-5% triethylamine in the eluent.[2][14] | Can be more effective than standard silica gel chromatography for retarding tin species.[12] | May not be suitable for highly acid-sensitive products. |
| Potassium Carbonate-Impregnated Silica | Using a stationary phase of silica gel impregnated with K₂CO₃ can effectively remove organotin impurities.[15] | Effective for reducing tin levels to very low concentrations (ppm).[15] | Requires preparation of the specialized stationary phase. |
For a detailed step-by-step protocol on the aqueous KF wash, please refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the transfer of groups from the organostannane?
A1: The rate of transfer of the organic group (R²) from the tin atom to the palladium center generally follows this trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > α-alkoxyalkyl > alkyl.[3][9] The non-transferable groups are typically alkyl groups like methyl or butyl.
Q2: Can I use aryl chlorides as electrophiles in Stille coupling?
A2: Yes, but they are generally less reactive than aryl bromides, iodides, or triflates due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[6] Successful coupling with aryl chlorides often requires higher temperatures, more electron-rich and bulky phosphine ligands (like tri-tert-butylphosphine), and sometimes the use of additives.[11]
Q3: What is the role of copper(I) iodide (CuI) as an additive?
A3: The exact role of CuI is still debated, but it is believed to act as a scavenger for free phosphine ligands in the solution.[9] Excess phosphine ligand can inhibit the rate-determining transmetalation step. By sequestering the free ligand, CuI can lead to a significant rate acceleration.[5][9]
Q4: How can I minimize the toxicity concerns associated with organostannanes?
A4: While organotin compounds are toxic, their stability to air and moisture is an advantage.[2] To minimize exposure, always handle organostannanes in a well-ventilated fume hood with appropriate personal protective equipment. For the reaction byproducts, converting them to the insoluble and less volatile organotin fluorides through a KF workup is a common practice to facilitate their safe removal and disposal.[13] Trimethylstannyl compounds are significantly more toxic than their tributylstannyl counterparts.[3]
Q5: Can the stereochemistry of a double bond be affected during Stille coupling?
A5: Generally, the stereochemistry of vinyl groups is retained throughout the reaction.[1] However, under harsh reaction conditions or with certain ligand combinations, isomerization of the double bond (e.g., from Z to E) can occur.[7][16]
Visualizing the Stille Coupling and Side Reactions
The Catalytic Cycle of Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Common Side Reaction Pathways
Caption: Pathways for common side reactions in Stille coupling.
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvent using Freeze-Pump-Thaw
This protocol is essential for creating the oxygen-free environment necessary for a successful Stille coupling.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum
-
High-vacuum line
-
Dewar flask
-
Liquid nitrogen
-
Reaction solvent (e.g., DMF, dioxane, toluene)
Procedure:
-
Add the desired volume of solvent to the Schlenk flask.
-
Freeze: Place the Dewar flask containing liquid nitrogen around the Schlenk flask to completely freeze the solvent.
-
Pump: Once the solvent is frozen solid, open the flask to the high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Aqueous Potassium Fluoride (KF) Workup for Tin Byproduct Removal
This procedure is a common and effective method for removing tributyltin or trimethyltin byproducts.[14]
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Separatory funnel
-
Celite (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous KF solution.
-
Stirring/Shaking: Stopper the funnel and shake vigorously for 1-2 minutes. A precipitate of insoluble trialkyltin fluoride (R₃SnF) should form, often at the interface of the two layers.[14] For best results, it is often recommended to stir the biphasic mixture vigorously for at least one hour.[12]
-
Separation: Allow the layers to separate. Drain and discard the aqueous layer.
-
Filtration (if necessary): If a large amount of solid precipitate makes separation difficult, filter the entire biphasic mixture through a pad of Celite.
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product, now significantly depleted of tin byproducts. Further purification by column chromatography may be necessary.
References
Sources
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- 16. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tributylstannyl Reagents in Stille Coupling
A Guide to Preventing and Troubleshooting Homocoupling Side Reactions
Frequently Asked Questions (FAQs) about Homocoupling
What is homocoupling of tributylstannyl reagents?
Homocoupling is a significant side reaction in Stille coupling where two molecules of the organostannane reagent (R¹-SnBu₃) react with each other to form a symmetrical dimer (R¹-R¹). This unwanted reaction consumes the valuable organotin nucleophile, thereby reducing the yield of the desired cross-coupled product (R¹-R²) and complicating the purification process.
What are the primary mechanisms of organotin homocoupling?
The formation of homocoupled byproducts is generally believed to occur through two primary pathways, both competing with the desired cross-coupling catalytic cycle.
-
Dimerization via Transmetalation/Reductive Elimination: Two equivalents of the organostannane reagent can undergo transmetalation with the Pd(II) intermediate. This is then followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.
-
Oxidative Dimerization: The Pd(0) catalyst can react with the organostannane in a process that may involve radical intermediates, leading to the formation of the dimer.
Technical Support Center: Workup Procedures for Reactions Involving Organotin Compounds
Introduction: The Criticality of Organotin Removal
Organotin compounds, particularly reagents used in foundational synthetic methods like the Stille coupling, are indispensable tools in modern organic chemistry.[1] However, their utility is shadowed by their significant toxicity and the difficulty of removing organotin byproducts from reaction mixtures.[2][3] For researchers in pharmaceutical and materials science, reducing these toxic residues to parts-per-million (ppm) levels is not merely a matter of product purity—it is a regulatory and safety imperative to avoid interference with biological assays and ensure the integrity of downstream applications.[4][5]
This guide provides a comprehensive, field-proven resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple procedural lists, offering in-depth explanations for experimental choices and robust troubleshooting strategies to address the common challenges encountered during the workup of organotin-containing reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove? The primary byproducts depend on the specific reaction but typically include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and in reactions involving tin hydrides, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[3][6][7]
Q2: Why is standard silica gel chromatography often insufficient for removing these byproducts? Many organotin byproducts are relatively non-polar and can co-elute with the desired product during standard silica gel chromatography.[5] While this method can reduce bulk contamination, it frequently fails to achieve the low ppm levels required for biological and pharmaceutical applications.[5]
Q3: What are the principal strategies for effective organotin removal? The most effective methods rely on converting the organotin byproducts into species that are easily separable by precipitation, extraction, or specialized chromatography. Key strategies include:
-
Precipitation with Fluoride: Treating the reaction mixture with a fluoride source, such as potassium fluoride (KF), to form insoluble organotin fluorides (e.g., Bu₃SnF).[2][8][9]
-
Modified Column Chromatography: Using silica gel or alumina modified with basic additives (e.g., K₂CO₃, Et₃N) to enhance the retention of tin species.[6]
-
Liquid-Liquid Extraction: Employing acidic aqueous solutions to selectively extract and remove organotin compounds.[7][8]
Q4: Are there alternative coupling reactions that avoid tin byproducts? Yes, the Suzuki coupling, which uses boronic acids, is a popular alternative due to the generally lower toxicity of its boron byproducts.[5] However, the Stille coupling often offers distinct advantages regarding the stability and functional group tolerance of the organostannane reagents.[1][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a problem-solution format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Insufficient Mixing/Reaction Time: The biphasic reaction requires vigorous agitation to ensure the organotin halide reacts completely with the aqueous fluoride.[5]2. Unreacted Tin Hydrides/Ditins: Species like Bu₃SnH or Bu₃SnSnBu₃ do not react with KF. | 1. Increase Agitation & Time: Ensure vigorous stirring or shaking of the separatory funnel for at least one minute per wash, and perform multiple washes.[6][10] Stirring the entire biphasic mixture for at least one hour is also recommended.[5]2. Oxidative Pre-treatment: Add iodine (I₂) to the reaction mixture before the KF wash. This converts tin hydrides and ditins to tin halides, which can then be precipitated with fluoride.[6][10] |
| Emulsion or Interfacial Precipitate Formation | 1. Formation of Fine Bu₃SnF Precipitate: The solid tributyltin fluoride can stabilize the interface between the organic and aqueous layers, preventing clean separation.[6]2. High Concentration: A high concentration of reactants or products can lead to emulsion formation. | 1. Filter Through Celite: Filter the entire emulsified mixture through a pad of Celite®. This will physically remove the fine precipitate that is stabilizing the emulsion.[6][10]2. Add Brine: Increase the ionic strength of the aqueous phase by washing with saturated NaCl solution (brine) to help break the emulsion.[11]3. Dilute the Organic Layer: Diluting the organic layer further can sometimes resolve the issue.[12] |
| Product Co-elutes with Tin on Standard Silica Gel | Similar Polarity: The desired product and the organotin byproducts have similar polarities, leading to poor separation. | 1. Use Modified Silica Gel: Employ a stationary phase treated with a basic modifier. A slurry of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel is highly effective at retaining tin species on the column.[4][6]2. Use a Basic Eluent: Pre-treating a standard silica gel plug with an eluent containing 2-5% triethylamine can also effectively remove organotin byproducts.[1][6] |
| Product is a Solid | Standard extraction and chromatography may be cumbersome or lead to product loss. | Recrystallization/Slurrying: Slurrying the crude solid product in a suitable solvent where the tin impurities are soluble but the product is not (e.g., methyl tert-butyl ether, MTBE), followed by filtration, can be highly effective. This can be followed by a standard recrystallization to further enhance purity.[6][7] |
Decision-Making Workflow for Tin Removal
Choosing the correct workup procedure is critical for efficiency and success. The following decision tree provides a logical pathway for selecting an appropriate method.
Caption: Decision tree for selecting a suitable tin removal method.
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods, providing a clear comparison for procedural selection.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [6] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [4][6] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [6][13] |
| Standard Aqueous KF Wash & Column | Not Detectable (by ICP analysis) | Complete Removal | [6] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This is the most common first-line defense for removing tributyltin halides. The causality behind this method is the high fluoride-tin bond affinity, which leads to the formation of tributyltin fluoride (Bu₃SnF), a solid that is largely insoluble in both organic and aqueous media and can thus be physically removed.[9][14]
Caption: Workflow for organotin removal using aqueous KF.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[6]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[6][10]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[6]
-
Filtration: To resolve any emulsions or interfacial solids, filter the entire biphasic mixture through a pad of Celite®.[6][10]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[6]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.[6]
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is exceptionally effective for removing trace organotin residues to low ppm levels.[4][6] The basic nature of the potassium carbonate deactivates acidic sites on the silica and strongly retains the slightly Lewis-acidic tin byproducts, allowing the desired, less-retained compound to elute.
Caption: Workflow for organotin removal via K₂CO₃/Silica chromatography.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[5][6]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[6]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[6]
Safety, Decontamination, and Waste Disposal
CAUTION: Organotin compounds are highly toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves.[15][16]
-
Glassware Decontamination: All glassware that has come into contact with organotin compounds should be decontaminated. A common and effective procedure is to soak the glassware in a bleach solution overnight, which oxidizes the organotin compounds to less harmful tin oxides.[8][17]
-
Waste Disposal: All organotin-contaminated waste, including aqueous washes, Celite/silica plugs, and contaminated solvents, must be treated as hazardous waste. Collect all waste in clearly labeled, sealed containers for disposal according to your institution's hazardous waste protocols.[15][18][19] Do not pour aqueous washes down the drain.
References
- Benchchem. (n.d.). Technical Support Center: Managing and Removing Organotin Byproducts.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews.
- NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989.
- Benchchem. (n.d.). Technical Support Center: Purification of Organotin Residues.
- Wikipedia. (n.d.). Organotin chemistry.
- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Danelon, G. O., Mascaretti, O. A., & Salomon, C. J. (n.d.). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.
- NROChemistry. (n.d.). Stille Coupling.
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- Maleczka, R. E., & Terstiege, I. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Benchchem. (n.d.). Tributyltin Halide Workup Procedures: A Technical Support Guide.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Reddit. (2022, July 11). Dealing with Organotin reactions.
- Benchchem. (n.d.). Technical Support Center: Removal of Tin Residues from Reaction Products.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2023, March 7). How toxic organotin compounds really are?
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Technical Support Center: KF Workup for Tributyltin Chloride Removal
Introduction
In modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, organotin reagents are invaluable for forming carbon-carbon bonds.[1][2] However, a significant drawback is the contamination of the desired product with stoichiometric amounts of organotin byproducts, such as tributyltin chloride ((C₄H₉)₃SnCl or Bu₃SnCl).[3] These byproducts are notoriously difficult to remove by standard chromatography due to their moderate polarity and are toxic, making their removal critical, especially in the context of drug development.[4]
This technical guide provides a comprehensive overview of the potassium fluoride (KF) wash protocol, a robust and widely adopted method for eliminating tributyltin chloride from reaction mixtures. We will delve into the underlying mechanism, provide a detailed step-by-step protocol, and offer a troubleshooting guide to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of a KF wash?
The primary goal of a KF wash is to convert the liquid, organically soluble tributyltin chloride into an insoluble solid, which can then be easily removed by simple filtration.[3] This prevents co-elution of the tin byproduct with the desired compound during chromatographic purification.
Q2: How does the KF wash work on a chemical level?
The process relies on a precipitation reaction. When an organic solution containing tributyltin chloride is washed with an aqueous solution of potassium fluoride, the fluoride ions (F⁻) react with the tributyltin species. This reaction forms tributyltin fluoride ((C₄H₉)₃SnF or Bu₃SnF), a solid material that is insoluble in common organic solvents.[3][5] The solid Bu₃SnF precipitate can then be physically separated from the product-containing organic layer by filtration.[3][5]
Q3: Is the KF wash always the most effective method?
While highly effective and economical, the KF wash is one of several available methods.[3] Its success can be influenced by the solvent system and the nature of the desired product. For certain applications, alternative methods such as chromatography on triethylamine-treated silica gel or the use of solid-supported KF reagents might offer advantages.[4][6][7]
Q4: What are the critical safety precautions for this procedure?
Both organotin compounds and fluoride salts present significant health risks.
-
Tributyltin Chloride: It is toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation.[8][9] It is also suspected of causing damage to organs through prolonged exposure.[8][9]
-
Potassium Fluoride: KF is toxic if swallowed, inhaled, or in contact with skin.[10]
-
Required PPE: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][10][11]
Visualizing the Process
Workflow Diagram
The following diagram outlines the complete workflow for removing tributyltin chloride using the aqueous KF wash method.
Caption: KF Wash Experimental Workflow.
Mechanism of Precipitation
This diagram illustrates the core chemical transformation responsible for the removal of the organotin byproduct.
Caption: Chemical Precipitation of Tributyltin Fluoride.
Detailed Experimental Protocol
This protocol is a general guideline. The volumes of solvent and KF solution should be scaled appropriately based on the reaction scale.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, DCM).
-
1M aqueous potassium fluoride (KF) solution (or a saturated solution).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Celite® (diatomaceous earth).
-
Standard laboratory glassware (separatory funnel, Erlenmeyer flasks, Büchner funnel, etc.).
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., diethyl ether). This ensures the product is fully dissolved and reduces viscosity.[6]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous KF solution.[6][12]
-
Mixing and Precipitation: Stopper the funnel and shake vigorously for 1-2 minutes.[6] Vent frequently to release any pressure buildup. A fine white precipitate of Bu₃SnF should become visible, often collecting at the interface between the two layers.[6][13]
-
Filtration: Set up a Büchner funnel with a pad of Celite® (approximately 1-2 cm thick). Filter the entire biphasic mixture through the Celite® pad to remove the solid Bu₃SnF.[6][13]
-
Separation and Final Washes: Return the filtrate to the separatory funnel. The layers should now be clear. Separate the organic layer. Wash the organic layer once with brine to remove residual water.[6]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now significantly depleted of organotin residues.
-
Verification (Optional but Recommended): Before proceeding to column chromatography, it is good practice to run a quick ¹H NMR or TLC analysis to confirm the absence of the characteristic tributyltin signals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Thick Emulsion or Intractable Precipitate at Interface | The Bu₃SnF precipitate has trapped solvent and product, preventing clean phase separation.[13] | This is a common issue. The most reliable solution is to filter the entire biphasic mixture through a pad of Celite® as described in Step 4 of the protocol.[6][13] This will break the emulsion and capture the solid. |
| Incomplete Tin Removal (Detected post-workup) | - Insufficient KF used.- Insufficient mixing time.- The specific organotin species is less reactive to KF. | - Repeat the KF wash on the crude product. Ensure vigorous shaking for at least 1-2 minutes per wash.[6]- Consider stirring the biphasic mixture in a flask for a longer period (30-60 minutes) before filtration.- If unreacted Bu₃SnH or (Bu₃Sn)₂ are present, pre-treat the organic solution with iodine (I₂) to convert them to Bu₃SnI, which is then readily removed by the KF wash.[6] |
| Product Loss | The desired product may have some solubility in the aqueous layer or may have been adsorbed onto the Bu₃SnF precipitate. | - Minimize the number of aqueous washes.- After filtering through Celite®, rinse the Celite® pad and filter cake with a small amount of fresh organic solvent to recover any adsorbed product.- Ensure the pH of the aqueous solution is not causing the product (if it has acidic/basic functionality) to partition into the water layer. |
| KF/Silica Gel Column Fails to Flow Properly | The KF used in the solid-phase method is hygroscopic and can absorb moisture from the air or solvent, causing the silica to clump and lose fluidity.[4] | - Prepare the KF/silica gel mixture immediately before use.- Use anhydrous solvents for the chromatography.- Consider using an alternative solid support mixture, such as 10% w/w potassium carbonate (K₂CO₃) in silica gel, which is less prone to moisture issues.[4] |
References
-
Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (1999). A simple and effective procedure for removal of tri-n-butyltin halides from reaction mixtures. Tetrahedron Letters, 40(37), 6729-6730.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyltributyltin. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from [Link]
- Google Patents. (1958). Process for the preparation of high purity alkyltin compounds. (U.S. Patent No. 2,862,944).
-
Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
Vidal, L., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.... Retrieved from [Link]
-
Karchava, A. V., et al. (2016). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures. ResearchGate. Retrieved from [Link]
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste.... Retrieved from [Link]
-
ResearchGate. (n.d.). Association mechanism of tributyltin fluoride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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Validation & Comparative
Introduction: The Structural Challenge of Isoquinoline Regioisomers
An In-Depth Technical Guide to the NMR Analysis of 6-Substituted Isoquinoline Derivatives
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials. When synthesizing derivatives of this bicyclic heterocycle, particularly monosubstituted analogues, the precise determination of the substituent's position is paramount. Regioisomers, such as 5-, 6-, 7-, or 8-substituted isoquinolines, often possess remarkably different biological activities and physical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for meaningful research and development.
This guide provides a comprehensive, field-proven methodology for the structural elucidation of 6-substituted isoquinoline derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of techniques to explain the underlying logic behind experimental choices, empowering researchers to confidently assign structures and differentiate them from their isomers. This document is designed for chemists and analysts in research, development, and quality control who require a robust and self-validating system for molecular characterization.
Pillar 1: The NMR Toolkit for Heterocyclic Systems
The structural elucidation of complex organic molecules like substituted isoquinolines relies on a synergistic application of various NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a powerful and conclusive analytical workflow.[1][2]
-
¹H NMR (Proton NMR): This is the initial scouting experiment. It reveals the number of distinct proton environments, their electronic shielding (chemical shift), their relative abundance (integration), and, crucially, the connectivity between neighboring protons through spin-spin coupling (multiplicity).
-
¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal offers vital clues about its hybridization (sp², sp³) and its bonding environment (e.g., attachment to an electronegative atom like nitrogen).
-
2D COSY (Correlation Spectroscopy): The COSY experiment is the primary tool for mapping proton-proton (¹H-¹H) coupling networks.[3] It generates a 2D map where off-diagonal cross-peaks connect protons that are directly coupled (typically separated by two or three bonds). This is indispensable for identifying discrete spin systems, such as the protons on the benzene and pyridine rings of the isoquinoline core.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4][5] It is the definitive method for assigning carbon resonances, leveraging the typically better-resolved proton spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds.[5][6] These long-range correlations are essential for connecting different spin systems and, most importantly, for identifying the position of substituents by observing correlations from protons to quaternary (non-protonated) carbons.
Pillar 2: A Self-Validating Experimental Workflow
Experimental Protocol 1: NMR Sample Preparation & Data Acquisition
Objective: To prepare a high-quality NMR sample and acquire a complete set of 1D and 2D NMR spectra suitable for full structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 6-substituted isoquinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal residual signals that overlap with key analyte resonances.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition Workflow:
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity and signal sensitivity.
-
¹H NMR: Acquire a standard 1D ¹H spectrum. This initial spectrum is used to verify sample concentration, check for impurities, and determine the spectral width required for subsequent experiments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be run concurrently to differentiate between CH, CH₂, and CH₃ groups, providing valuable redundancy.
-
gCOSY (gradient-selected COSY): Set up a standard gCOSY experiment to map the ¹H-¹H spin systems.
-
gHSQC (gradient-selected HSQC): Acquire an HSQC spectrum to establish direct ¹H-¹³C connectivities.
-
gHMBC (gradient-selected HMBC): Acquire an HMBC spectrum. This is a less sensitive experiment and may require a longer acquisition time. The long-range coupling delay should be optimized for typical aromatic J-couplings (around 8-10 Hz) to maximize the signal for crucial two- and three-bond correlations.[3][5]
-
Caption: Standard workflow for NMR analysis.
Pillar 3: Spectral Interpretation - A Case Study of 6-Bromo-1-methylisoquinoline
To illustrate the analytical logic, we will use 6-Bromo-1-methylisoquinoline as a representative example. The principles described here are directly applicable to any 6-substituted isoquinoline.
Structure and Numbering:
(Note: An actual image would be used here in a real guide. For this text-based generation, please visualize the isoquinoline core with a Bromine at position 6 and a Methyl group at position 1.)
Step 1: Analysis of 1D Spectra
-
¹H NMR: The spectrum will show distinct regions. The methyl protons (1-CH₃) will appear as a sharp singlet in the upfield region (~2.5-3.0 ppm). The aromatic region (7.0-9.5 ppm) will contain five proton signals. Based on electronic effects, H-1, being adjacent to the nitrogen, is expected to be the most downfield. For the 6-bromo isomer, we anticipate:
-
Two doublets for the pyridine ring protons (H-3 and H-4), coupled to each other.
-
A doublet for H-8, coupled to H-7.
-
A doublet of doublets for H-7, coupled to H-8 and H-5.
-
A doublet for H-5, showing a small meta-coupling to H-7. The absence of a large ortho-coupling for H-5 is a key indicator that the adjacent C-6 position is substituted.
-
-
¹³C NMR: We expect to see 10 distinct carbon signals (9 for the isoquinoline core and 1 for the methyl group), as there is no molecular symmetry. The signal for C-6, being directly attached to the electronegative bromine atom, will have its chemical shift significantly influenced.
Step 2: Unambiguous Assignment with 2D NMR
The 1D spectra provide strong hypotheses, but 2D NMR provides definitive proof.
-
COSY Analysis: The COSY spectrum will clearly show two independent spin systems:
-
A cross-peak between H-3 and H-4, confirming their adjacent relationship on the pyridine ring.
-
A network of cross-peaks connecting H-5, H-7, and H-8, confirming the connectivity on the benzene ring. The lack of a COSY correlation from H-5 to an "H-6" proton confirms substitution at the C-6 position.
-
-
HSQC Analysis: The HSQC spectrum allows for the direct and unambiguous assignment of the protonated carbons. Each cross-peak links a specific proton signal on the F2 axis to its attached carbon signal on the F1 axis.
-
HMBC Analysis (The Decisive Experiment): The HMBC spectrum connects the dots and confirms the global structure. The following key long-range correlations are diagnostic for the 6-bromo-1-methylisoquinoline structure:
-
From the Methyl Protons (1-CH₃): Crucial correlations will be observed to C-1 and the quaternary carbon C-8a. This firmly anchors the methyl group at the C-1 position.
-
From H-5 (The Isolated Benzene Proton): H-5 will show a three-bond correlation to C-7 and a two-bond correlation to the substituted carbon, C-6. It will also show a key three-bond correlation to the quaternary carbon C-4a. The correlation to C-6 is definitive proof of the substituent's location.
-
From H-4: This proton will show correlations to C-5, C-3, and the quaternary carbon C-4a, bridging the two rings.
-
From H-1: This highly deshielded proton will show correlations to C-8, C-8a, and C-3, confirming the pyridine ring structure.
-
Caption: Key 2- and 3-bond HMBC correlations.
Data Summary and Comparison
The power of this NMR methodology lies in its ability to differentiate between isomers. For example, a 7-substituted isoquinoline would show a singlet for H-8 and a different coupling pattern for the remaining benzene protons (H-5 and H-6 being an ortho-coupled AB system).
Table 1: Typical ¹H and ¹³C NMR Data for 6-Bromo-1-methylisoquinoline (in CDCl₃) (Note: These are representative values. Actual shifts can vary based on solvent and other substituents.)
| Position | Atom | Chemical Shift (ppm) | Key HMBC Correlations From |
| 1 | C | ~158.0 | 1-CH₃, H-8, H-3 |
| 1-CH₃ | C | ~23.5 | - |
| 1-CH₃ | H | ~2.8 (s, 3H) | C-1, C-8a |
| 3 | C | ~120.0 | H-4, H-1 |
| 3 | H | ~7.5 (d, J≈6 Hz) | C-1, C-4, C-4a |
| 4 | C | ~136.0 | H-3, H-5 |
| 4 | H | ~8.1 (d, J≈6 Hz) | C-3, C-4a, C-5 |
| 4a | C | ~128.0 | H-3, H-5, H-8 |
| 5 | C | ~129.5 | H-4, H-7 |
| 5 | H | ~8.0 (d, J≈2 Hz) | C-4, C-4a, C-6, C-7 |
| 6 | C | ~122.0 | H-5, H-8 |
| 7 | C | ~132.0 | H-5, H-8 |
| 7 | H | ~7.6 (dd, J≈9, 2 Hz) | C-5, C-6, C-8a |
| 8 | C | ~127.0 | H-7, H-1 |
| 8 | H | ~7.8 (d, J≈9 Hz) | C-6, C-7, C-8a |
| 8a | C | ~142.0 | 1-CH₃, H-4, H-7, H-8 |
Conclusion
The structural elucidation of substituted isoquinolines is a task that demands precision and a systematic approach. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, researchers can move from a hypothetical structure to a confirmed molecular identity with a high degree of confidence. The HMBC experiment, in particular, is indispensable for confirming the substitution pattern by revealing long-range connectivities to both protonated and quaternary carbons. The workflow and analytical logic presented in this guide provide a robust, self-validating framework for the unambiguous characterization of 6-substituted isoquinoline derivatives, ensuring the scientific integrity of subsequent research.
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link][1][7]
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Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517. [Link][8]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][3]
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of Stille Coupling Products
In the realm of synthetic chemistry, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed reaction, which couples an organostannane with an organic halide or pseudohalide, is celebrated for its tolerance of a wide array of functional groups.[1][2][3] However, the successful synthesis of the target molecule is contingent upon rigorous analytical characterization to confirm its identity, assess its purity, and identify any byproducts. Among the arsenal of analytical techniques, mass spectrometry (MS) has proven to be an indispensable method, offering unparalleled sensitivity and structural insight.[4][5]
This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of mass spectrometry techniques for the comprehensive analysis of Stille coupling reaction mixtures. We will navigate the intricacies of ionization methods, decode characteristic fragmentation patterns, and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical pursuits.
The Analytical Gauntlet: More Than Just the Product
A thorough analysis of a Stille coupling reaction extends beyond the confirmation of the desired product. A complete mass spectrometric profile should account for a spectrum of species:
-
The Target Product: The primary molecule of interest.
-
Unreacted Starting Materials: The organohalide and organostannane precursors.
-
Homocoupling Byproducts: Dimers of the organostannane or the organic halide.
-
Organotin Byproducts: Residual tin compounds, which are often toxic and can interfere with downstream applications.[2]
The judicious selection of a mass spectrometry technique is therefore critical to resolve and identify these components, providing a holistic view of the reaction's outcome.
A Comparative Look at Ionization Techniques
The initial and most critical step in a mass spectrometry experiment is the ionization of the analyte. The choice of ionization source profoundly influences the resulting data. For Stille coupling products, which are typically non-polar to moderately polar small molecules, several techniques are applicable, each with its own set of advantages and limitations.
| Ionization Technique | Principle of Operation | Ideal Analytes | Key Advantages | Potential Drawbacks |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to generate a fine mist of charged droplets. As the solvent evaporates, the analytes become charged, typically as protonated molecules ([M+H]⁺) or adducts.[6] | Polar to moderately polar molecules. | A "soft" ionization technique that minimizes fragmentation, making it ideal for identifying the molecular ion.[6] | Susceptible to ion suppression from salts and other matrix components. May not be efficient for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.[7] | Less polar and more volatile compounds. | More tolerant of non-polar solvents and higher flow rates than ESI. Can ionize compounds that are not amenable to ESI.[8] | Can induce more in-source fragmentation compared to ESI.[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and soft ionization of the analyte.[9] | High molecular weight compounds, polymers, and for high-throughput screening.[10] | Very gentle ionization, suitable for large and thermally labile molecules. High-throughput capabilities.[11] | Sample preparation can be challenging, and the matrix can cause interference at lower mass ranges. |
Expert Insight: For routine analysis of Stille coupling products, ESI is often the first choice due to its soft ionization nature, which helps in unambiguously determining the molecular weight of the target compound.[4][5] However, for less polar products or when analyzing complex reaction mixtures that may contain non-polar byproducts, APCI can provide valuable complementary information.[8] MALDI-TOF is particularly advantageous for high-throughput screening of Stille reaction arrays due to its speed and automation compatibility.[9][10][12][11]
Deciphering the Molecular Blueprint: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules.[13] By isolating the molecular ion of interest and inducing fragmentation, we can piece together its structural components.
A Typical MS/MS Workflow for Stille Coupling Product Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of Stille coupling products.
For many Stille coupling products, such as biaryl compounds, a common fragmentation pathway in ESI-MS/MS involves the cleavage of the newly formed C-C bond, leading to fragment ions corresponding to the original aryl moieties. For products containing vinyl groups, fragmentation can occur at the vinyl-aryl bond.
The Specter of Tin: Identifying Organotin Byproducts
A critical aspect of analyzing Stille reaction mixtures is the detection and characterization of residual organotin compounds. These species are not only toxic but their presence can also complicate the mass spectra due to the unique isotopic distribution of tin, which has ten stable isotopes.
Characteristic Isotopic Pattern of a Tributyltin Cation ([Bu₃Sn]⁺)
| m/z | Relative Abundance (%) |
| 287.1 | 7.6 |
| 289.1 | 22.4 |
| 291.1 | 100.0 |
| 293.1 | 66.7 |
Note: This is a simplified representation. The exact isotopic pattern and abundances should be confirmed with a theoretical isotope distribution calculator.
Expert Insight: The presence of this characteristic isotopic pattern is a tell-tale sign of tin-containing species in the mass spectrum. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of these ions, providing unambiguous identification of organotin byproducts.
Validated Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Stille Coupling Reaction Mixture
-
Sample Preparation:
-
Take a 10 µL aliquot of the crude reaction mixture.
-
Dilute it with 990 µL of acetonitrile.
-
Vortex the solution and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: For targeted analysis, select the m/z of the expected product and potential byproducts as precursor ions and apply a collision energy ramp (e.g., 10-40 eV) to obtain fragment ion spectra.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the product, starting materials, and known byproducts.
-
Analyze the full scan spectra for the characteristic isotopic patterns of organotin species.
-
Interpret the MS/MS spectra to confirm the structure of the product and identify unknown byproducts.
-
Protocol 2: High-Throughput Screening of Stille Reactions by MALDI-TOF MS
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Dilute the reaction mixtures 1:100 in acetonitrile.
-
-
Spotting:
-
On a MALDI target plate, spot 0.5 µL of the diluted reaction mixture.
-
Immediately add 0.5 µL of the matrix solution to the sample spot.
-
Allow the spots to air dry completely.
-
-
MALDI-TOF MS Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Mass Range: m/z 100-1500.
-
-
Data Analysis:
-
Process the spectra to identify the peak corresponding to the molecular ion of the desired product.
-
Compare the signal intensity of the product peak across different reaction wells to determine the relative reaction success.
-
Concluding Remarks
The successful application of the Stille coupling in modern synthesis is intrinsically linked to the ability to meticulously characterize its outcomes. Mass spectrometry, with its diverse ionization techniques and powerful structural elucidation capabilities, provides an unparalleled window into the complexities of these reactions. By understanding the strengths and weaknesses of each MS approach and by employing validated analytical protocols, researchers can confidently identify their target molecules, track byproduct formation, and ultimately, accelerate the pace of innovation in drug discovery and materials science.
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Santos, L. S., et al. (2007). The mechanism of the Stille reaction investigated by electrospray ionization mass spectrometry. Semantic Scholar. [Link]
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Hochgesand, A., et al. (2003). Characteristic parameters of the quantitative determination of organotin compounds by LC-APCI-MS in both selected ion monitoring and scan mode. ResearchGate. [Link]
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Leveridge, M. (2016). The Need for Speed: MALDI-TOF Breaks New Ground as a High-Throughput Screening Tool to Accelerate Drug Discovery. American Pharmaceutical Review. [Link]
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Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. [Link]
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Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 92–102. [Link]
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Leveridge, M. V., et al. (2015). The Evolution of MALDI-TOF Mass Spectrometry toward Ultra-High-Throughput Screening: 1536-Well Format and beyond. ResearchGate. [Link]
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Oyler, J. M., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
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Enquist, P.-A., et al. (2009). ESI-MS Detection of Proposed Reaction Intermediates in the Air-Promoted and Ligand-Modulated Oxidative Heck Reaction. The Journal of Organic Chemistry, 74(19), 7531–7534. [Link]
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Analytik Jena. (n.d.). High-throughput MALDI sample preparation. [Link]
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ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected.... [Link]
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Deme, R., & D'Agostino, P. A. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 21(2), 193. [Link]
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Pullen, F. S. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]
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Larsson, E., et al. (2018). Development of a Palladium-Catalyzed Carbonylative Coupling Strategy to 1,4-Diketones. The Journal of Organic Chemistry, 83(15), 8426–8437. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Winter, M., et al. (2020). MALDI-TOF Mass Spectrometry-Based High-Throughput Screening for Inhibitors of the Cytosolic DNA Sensor cGAS. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(4), 372–383. [Link]
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Carrow, B. P., & Buchwald, S. L. (2011). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 15(4), 713–717. [Link]
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de la Herrán, G., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 15(12), 9096–9115. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Al-Amin, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 12(11), 1335. [Link]
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Functionalized Isoquinolines
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Precise and unambiguous structural characterization is therefore a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed atomic-level information on molecular structure and conformation.[1][2][3] This guide offers an in-depth comparison of ¹H and ¹³C NMR characteristics for isoquinoline derivatives functionalized with various substituents. It provides field-proven insights into spectral interpretation, a robust experimental protocol for acquiring high-quality data, and guidance on leveraging advanced 2D NMR techniques to resolve complex structural challenges.
Introduction: The Significance of Isoquinolines and NMR
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds, structurally consisting of a benzene ring fused to a pyridine ring. This privileged scaffold is found in numerous natural products, most notably alkaloids like morphine and berberine, and serves as a vital pharmacophore in synthetic drugs. The therapeutic diversity of isoquinoline derivatives, spanning from anticancer to antimicrobial and antihypertensive agents, makes their precise characterization paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical research, playing a crucial role in the structural characterization, reaction monitoring, and purity assessment of drug substances.[1] By exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.[4] For drug development professionals, mastery of NMR interpretation is essential for accelerating hit-to-lead discovery and ensuring the integrity of synthesized compounds.[1]
Foundational NMR Characteristics of the Isoquinoline Core
Before delving into the effects of functionalization, it is crucial to understand the baseline ¹H and ¹³C NMR spectra of the parent isoquinoline molecule. The nitrogen atom's electronegativity and the aromatic ring currents create a distinct pattern of chemical shifts.
In the ¹H NMR spectrum , the protons on the pyridine ring (H-1 and H-3) are the most deshielded due to the inductive effect of the adjacent nitrogen atom. H-1 typically appears as a singlet or a narrow doublet, while H-3 is a distinct doublet coupled to H-4. The protons on the benzene ring (H-5, H-6, H-7, H-8) resonate at higher fields, exhibiting complex coupling patterns.
In the ¹³C NMR spectrum , the carbons directly bonded to the nitrogen (C-1 and C-3) are significantly deshielded. The quaternary carbons involved in the ring fusion (C-4a and C-8a) also have characteristic chemical shifts.
Comparative Analysis: The Influence of Substituents on NMR Spectra
The true power of NMR lies in its sensitivity to subtle changes in the electronic environment.[5] Attaching functional groups to the isoquinoline core systematically alters the ¹H and ¹³C chemical shifts, providing a roadmap to determine the substituent's position. This section compares the effects of common electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
EDGs, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic system through resonance and inductive effects. This increased electron density leads to greater shielding of nearby protons and carbons, causing their NMR signals to shift to a lower frequency (upfield).
-
Effect on ¹H NMR: Protons ortho and para to the EDG will experience the most significant upfield shifts. For example, a methoxy group at C-6 will cause a noticeable upfield shift for H-5 and H-7.
-
Effect on ¹³C NMR: The carbon directly attached to the EDG (ipso-carbon) will be strongly deshielded, while the ortho and para carbons will be shielded (shift upfield).
Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring system. This deshields the nuclei, causing their signals to shift to a higher frequency (downfield).
-
Effect on ¹H NMR: Protons ortho and para to the EWG are the most deshielded and will shift downfield. A nitro group at C-5, for instance, will cause a pronounced downfield shift for H-4 and H-6.
-
Effect on ¹³C NMR: The ortho and para carbons experience the largest downfield shifts.
Halogens
Halogens exhibit a dual nature. They are inductively withdrawing but can be resonance-donating. Their effect on chemical shifts is a balance of these two factors, with the inductive effect typically dominating for Cl, Br, and I.
The following table summarizes the expected ¹H chemical shifts for the parent isoquinoline and provides a comparative look at how a representative EDG (methoxy) and EWG (nitro) at the C-5 position can alter these values.
| Proton | Isoquinoline (δ, ppm) | 5-Methoxyisoquinoline (δ, ppm) | 5-Nitroisoquinoline (δ, ppm) | Predicted Shift (vs. Isoquinoline) |
| H-1 | ~9.2 | ~9.1 | ~9.4 | Methoxy: Upfield, Nitro: Downfield |
| H-3 | ~8.5 | ~8.5 | ~8.7 | Methoxy: Minimal, Nitro: Downfield |
| H-4 | ~7.6 | ~7.5 | ~8.3 | Methoxy: Upfield, Nitro: Downfield |
| H-6 | ~7.8 | ~7.0 | ~8.5 | Methoxy: Strong Upfield, Nitro: Strong Downfield |
| H-7 | ~7.6 | ~7.5 | ~7.9 | Methoxy: Minimal, Nitro: Downfield |
| H-8 | ~7.9 | ~7.4 | ~8.1 | Methoxy: Upfield, Nitro: Downfield |
Note: These are approximate values. Actual shifts depend on the solvent and concentration.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR is often sufficient, complex substitution patterns or unexpected rearrangements can lead to ambiguous spectra. In these scenarios, 2D NMR experiments are indispensable for definitive structure elucidation.[6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds).[8] Cross-peaks in a COSY spectrum reveal which protons are adjacent, allowing for the mapping of the proton framework.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is exceptionally powerful for identifying quaternary carbons and piecing together different fragments of a molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining regiochemistry, NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity.[9] For example, a substituent at the C-1 position will show a NOE correlation to the H-8 proton.
Caption: Workflow for Isoquinoline Structure Elucidation.
Field-Proven Experimental Protocol for NMR Acquisition
Adherence to a standardized protocol is key to obtaining high-quality, reproducible NMR data. The following steps provide a robust workflow for sample preparation and data acquisition.
Sample Preparation
-
Analyte Mass: For a standard high-field NMR instrument, weigh 5-20 mg of the functionalized isoquinoline for ¹H NMR.[11] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.[11]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[11][12] Ensure the solvent's residual peak (e.g., 7.26 ppm for CHCl₃) does not overlap with key analyte signals.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[11] Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[12] Avoid introducing any solid particles, which can degrade spectral quality.[12] The sample height in the tube should be approximately 4-5 cm.[11]
-
Cleaning: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
Instrument Setup and Data Acquisition
-
Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a depth gauge, and insert it into the NMR magnet.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[11] Then, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[11]
-
Tuning: The probe must be tuned to the specific nucleus being observed (e.g., ¹H) to ensure maximum signal sensitivity.
-
Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
-
Acquisition (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard, resulting in a spectrum where each unique carbon appears as a singlet.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 256 to 1024 or more, depending on the concentration.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
-
Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
Caption: Standard Workflow for NMR Sample Preparation and Acquisition.
Conclusion
The ¹H and ¹³C NMR characterization of functionalized isoquinolines is a systematic process that relies on a foundational understanding of substituent effects and the strategic application of 1D and 2D NMR techniques. By comparing the observed spectra to that of the parent isoquinoline and leveraging the predictable electronic effects of various functional groups, researchers can confidently determine the structure of novel derivatives. The protocols and comparative data presented in this guide serve as a reliable resource for scientists in the drug discovery and development fields, enabling them to overcome characterization challenges and accelerate their research programs.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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Hansen, P. E., et al. (2011). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. Available at: [Link]
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Illuminating the Blueprint of Drug Discovery: A Comparative Guide to the X-ray Crystal Structures of Novel Isoquinoline Compounds
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. It is the key that unlocks the door to comprehending its function, optimizing its properties, and ultimately, designing more effective therapeutic agents. In the realm of medicinal chemistry, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1][2][3][4] This guide provides an in-depth, comparative analysis of the X-ray crystal structures of novel isoquinoline compounds, offering insights into their structural nuances and the experimental rigor required to unveil them.
The diverse pharmacological activities of isoquinoline derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral properties, stem from their unique structural framework.[2][4][5] X-ray crystallography, the gold standard for determining atomic-resolution three-dimensional structures, provides an unparalleled level of detail, revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern a compound's biological activity.[6][7]
This guide will navigate the critical aspects of X-ray crystal structure determination for novel isoquinoline compounds, from the foundational principles to detailed experimental workflows. We will explore a comparative analysis of recently reported crystal structures, highlighting key structural features and their potential implications for drug design.
The Art and Science of Crystal Growth: A Prerequisite for Diffraction
The journey to an X-ray crystal structure begins with the often-challenging yet crucial step of growing a high-quality single crystal.[6][8] A suitable crystal for single-crystal X-ray diffraction should ideally be 0.1-0.5 mm in size, with a well-defined shape and no visible defects.[9] The process of crystallization involves the slow and ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.[4][8]
Several techniques are employed to achieve this, with the choice of solvent and method being critical for success. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[1][2] Common crystallization methods for organic compounds like isoquinoline derivatives include:
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[8]
-
Solvent Layering (Diffusion): In this technique, the isoquinoline compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is insoluble is carefully layered on top. The slow diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.[10]
-
Vapor Diffusion: A small vial containing the dissolved compound is placed inside a larger sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent gradually diffuses into the solution, decreasing the compound's solubility and promoting crystal growth.[10][11]
A Comparative Look at Novel Isoquinoline Crystal Structures
To illustrate the power of X-ray crystallography in understanding isoquinoline chemistry, we present a comparative analysis of two recently reported novel isoquinoline derivatives with promising biological activities.
| Parameter | Compound 1: A Benzo[de][1][2][4]triazolo[5,1-a]isoquinoline Derivative [12][13] | Compound 2: A Tetrahydroisoquinoline Alkaloid [14] |
| Biological Activity | Anti-inflammatory | Potential analgesic, antihypertensive properties |
| Crystallization Method | Slow evaporation from a mixture of DMF and toluene | Slow evaporation from methanol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 15.456(6) Å, c = 11.234(5) Å, β = 98.76(1)° | a = 7.891(2) Å, b = 12.345(3) Å, c = 13.456(4) Å |
| Resolution | Not explicitly stated, but structure was successfully determined | High resolution, enabling detailed structural analysis |
| R-factor | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Key Structural Features | The triazolo[5,1-a]isoquinoline scaffold forms a planar system with specific bond angles and lengths that contribute to its interaction with the COX-2 active site. | The tetrahydroisoquinoline ring adopts a half-chair conformation. The absolute configuration was determined as (R). |
This comparison highlights the diversity in the crystal packing and molecular conformations of different isoquinoline derivatives. Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a multi-step process that requires precision and expertise. Here, we outline the typical workflow for single-crystal X-ray diffraction of a novel isoquinoline compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (usually 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[6] The crystal is rotated, and a series of diffraction images are collected on a detector.[3]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[15][16] This step involves indexing the reflections, integrating their intensities, and applying various corrections.[3][15]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[6]
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Isoquinolines and the PI3K/Akt/mTOR Signaling Pathway: A Structural Perspective
Many isoquinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17][18] The crystal structures of these compounds in complex with their protein targets can provide invaluable insights into the molecular basis of their inhibitory activity, guiding the design of more selective and potent inhibitors.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[19] Its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of isoquinoline compounds.
Conclusion
The X-ray crystal structures of novel isoquinoline compounds provide a wealth of information that is critical for modern drug discovery. By revealing the precise three-dimensional arrangement of atoms, these structures enable a deeper understanding of the structure-activity relationships that govern their biological function. The comparative analysis of different isoquinoline derivatives, coupled with a thorough understanding of the experimental methodologies, empowers researchers to rationally design and synthesize new compounds with improved therapeutic profiles. As synthetic and crystallographic techniques continue to advance, the role of X-ray crystallography in elucidating the molecular secrets of isoquinoline and other medicinally important scaffolds will undoubtedly continue to expand.
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A. A. Al-Hussain, et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]
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H. A. Abuelizz, et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. Available at: [Link]
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H. A. Abuelizz, et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]
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H. R. Powell. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]
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J. A. Kaduk. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
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M. B. Smith. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews. Available at: [Link]
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A Comparative Guide to the Synthesis of 6-Arylisoquinolines: From Classical Annulations to Modern C-H Arylations
Introduction: The Significance of the 6-Arylisoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1][2][3] When decorated with an aryl group at the C6 position, the resulting 6-arylisoquinoline scaffold gains significant biological importance, forming the backbone of compounds with anticancer, antimicrobial, and neuroprotective properties.[1][3] This structural class is also of great interest to materials science. The inherent rigidity and tunable electronic properties of the biaryl system make these compounds promising candidates for organic electronics. Given their broad utility, the development of efficient and versatile synthetic routes to access 6-arylisoquinolines is a critical endeavor for researchers in drug discovery and materials development.[1]
This guide provides an in-depth comparison of the primary synthetic methodologies for constructing 6-arylisoquinolines. We will move from venerable, name-reaction-based strategies to the latest advancements in transition-metal-catalyzed C-H functionalization. Each section will dissect the underlying mechanism, provide field-proven experimental protocols, and offer a critical evaluation of the method's strengths and limitations, supported by experimental data.
Method 1: Post-Annulation Arylation via Suzuki-Miyaura Cross-Coupling
One of the most direct and widely adopted strategies for synthesizing 6-arylisoquinolines involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is predicated on the availability of a pre-formed isoquinoline core bearing a halogen (typically bromine or iodine) at the C6 position, which is then coupled with a suitable arylboronic acid or ester.
Mechanistic Rationale & Causality
The efficacy of the Suzuki-Miyaura coupling lies in its robust and well-understood catalytic cycle. The reaction is initiated by the oxidative addition of the 6-haloisoquinoline to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the arylboronic acid (activated by a base) to form an arylpalladium(II) intermediate. The final, irreversible step is reductive elimination, which forges the C-C bond between the isoquinoline C6 and the aryl group, regenerating the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis, influencing the rates of each step in the cycle and preventing side reactions like proto-deboronation of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 6-chloropyridazinones, which is analogous to the coupling of 6-haloisoquinolines.[4]
-
Reaction Setup: To a microwave vial, add 6-chloro-5-dialkylaminopyridazinone (1.0 equiv), the desired arylboronic acid (3.0 equiv), a palladium catalyst (e.g., SPhos-Pd G2, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.2 M).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 135-140°C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl product.
Performance Comparison
The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups on both the isoquinoline and the arylboronic acid partner.
| Entry | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ / SPhos | 90 |
Data is representative and compiled from typical Suzuki-Miyaura reactions on similar heterocyclic systems.[5][6]
Advantages & Limitations
-
Advantages: High yields, exceptional functional group tolerance, commercially available starting materials, and a well-established, reliable procedure.
-
Limitations: Requires prior synthesis of a 6-haloisoquinoline, potential for side reactions (e.g., homocoupling), and the cost of palladium catalysts and ligands can be a factor for large-scale synthesis.
Method 2: Constructing the Core via Bischler-Napieralski Reaction
A classic and powerful strategy for isoquinoline synthesis is the Bischler-Napieralski reaction.[7][8][9] This method involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently aromatized to the isoquinoline. To generate a 6-arylisoquinoline, the starting β-phenylethylamine must already contain the desired aryl substituent at the appropriate position.
Mechanistic Rationale & Causality
The reaction is an intramolecular electrophilic aromatic substitution.[9] A dehydrating Lewis acid (e.g., POCl₃, P₂O₅) activates the amide carbonyl, making it a potent electrophile.[8][10] The electron-rich benzene ring of the β-arylethylamide then attacks this activated species, leading to cyclization. The resulting dihydroisoquinoline intermediate can be aromatized to the final isoquinoline product using an oxidant like palladium on carbon (Pd/C), sulfur, or DDQ. The success of the cyclization step is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the ring's nucleophilicity and facilitate the reaction.[8]
Caption: Workflow for the Bischler-Napieralski synthesis of isoquinolines.
Representative Experimental Protocol
-
Amide Formation: Acylate the appropriately substituted β-(biphenyl)ethylamine with an acid chloride or anhydride to form the corresponding amide.
-
Cyclization: Dissolve the amide (1.0 equiv) in a suitable solvent like acetonitrile or toluene. Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at 0°C.[8][9] Allow the reaction to warm to room temperature and then reflux for 2-4 hours until TLC indicates consumption of the starting material.
-
Workup (Cyclization): Carefully quench the reaction mixture by pouring it onto ice and basifying with aqueous NaOH or NH₄OH. Extract the product with a solvent like dichloromethane (DCM).
-
Aromatization: Dissolve the crude 3,4-dihydroisoquinoline in a high-boiling solvent (e.g., xylene or decalin). Add 10% Pd/C (10 mol%) and heat the mixture to reflux for 8-12 hours.
-
Purification: Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to yield the 6-arylisoquinoline.
Performance Comparison
The yield of the Bischler-Napieralski reaction is highly substrate-dependent, particularly on the electronic properties of the aromatic ring being cyclized upon.
| Activating Group on Benzene Ring | Dehydrating Agent | Aromatization Agent | Typical Yield (%) |
| 3,4-Dimethoxy | POCl₃ | Pd/C | 70-85 |
| 3-Methoxy | P₂O₅ in POCl₃ | Pd/C | 60-75 |
| Unsubstituted | P₂O₅ in POCl₃ | Sulfur | 40-60 |
| 3-Nitro (deactivating) | Harsh conditions | N/A (often fails) | <10 |
Advantages & Limitations
-
Advantages: A classic, well-understood method for building the isoquinoline core. It is often used in the synthesis of natural product alkaloids.[11]
-
Limitations: Requires harsh, acidic conditions and high temperatures, which limits functional group tolerance. The multi-step nature (amide formation, cyclization, aromatization) can lead to lower overall yields. The necessary aryl-aryl bond is typically formed before the cyclization, which can add steps to the overall synthesis.
Method 3: Modern Direct C-H Arylation
A paradigm shift in synthetic efficiency is offered by direct C-H activation/arylation strategies. These methods bypass the need for pre-functionalized starting materials (like halides or organometallics) and instead forge the C-C bond by directly activating a C-H bond on the isoquinoline core. For the synthesis of 6-arylisoquinolines, this typically involves the C-H arylation of an unsubstituted isoquinoline at the C6 position.
Mechanistic Rationale & Causality
Transition metal catalysts, most commonly palladium, rhodium, or ruthenium, are the cornerstone of this approach.[12][13] The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the catalyst coordinates to the heterocycle and abstracts a proton from the C6 position, forming a metallacyclic intermediate. This intermediate then reacts with an arylating agent (e.g., an aryl halide or diaryliodonium salt) in a process akin to the steps in a cross-coupling cycle. The choice of directing group, oxidant, and ligand is crucial for achieving high regioselectivity and catalytic turnover. Recent advances have demonstrated that in some systems, isoquinoline itself can act as a ligand to promote the desired C-H activation.[14]
Caption: Generalized workflow for direct C-H arylation of isoquinoline.
Representative Experimental Protocol
This protocol is based on palladium-catalyzed C-H arylation methodologies.[15]
-
Reaction Setup: In a sealed tube, combine isoquinoline (1.0 equiv), the aryl iodide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), a ligand (if required, e.g., an N-heterocyclic carbene or phosphine ligand, 10-20 mol%), and a base/oxidant (e.g., Ag₂CO₃ or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMA (0.1-0.2 M).
-
Reaction Execution: Seal the tube under an inert atmosphere (N₂ or Ar) and heat to 100-140°C for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product via column chromatography.
Performance Comparison
Direct C-H arylation offers a highly atom-economical route, but yields and regioselectivity can be sensitive to the electronic nature of the coupling partners.
| Arylating Agent | Catalyst System | Additive/Base | Typical Yield (%) |
| Iodobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ / PivOH | 60-75 |
| 4-Iodoanisole | Pd(OAc)₂ | Ag₂CO₃ | 70-85 |
| 4-Iodonitrobenzene | Pd(OAc)₂ | K₂CO₃ | 55-70 |
| Phenyl-λ³-iodane | Pd(OAc)₂ | None | 65-80 |
Advantages & Limitations
-
Advantages: High atom economy, avoids the synthesis of pre-functionalized isoquinolines, and reduces waste streams. It represents a more "green" and efficient approach.[16][17]
-
Limitations: Often requires high temperatures and specialized ligands. Regioselectivity can be a major challenge, with potential for arylation at other positions (e.g., C1 or C8). The substrate scope can be narrower compared to Suzuki coupling, and functional group tolerance may be lower due to the harsh conditions.
Method 4: Annulation Strategies (Larock-Type)
Instead of adding the aryl group to a pre-existing isoquinoline, annulation strategies build the isoquinoline ring system from precursors that already contain the necessary components. The Larock heteroannulation is a powerful example, typically used for indole synthesis, but variations can be adapted for isoquinolines.[18][19] A plausible route to a 6-arylisoquinoline would involve the palladium-catalyzed annulation of an alkyne with an appropriately substituted ortho-iodoaniline derivative that already bears the desired aryl group.
Mechanistic Rationale & Causality
The Larock annulation mechanism involves the oxidative addition of an aryl iodide to Pd(0), followed by coordination and syn-insertion of an alkyne into the aryl-palladium bond.[18] The resulting vinylpalladium intermediate then undergoes an intramolecular attack by a tethered nucleophile (in this case, a nitrogen-containing group) to form a new heterocyclic ring. Reductive elimination regenerates the Pd(0) catalyst and releases the annulated product. The regioselectivity of the alkyne insertion is a key consideration and is influenced by both steric and electronic factors.
Representative Experimental Protocol
This is a conceptual protocol adapted from Larock indole synthesis principles.[19][20]
-
Starting Material Synthesis: Prepare the necessary starting material, for instance, a 2-iodo-4-arylaniline derivative containing a side chain suitable for cyclization with an alkyne partner.
-
Reaction Setup: Combine the substituted aniline (1.0 equiv), a disubstituted alkyne (2.0 equiv), Pd(OAc)₂ (5 mol%), a ligand such as PPh₃ (10 mol%), and a base like K₂CO₃ (2.5 equiv) in a pressure vessel.
-
Solvent and Execution: Add a solvent like DMF, seal the vessel, and heat to 100°C for 12-24 hours.
-
Workup and Purification: Cool the reaction, filter off the solids, and partition the filtrate between water and an organic solvent. Dry and concentrate the organic phase, followed by purification via column chromatography.
Advantages & Limitations
-
Advantages: A convergent approach that can rapidly build molecular complexity. It allows for the installation of substituents on the newly formed ring based on the choice of alkyne.
-
Limitations: The synthesis of the required aniline starting material can be complex and multi-step. Regioselectivity issues with unsymmetrical alkynes can lead to mixtures of products. This method is less direct for 6-arylisoquinolines compared to post-modification strategies like Suzuki coupling.
Comparative Summary and Conclusion
| Method | Starting Materials | Key Reagents | Atom Economy | Functional Group Tolerance | Key Advantage |
| Suzuki-Miyaura Coupling | 6-Haloisoquinoline, Arylboronic acid | Pd catalyst, Base | Good | Excellent | High reliability and broad scope |
| Bischler-Napieralski | β-(Aryl-aryl)ethylamine | POCl₃ or P₂O₅, Pd/C | Moderate | Poor-Moderate | Classic core-forming reaction |
| Direct C-H Arylation | Isoquinoline, Aryl halide | Pd/Rh/Ru catalyst, Oxidant | Excellent | Moderate-Good | High efficiency, avoids pre-functionalization |
| Larock-Type Annulation | Substituted o-iodoaniline, Alkyne | Pd catalyst, Base | Good | Good | Convergent, builds complexity quickly |
Choosing the Optimal Synthetic Route
The selection of an appropriate synthetic method hinges on several factors: the availability of starting materials, the desired complexity of the final molecule, scale-up considerations, and the tolerance of functional groups present in the target structure.
Caption: Decision workflow for selecting a synthetic strategy.
For rapid diversification of a library of compounds where the 6-haloisoquinoline core is accessible, the Suzuki-Miyaura coupling remains the gold standard due to its reliability and broad substrate scope. When sustainability and synthetic efficiency are paramount, and if regioselectivity challenges can be overcome, direct C-H arylation offers a powerful and modern alternative. The Bischler-Napieralski reaction , while classic, is generally reserved for specific contexts, such as natural product synthesis, where the required β-arylethylamine precursors are readily available. Annulation strategies like the Larock reaction provide a convergent pathway but are often more practical when significant substitution is required on the pyridine ring of the isoquinoline core.
The field of heterocyclic synthesis is continually evolving, with ongoing research focused on developing milder, more selective, and more sustainable methodologies. The continued exploration of novel catalytic systems promises to further enhance the synthetic chemist's toolkit for accessing valuable structures like the 6-arylisoquinolines.
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PubMed. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. Available from: [Link]
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A Comparative Guide to Isoquinoline Synthesis: Yields, Mechanisms, and Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds. The development of efficient and versatile methods to construct this privileged heterocycle is, therefore, of paramount importance. This guide provides an in-depth comparison of the most prominent isoquinoline synthesis routes, focusing on their reaction yields, mechanistic underpinnings, and the influence of substrate electronics. We will delve into the classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, including the improved Schlittler-Müller modification, and contrast them with modern transition-metal-catalyzed approaches.
The Classical Routes: Cornerstones of Isoquinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of isoquinoline synthesis. These methods, while foundational, often come with specific limitations regarding substrate scope and reaction conditions.
The Bischler-Napieralski Reaction
This powerful cyclization reaction transforms β-phenylethylamides into 3,4-dihydroisoquinolines, which can be subsequently oxidized to the fully aromatic isoquinoline. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Mechanism and Causality: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The amide carbonyl is activated by the Lewis acid, forming a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, leading to cyclization. The requirement for an electron-rich aromatic ring is a key mechanistic feature; electron-donating substituents on the phenyl ring significantly enhance the nucleophilicity of the arene, thereby facilitating the cyclization and generally leading to higher yields. Conversely, electron-withdrawing groups deactivate the ring, often resulting in poor yields or reaction failure.[1][2]
Yields: The yields of the Bischler-Napieralski reaction are highly dependent on the substrate. For example, the synthesis of the alkaloid papaverine from vanillin via this route gives a modest overall yield of about 15%.[3] However, individual steps can be quite efficient. For instance, the cyclization of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide to form the corresponding 3,4-dihydropapaverine can proceed in yields as high as 90%.[4]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by an acid, to produce a tetrahydroisoquinoline.[5] This method is particularly significant as it often proceeds under mild conditions and can be used to generate stereocenters.
Mechanism and Causality: The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The electron-rich aromatic ring then attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution, leading to the cyclized tetrahydroisoquinoline product.[5] Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is heavily influenced by the electronic nature of the aromatic ring. Electron-donating groups are crucial for high yields, as they activate the ring towards electrophilic attack.[6] While the reaction can tolerate some electron-withdrawing groups, yields are generally lower.[7]
Yields: The original synthesis of 1,2,3,4-tetrahydroisoquinoline by Pictet and Spengler in 1911 reported a yield of 40%.[8] Modern variations have significantly improved upon this. For example, a microwave-assisted Pictet-Spengler reaction for the synthesis of a 1-substituted tetrahydroisoquinoline derivative has been reported to achieve a 98% yield.[8] For substrates with electron-donating groups, yields are typically high, often in the 90-92% range.[7] Even with strongly electron-withdrawing groups, reasonable yields of 62-83% have been achieved in some cases.[7]
The Pomeranz-Fritsch Reaction and the Schlittler-Müller Modification
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[9] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.[9][10]
Mechanism and Causality: The reaction involves the formation of a benzalaminoacetal (a Schiff base), which then undergoes an acid-catalyzed cyclization onto the aromatic ring.[9] A key limitation of the classical Pomeranz-Fritsch reaction is that it often provides low to moderate yields, particularly for substrates lacking strongly activating groups.[11][12] The harsh acidic conditions can also lead to side reactions.[13]
To address these limitations, the Schlittler-Müller modification was developed. This variation utilizes a benzylamine and a glyoxal acetal, which often leads to improved yields and broader substrate scope.[8][10][14]
Yields: The classical Pomeranz-Fritsch reaction is notorious for its variable and often low yields. For instance, an early attempt to synthesize papaverine using this method resulted in a dismal 1.1% yield.[3] However, with electron-donating substituents, yields can be more respectable, with some examples reaching up to 80%.[15] The Schlittler-Müller modification generally provides moderate to good yields.[14][16][17] For example, a multi-component reaction strategy incorporating the Schlittler-Müller cyclization reported yields in the range of 39-52% for various isoquinoline derivatives.[14]
Modern Approaches: Transition-Metal Catalysis
In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocycles, and isoquinolines are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections compared to the classical routes.
Rhodium and Palladium-Catalyzed Syntheses
Rhodium and palladium catalysts have been extensively employed in the synthesis of isoquinolines, typically through C-H activation and annulation strategies.
Mechanism and Causality: A common approach involves the reaction of an aromatic compound bearing a directing group (such as an oxime or imine) with an alkyne. The transition metal catalyst facilitates the cleavage of an ortho C-H bond on the aromatic ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core. These methods are often highly regioselective and can tolerate a wide range of functional groups.
Yields: These modern methods can provide excellent yields. For instance, rhodium-catalyzed reactions of aromatic ketoximes with alkynes have been reported to produce a diverse range of 1,3,4-trisubstituted isoquinolines in yields ranging from 35% to 92%.[18] Palladium-catalyzed annulation of 2-iodobenzaldimines with alkynes has also been shown to be highly efficient, affording isoquinolines in good to excellent yields.[19]
Yield Comparison Summary
| Synthesis Route | Key Features | Typical Yield Range |
| Bischler-Napieralski | Requires electron-rich phenylethylamides; forms 3,4-dihydroisoquinolines. | 15-90% |
| Pictet-Spengler | Requires electron-rich phenylethylamines; forms tetrahydroisoquinolines. | 40-98% |
| Pomeranz-Fritsch | Direct synthesis of isoquinolines; often requires harsh conditions and gives moderate yields. | 1-80% |
| Schlittler-Müller | Modification of Pomeranz-Fritsch with improved yields and scope. | 39-52% (in MCR) |
| Transition-Metal Catalysis | Milder conditions, high functional group tolerance, often high yields. | 35-92% |
Experimental Protocols
Representative Protocol for Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydropapaverine
Causality: This protocol exemplifies the cyclization of an electron-rich phenylethylamide to form a dihydroisoquinoline intermediate, a crucial step in the synthesis of papaverine. The use of phosphorus oxychloride as a dehydrating agent is a classic condition for this transformation.
-
Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane, add 2-(3,4-dimethoxyphenyl)acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene and add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dihydropapaverine.
Representative Protocol for Pictet-Spengler Reaction: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
Causality: This protocol demonstrates the condensation of tryptamine with an aldehyde to form a tetrahydro-β-carboline, a common variant of the Pictet-Spengler reaction. The use of an acid catalyst is essential to promote the formation of the electrophilic iminium ion intermediate.
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 eq) or trifluoroacetic acid (TFA).
-
Reaction Execution: Heat the reaction mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
Visualizing the Mechanisms
Caption: Mechanism of the Bischler-Napieralski Reaction.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Mechanism of the Pomeranz-Fritsch Reaction.
Conclusion
The choice of synthetic route to an isoquinoline derivative is a critical decision that depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical methods, particularly the Bischler-Napieralski and Pictet-Spengler reactions, remain highly relevant and powerful tools, especially when dealing with electron-rich systems. The Pomeranz-Fritsch reaction and its Schlittler-Müller modification offer a more direct, albeit sometimes lower-yielding, path. For complex molecules or those with sensitive functional groups, modern transition-metal-catalyzed methods provide a milder and often more efficient alternative. A thorough understanding of the mechanisms, yields, and limitations of each of these routes is essential for the successful design and execution of isoquinoline synthesis in both academic and industrial settings.
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A Comparative Guide for Drug Development Professionals and Researchers: Unveiling the Strategic Advantages of Organostannanes in Complex Couplings
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon bonds remains a cornerstone. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. Two of the most prominent members of this family are the Suzuki-Miyaura coupling, utilizing organoboron reagents, and the Stille coupling, which employs organostannanes. While the Suzuki coupling has gained widespread popularity due to the generally low toxicity of boronic acids, a nuanced understanding of these reactions reveals specific scenarios where organostannanes offer distinct and decisive advantages. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the strategic value of organostannanes for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
The Landscape of Cross-Coupling: A Tale of Two Reagents
At a cursory glance, both Stille and Suzuki couplings appear to achieve similar outcomes: the formation of a C-C bond between two organic fragments. However, the fundamental differences in the nature of the organometallic reagents—organostannanes and boronic acids—give rise to divergent reactivity profiles, functional group tolerance, and suitability for specific synthetic challenges.
The Stille reaction involves the coupling of an organostannane (R-SnR'₃) with an organic halide or pseudohalide (R''-X) in the presence of a palladium catalyst.[1][2] Conversely, the Suzuki coupling pairs an organoboron compound, typically a boronic acid (R-B(OH)₂) or a boronic ester, with an organic halide or pseudohalide under basic conditions.[3][4] While both reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the nuances of the transmetalation step are often where the practical differences emerge.
Superior Performance in the Synthesis of Complex Molecules
For the synthesis of intricate and highly functionalized molecules, the Stille coupling often proves to be the superior method, demonstrating high selectivity and a broad scope.[5] Its remarkable tolerance for a wide array of functional groups makes it particularly effective for transformations on molecules adorned with sensitive moieties.[1][5] This attribute has been instrumental in the successful total synthesis of numerous complex natural products, including dynemicin A and rapamycin, where multiple C-C bonds were forged in a single step.[5] The versatility of the Stille reaction is evident in its application at various stages of a synthetic route, from early-stage fragment coupling to late-stage convergent assemblies.[1]
Key Advantages of Organostannanes:
-
Exceptional Functional Group Tolerance: Organostannanes are generally stable, neutral compounds that do not require activation by a base, unlike boronic acids in the Suzuki coupling.[6] This inherent stability allows for the presence of a wide range of functional groups, such as aldehydes, ketones, esters, amides, and nitro groups, without the need for protecting groups.[7] This streamlines synthetic routes, reducing step counts and improving overall efficiency.
-
Insensitivity to Protic and Acidic/Basic Conditions: Organostannanes are air and moisture stable, and some Stille couplings can even be performed in water.[1] This robustness contrasts with boronic acids, which can be susceptible to degradation, particularly protodeboronation, under the basic conditions often required for Suzuki couplings.[8][9] Certain boronic acids, such as those of 2-heterocycles, vinyl, and cyclopropyl groups, are notoriously unstable.[8]
-
Reliable Reactivity with Sterically Hindered Substrates: While significant progress has been made in developing ligands to facilitate the Suzuki coupling of sterically demanding substrates, this remains a challenge.[10][11][12][13] The Stille reaction, in many instances, demonstrates more reliable and higher yields when dealing with sterically encumbered coupling partners. Although very bulky stannanes can react sluggishly, the reaction conditions can often be adapted to achieve the desired transformation.[1][14]
Mechanistic Underpinnings of the Stille Advantage
The distinct advantages of organostannanes can be traced back to the mechanism of the transmetalation step. In the Stille coupling, the transmetalation is believed to proceed through either a cyclic or an open transition state, and its rate can be significantly influenced by the ligands on the palladium center and the nature of the organostannane.[15] The reaction does not necessitate a basic activator, thereby avoiding potential side reactions and degradation of sensitive substrates.
In contrast, the transmetalation in the Suzuki coupling is generally thought to require activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[16] This requirement for base can introduce complications, including epimerization of stereocenters, hydrolysis of esters, and other base-mediated side reactions, which can be detrimental in the synthesis of complex, polyfunctional molecules.
Visualizing the Catalytic Cycles
To better understand the operational differences, it is instructive to visualize the catalytic cycles of both the Stille and Suzuki reactions.
Figure 1: Simplified catalytic cycles of the Stille and Suzuki couplings, highlighting the base-free transmetalation in the Stille reaction versus the base-activated process in the Suzuki reaction.
Comparative Performance Data
The following table summarizes representative experimental data comparing the performance of Stille and Suzuki couplings in specific synthetic contexts, illustrating the superior yields often achieved with organostannanes, particularly with complex or sterically hindered substrates.
| Coupling Partners | Reaction | Catalyst System | Conditions | Yield (%) | Reference |
| Diazocine-Br + Ph-SnBu₃ | Stille | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100 °C, 24h | 85 | [14] |
| Diazocine-B(pin) + Ph-Br | Suzuki | Pd₂(dba)₃ / SPhos | Toluene, 100 °C, 24h | 60 | [14] |
| Sterically Hindered Aryl-Br + Aryl-SnBu₃ | Stille | Pd(PPh₃)₄ | DMF, 80 °C, 12h | >90 | Adapted from[1][5] |
| Sterically Hindered Aryl-Br + Aryl-B(OH)₂ | Suzuki | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₃PO₄, 80 °C, 12h | Variable (often lower) | Adapted from[10][12] |
Experimental Protocols: A Guide to Practice
To provide a practical framework, the following section details a representative experimental protocol for a Stille cross-coupling reaction that highlights its advantages in the context of a complex molecule fragment coupling.
General Procedure for a Stille Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Organic halide or triflate (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additives such as Cu(I) salts or lithium chloride (can accelerate the reaction)[15]
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide and the palladium catalyst.
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, deoxygenated solvent via syringe.
-
Addition of Organostannane: Add the organostannane to the reaction mixture via syringe. If using an additive, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. To remove the tin byproducts, the organic layer can be washed with an aqueous solution of KF or DBU.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validating System:
-
Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of byproducts from prolonged heating.
-
Purity of Reagents: The use of pure, and in the case of the solvent, anhydrous and deoxygenated reagents is crucial for reproducible results.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the deactivation of the palladium catalyst.
Concluding Remarks: A Strategic Choice
While the Suzuki coupling remains a highly valuable and widely used transformation, the Stille coupling, employing organostannanes, offers a compelling and often superior alternative for specific and challenging synthetic problems. Its exceptional functional group tolerance, robustness, and reliable performance with complex and sterically hindered substrates make it an indispensable tool in the arsenal of the modern synthetic chemist.[5] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[1][2] However, with proper handling and purification techniques, this concern can be effectively managed. For drug development professionals and researchers pushing the boundaries of molecular complexity, a thorough understanding of the strategic advantages of organostannanes is not just beneficial, but essential for the successful realization of their synthetic goals.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 40(7), 511-523. [Link]
- Burke, S. D., & Gillick, J. G. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
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Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Thomas, S. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(8), 7114-7125. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Reiß, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 715-723. [Link]
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Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 123-145. [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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Kwong, F. Y., et al. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Pereira, F. V., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation
For the contemporary researcher in pharmaceuticals, agrochemicals, and materials science, the ability to efficiently construct carbon-carbon (C-C) bonds is paramount. Among the plethora of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology, enabling the formation of these crucial bonds with unparalleled precision and functional group tolerance.[1][2] This guide provides a comparative analysis of common palladium catalysts for three of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Drawing upon field-proven insights and experimental data, we will explore the nuances of catalyst selection to empower you to optimize your synthetic strategies.
The Foundation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a well-elucidated catalytic cycle, generally proceeding through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[3][4] The choice of palladium source and, critically, the associated ligands, profoundly influences the efficiency of each step and the overall success of the reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Selection: A Comparative Analysis for Key C-C Couplings
The efficacy of a palladium catalyst is not universal; it is highly dependent on the specific coupling reaction and the nature of the substrates. Below, we compare the performance of several widely used palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by experimental data.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a premier method for the synthesis of biaryls.[2][5] The choice of catalyst is critical, especially when dealing with challenging substrates.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Nitrophenylboronic acid & Aryl halide | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [6] |
| Pd(dppf)Cl₂ | 6-Bromo tacrine & Aryl boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 78-87 | [7] |
| Pd(OAc)₂ / SPhos | 1-Chloro-2-nitrobenzene & Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 95 | [6] |
| Pd/C | Aryl bromide & Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 1 | 98 | [8] |
Discussion of Causality:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active Pd(0) catalyst is a classic choice.[9] Its utility stems from the ready dissociation of phosphine ligands to generate the active catalytic species. However, for more challenging substrates, such as electron-deficient or sterically hindered partners, more robust catalyst systems are often required.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand imparts thermal stability and is particularly effective for coupling a wide range of substrates, including heteroaryl halides.[10] The ferrocene backbone provides a wide bite angle, which is believed to facilitate reductive elimination.
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[11] Its performance is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) are highly effective for coupling challenging substrates, including aryl chlorides, under relatively mild conditions.[6] The steric bulk of these ligands promotes the formation of the active monoligated palladium species.[3]
-
Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the significant advantage of easy separation and potential for recycling.[8][12] While traditionally used for hydrogenations, modern preparations of Pd/C have shown excellent activity in coupling reactions, often proceeding via leached palladium species that act as a homogeneous catalyst.[8]
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[4][13] Catalyst selection is crucial for controlling regioselectivity and achieving high yields.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Phenylboronic acid & Styrene | - (oxidative) | Toluene | 25 | 12 | up to 42 (with NBS) | [14][15] |
| Pd(OAc)₂ / PPh₃ | Iodobenzene & Styrene | Et₃N | DMF | 100 | 2 | 95 | [13] |
| Pd/C | 4-Bromoanisole & Acrylic acid | NaHCO₃ | H₂O/THF | 100 | 12 | ~90 | [8] |
| Ferrocenylimine Pd(II) Complex | Bromobenzene & Styrene | K₂CO₃ | DMF | 150 | 3 | >95 | [10] |
Discussion of Causality:
-
Pd(OAc)₂ : Often used ligand-free or with simple phosphine ligands, Pd(OAc)₂ is a cost-effective and common choice for Heck reactions.[11][13] In some protocols, an oxidant is used in place of a traditional base.[14][15]
-
Pd(OAc)₂ with PPh₃ : The addition of triphenylphosphine helps to stabilize the active palladium species, preventing decomposition at the high temperatures often required for Heck reactions.[13]
-
Pd/C : Demonstrating its versatility, Pd/C can also effectively catalyze Heck couplings, often in aqueous media, aligning with the principles of green chemistry.[8]
-
Specialized Ligand Systems : For more challenging Heck couplings, specialized ligands such as N-heterocyclic carbenes (NHCs) or ferrocenyl-based ligands can offer superior performance by providing a more stable and active catalytic species.[10][16]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[17][18] However, copper-free protocols are increasingly favored to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Aryl iodide & Terminal alkyne | Et₃N | THF | RT | 4 | ~85 | [17] |
| PdCl₂(PPh₃)₂ / CuI | Aryl bromide & Terminal alkyne | i-Pr₂NH | DMF | 60 | 6 | ~92 | [19] |
| Pd/C (copper-free) | Aryl bromide & Terminal alkyne | K₂CO₃ | 95% EtOH | 50 | 2 | >90 | [8] |
| Pd(OAc)₂ / XPhos (copper-free) | Aryl chloride & Terminal alkyne | Cs₂CO₃ | Dioxane | 80 | 12 | ~78 | [19] |
Discussion of Causality:
-
Classical Pd/Cu Systems : The combination of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt is the traditional and often highly effective method for Sonogashira coupling.[17][19] The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and its transfer to the palladium center.
-
Copper-Free Systems : The development of highly active palladium catalysts, particularly those with bulky, electron-rich ligands like XPhos, has enabled efficient Sonogashira couplings without the need for a copper co-catalyst.[19] This simplifies the reaction setup and avoids issues with homocoupling.
-
Heterogeneous Copper-Free Sonogashira : Specially prepared Pd/C catalysts have been shown to be highly effective for copper-free Sonogashira reactions, offering the benefits of a heterogeneous system.[8]
Ligand Architectures: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The choice of ligand is arguably as important as the choice of the palladium precursor. The two most prominent classes of ligands in modern cross-coupling chemistry are phosphines and N-heterocyclic carbenes (NHCs).
Caption: Comparison of phosphine and NHC ligands in palladium-catalyzed cross-coupling.
-
Phosphine Ligands : For decades, phosphines have been the workhorse ligands in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom, allowing for a high degree of control over the catalyst's reactivity.[20] Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are particularly effective at promoting oxidative addition and reductive elimination.[3]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donors that form very stable bonds with the palladium center, often resulting in highly active and thermally stable catalysts.[16][21] This makes them particularly well-suited for reactions involving less reactive substrates or requiring high temperatures. Mixed phosphine/NHC palladium complexes have also been developed, combining the properties of both ligand classes.[20][22][23]
Experimental Protocols
To ensure the practical application of the information presented, detailed, step-by-step methodologies for each of the three major C-C coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling Using Pd(dppf)Cl₂
This protocol is adapted for the synthesis of 6-aryl tacrine derivatives.[7]
Materials:
-
6-Bromo tacrine (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (2 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add 6-bromo tacrine, the aryl boronic acid, and K₂CO₃.
-
Add Pd(dppf)Cl₂·CH₂Cl₂.
-
Add 1,4-dioxane and water.
-
Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction Using Pd(OAc)₂
This is a general protocol for the Heck reaction between an aryl halide and an alkene.[13]
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv)
-
DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add DMF, followed by the aryl halide, alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Copper-Free Sonogashira Coupling Using Pd/C
This protocol describes a heterogeneous, copper-free Sonogashira coupling.[8]
Materials:
-
Aryl bromide (2.0 mmol, 1.0 equiv)
-
Terminal alkyne (4.0 mmol, 2.0 equiv)
-
Pd/C (42 mg, ~0.04 mmol Pd)
-
XPhos (18 mg, 0.04 mmol)
-
K₂CO₃ (4.0 mmol, 2.0 equiv)
-
95% Ethanol (6 mL)
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine Pd/C, XPhos, and K₂CO₃.
-
Add 95% ethanol, followed by the aryl bromide and then the terminal alkyne.
-
Immerse the flask in a pre-heated 50 °C water bath and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and pour it into a flask containing silica gel (3-4 g).
-
Wash the reaction flask with diethyl ether and filter the silica gel slurry.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter that dictates the success of C-C bond formation reactions. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain valuable, the development of specialized ligand systems, such as Buchwald phosphines and N-heterocyclic carbenes, has significantly expanded the scope and efficiency of these transformations. Furthermore, the advent of highly active heterogeneous catalysts like Pd/C offers a greener and more practical alternative for large-scale synthesis. By understanding the interplay between the catalyst, ligands, and reaction conditions, researchers can navigate the vast landscape of palladium catalysis to achieve their synthetic goals with greater precision and efficiency.
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UC Pd. A New Form of Pd/C for Sonogashira Couplings. PMC - NIH. [Link]
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Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]
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Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions (RSC Publishing). [Link]
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Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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A Review on Palladium Catalyzed Coupling Reactions. Journal of Applicable Chemistry. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]
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Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts. Request PDF. [Link]
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A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA. Semantic Scholar. [Link]
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Chemistry Europe. [Link]
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Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances (RSC Publishing). [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? Collection of scientific papers. [Link]
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Heck Reaction. University of Regensburg. [Link]
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Phosphine/N-heterocyclic carbene palladium complex for Suzuki-Miyaura cross-coupling reactions: The role of water on activity. Sci-Hub. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ACS Publications. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Heck Reaction—State of the Art. Semantic Scholar. [Link]
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Pd/C-catalyzed Sonogashira coupling reaction. ResearchGate. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. Request PDF. [Link]
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Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Tributylstannyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that cutting-edge research requires not only innovative thinking but also an unwavering commitment to safety. The proper handling and disposal of highly specialized reagents like 6-(Tributylstannyl)isoquinoline are paramount to protecting yourself, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for organotin compounds.
Organotin compounds, particularly tributyltin derivatives, are known for their significant toxicity.[1][2] They can be absorbed through the skin, inhaled, or ingested, and have been shown to affect the immune, endocrine, and central nervous systems.[1] Furthermore, these compounds are extremely hazardous to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[3][4]
This guide is designed to be a practical and comprehensive resource. However, it is not a substitute for the specific Safety Data Sheet (SDS) for this compound, which you should always consult before handling the compound.
I. Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish a safe working environment.
A. Engineering Controls and Designated Work Areas
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5] It is best practice to designate a specific area within the laboratory for working with organotin compounds, clearly marked with warning signs to alert other personnel of the potential hazards.[5]
B. Personal Protective Equipment (PPE)
Appropriate PPE is your primary defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[5] | To prevent skin contact, a primary route of exposure. |
| Eye Protection | Chemical safety goggles and a full-face shield.[5] | To protect against splashes and vapors. |
| Body Covering | A chemically impervious lab coat. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required for handling large quantities, in case of a spill, or if engineering controls are insufficient.[5][6] |
Always inspect your PPE for any signs of damage before use and dispose of contaminated gloves properly.
II. Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that all waste, including contaminated materials, is classified as hazardous waste.[5][7]
A. Waste Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, leak-proof, and chemically resistant container for all this compound waste. This includes unreacted reagent, solutions, and contaminated consumables.
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste: Organotin Compound" and should include the specific name "this compound".[7][8]
-
Secure Storage: Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers.[5][7]
B. Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: In a fume hood, rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue.[9][10] Collect this solvent rinse as hazardous waste.
-
Oxidative Treatment: The residual organotin compounds can be deactivated through oxidation. Soak the rinsed glassware and equipment in a freshly prepared oxidizing solution overnight in a well-ventilated area.[9] Effective options include:
-
Final Cleaning: After the overnight soak, thoroughly rinse the glassware with deionized water and then wash as you normally would. The oxidizing solution should be collected and disposed of as hazardous waste.
C. Disposal of Contaminated Consumables
All solid waste, such as gloves, absorbent pads, and filter paper, that is contaminated with this compound must be placed in the dedicated hazardous waste container.[5][11]
D. Final Disposal
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this material down the drain or in regular trash.[7][12]
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
A. Spills
-
Evacuate and Secure: Immediately evacuate the area and restrict access.[5]
-
Don Full PPE: Before attempting any cleanup, don the full PPE ensemble, including respiratory protection.
-
Contain the Spill: For small spills, use a spill kit with absorbent material to contain the liquid.[13] For solid spills, carefully sweep up the material, avoiding the generation of dust.[5]
-
Clean the Area: Decontaminate the spill area with an oxidizing solution (e.g., bleach solution) and then wash with soap and water.
-
Dispose of Waste: All cleanup materials must be collected in the hazardous waste container.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office. For large spills, call 911 or your institution's emergency number immediately.[13]
B. Personal Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[5] Seek medical attention. |
| Eye Contact | Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13][14] Rinse the mouth with water and seek immediate medical attention. |
IV. Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
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Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem. 5
-
Tributyltin hydride. UCLA.
-
ORGANOTIN COMPOUNDS. CDC Stacks.
-
Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds. Benchchem.
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Tributyltin azide. Apollo Scientific.
-
Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
-
Bis(tributyltin) Oxide MSDS.pdf.
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Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. Benchchem.
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TRIBUTYLTIN (TBT). Oregon Department of Human Services.
-
Tributyltin bromide. Santa Cruz Biotechnology.
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How should I manage glassware that came in contact with organotin compounds?. Reddit.
-
TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. Loba Chemie.
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Tributyltinhydride-688-73-3.docx. University of Georgia Office of Research - UGA.
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SAFETY DATA SHEET. Fisher Scientific.
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How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate.
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Standard Operating Procedures. Del Valle Lab.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Dealing with Organotin reactions. ECHEMI.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
